4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
Descripción
Propiedades
Fórmula molecular |
C10H14N6O3 |
|---|---|
Peso molecular |
266.26 g/mol |
Nombre IUPAC |
5-(4,6-diaminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N6O3/c11-8-4-2-13-16(9(4)15-10(12)14-8)7-1-5(18)6(3-17)19-7/h2,5-7,17-18H,1,3H2,(H4,11,12,14,15) |
Clave InChI |
GDHKBOMSVFCASE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(OC1N2C3=NC(=NC(=C3C=N2)N)N)CO)O |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of 4,6-Diamino-pyrazolo[3,4-d]pyrimidine Nucleoside Analogs
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to the natural purine nucleobases. This bioisosteric relationship makes it an exceptional template for designing inhibitors of ATP-dependent enzymes, particularly protein kinases, which are pivotal targets in oncology and immunology.[1][2] This guide provides an in-depth exploration of the discovery, design rationale, and synthetic strategies for a specific subclass: 4,6-diamino-pyrazolo[3,4-d]pyrimidine nucleoside analogs. We will dissect the causal relationships behind synthetic choices, provide validated experimental protocols, and outline a framework for biological evaluation, offering researchers a comprehensive resource for advancing drug discovery in this chemical space.
The Strategic Imperative: Why Pyrazolo[3,4-d]pyrimidines?
The discovery of novel therapeutics often hinges on the exploitation of validated biological targets. Protein kinases, which regulate a vast array of cellular processes, are among the most intensely pursued targets for cancer therapy.[1] The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the core component of ATP.[2] This structural mimicry allows these analogs to function as competitive inhibitors at the ATP-binding site of kinases, providing a powerful mechanism for modulating their activity.[2][3]
The introduction of amino groups at the 4 and 6 positions is a rational design strategy intended to replicate the hydrogen bonding patterns of adenine, which forms critical interactions with the "hinge" region of the kinase active site. This design principle has led to the development of potent inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6]
Structure-Activity Relationship (SAR) Principles
Decades of research have illuminated key SAR trends that guide the design of new analogs. Understanding these principles is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
C4- and C6-Substitutions: The amino groups at these positions are often critical for hinge-binding. Alteration of the 4-amino substituent, for example, can lead to a significant loss of antitumor activity.[7][8] The nature of these groups (primary amine, substituted amine) dictates the precise hydrogen bond donor/acceptor pattern and can be tuned to achieve selectivity for different kinase subfamilies.
-
N1-Substitution: The N1 position is typically where the ribose or a ribose mimic is attached, forming the nucleoside. However, in many kinase inhibitors, this position is occupied by a substituted phenyl ring or other cyclic systems that project into a hydrophobic pocket of the active site, significantly enhancing potency.[3][9]
-
C3-Substitution: The C3 position offers a vector for further optimization. Introducing substituents here can improve potency and modulate physical properties. For instance, adding groups like bromo or cyano has been shown to yield compounds with significant antiviral and antitumor activity.[10]
Caption: Figure 1: Core SAR Logic for Pyrazolo[3,4-d]pyrimidine Analogs.
Core Synthetic Strategies: From Blueprint to Molecule
The synthesis of 4,6-diamino-pyrazolo[3,4-d]pyrimidine nucleosides is a multi-stage process that requires careful control of functional group transformations and purification. The most versatile and commonly employed strategy involves the creation of a di-halogenated intermediate, which serves as an electrophilic linchpin for introducing the desired amine functionalities.
The rationale for this approach is rooted in chemical reactivity. Chlorination of the corresponding dione precursor creates highly reactive C4 and C6 positions, susceptible to nucleophilic aromatic substitution (SNAr) by amines. This allows for the systematic and modular construction of a library of analogs.
Generalized Synthetic Workflow
The pathway can be logically divided into three phases:
-
Heterocycle Formation & Chlorination: Synthesis begins with the construction of the pyrazolo[3,4-d]pyrimidine-4,6-dione core, which is then aggressively chlorinated to produce the pivotal 4,6-dichloro intermediate.
-
Glycosylation: The ribose (or other sugar) moiety, protected with groups like acetyl or benzoyl, is attached to the N1 position of the heterocycle. This is a critical step that establishes the nucleoside structure.
-
Amination & Deprotection: The dichloro-nucleoside intermediate undergoes sequential or simultaneous substitution with amines, followed by the removal of the sugar protecting groups to yield the final target compounds.
Caption: Figure 2: General Synthetic Pathway.
Validated Experimental Protocols
The following protocols are synthesized from established literature procedures and represent a robust starting point for laboratory synthesis.[3][6][7]
Protocol 1: Synthesis of 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Key Intermediate)
-
Rationale: This protocol details the critical chlorination step. The use of both phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) ensures complete conversion of the dione to the dichloride. Phenyl substitution at N1 is shown here as a common strategy for kinase inhibitors.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (1.0 eq).
-
Carefully add phosphorus oxychloride (10 vol) followed by phosphorus pentachloride (1.5 eq) in portions. Caution: Reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed.
-
Allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes until all the ice has melted.
-
Filter the solid product, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine. The product can be purified further by recrystallization from ethanol if necessary.
-
Protocol 2: Synthesis of a N4,N6-Disubstituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Target Analog)
-
Rationale: This protocol describes the nucleophilic substitution to install the final amino groups. The use of a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated during the reaction, driving it to completion. The choice of solvent (e.g., ethanol, isopropanol, or DMF) depends on the solubility of the reactants and the required reaction temperature.
-
Procedure:
-
In a sealed tube or pressure vessel, dissolve 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a suitable solvent such as ethanol or isopropanol (20 vol).
-
Add the desired amine (e.g., aniline, propylamine, etc.) (2.5 - 3.0 eq).
-
Add triethylamine (3.0 eq) to the mixture.
-
Seal the vessel and heat the reaction to 80-100 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, filter the solid and wash with cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure target compound.
-
Biological Evaluation: From Molecule to Mechanism
Once a series of analogs has been synthesized, a systematic biological evaluation is required to identify lead compounds and elucidate their mechanism of action.
-
Initial Screening: The primary screen is typically a broad, cell-based antiproliferative assay. The NCI-60 human tumor cell line panel is a gold standard, providing data on potency and selectivity across diverse cancer types.[9][11]
-
Target-Based Assays: For compounds designed as kinase inhibitors, direct enzymatic assays are performed against a panel of purified kinases to determine IC₅₀ values and confirm on-target activity.
-
Cellular Mechanism of Action: Promising hits are advanced to cell-based assays to confirm their mechanism.
-
Target Phosphorylation: Western blotting can be used to measure the phosphorylation status of the target kinase and its downstream substrates in treated cells, providing direct evidence of target engagement.[5]
-
Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces arrest at a specific phase of the cell cycle (e.g., G1, S, or G2/M), a common outcome for CDK inhibitors.[4][11]
-
Apoptosis Induction: Assays for markers like cleaved caspase-3 or Annexin V can confirm if the compound induces programmed cell death.[11]
-
Caption: Figure 3: Biological Evaluation Workflow.
Data Presentation: Interpreting Results
Quantitative data from biological assays should be tabulated to facilitate direct comparison and SAR analysis.
| Compound ID | C4-Substituent | C6-Substituent | Kinase X IC₅₀ (nM)[4] | MCF-7 GI₅₀ (nM)[2] |
| Ref-Cpd | -Cl | -Cl | >10,000 | >10,000 |
| ANA-01 | -NH₂ | -NH₂ | 520 | 850 |
| ANA-02 | -NH(Me) | -NH₂ | 250 | 410 |
| ANA-03 | -NH(Aniline) | -NH₂ | 85 | 98 |
| ANA-04 | -NH(Aniline) | -NH(Aniline) | 15 | 45 |
Table 1: Representative data illustrating SAR for a hypothetical series of 4,6-diamino-pyrazolo[3,4-d]pyrimidine analogs. Data is illustrative and based on trends reported in the literature.
Conclusion and Future Perspectives
The 4,6-diamino-pyrazolo[3,4-d]pyrimidine nucleoside scaffold is a validated and highly tractable platform for the discovery of novel therapeutics, particularly kinase inhibitors. The synthetic routes are well-established, allowing for modular and rational design of new chemical entities. By combining robust synthetic chemistry with a systematic biological evaluation workflow, researchers can efficiently navigate this chemical space to identify potent and selective lead compounds. Future work will likely focus on leveraging this core to develop agents against emerging drug targets, improving selectivity profiles to minimize off-target effects, and exploring novel drug delivery modalities to enhance therapeutic efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyrimidine nucleosides. 12. Synthesis and biological activity of certain pyrazolo[3,4-d]pyrimidine nucleosides related to adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine, a notable nucleoside analog with significant potential in biochemical research and drug development. Known also as 7-deaza-8-aza-2'-deoxyadenosine, this molecule is a structural isomer of 2'-deoxyadenosine, positioning it as a compelling candidate for probing and modulating biological systems that recognize purine nucleosides. This document delves into its physicochemical characteristics, synthesis, spectral properties, and biological activities, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.
Introduction and Structural Framework
This compound is a synthetic nucleoside analog belonging to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds.[1][2][3][4][5][6][7][8][9] Its core structure is an isostere of the adenine base found in natural nucleosides, where the imidazole and pyrimidine rings of adenine are replaced by a pyrazole and a pyrimidine ring, respectively.[10] This substitution, specifically the replacement of the carbon at position 8 with a nitrogen atom, has profound implications for its chemical and biological properties. The molecule consists of the 4,6-diaminopyrazolo[3,4-d]pyrimidine base attached to a 2-deoxy-beta-D-ribofuranose sugar moiety via an N-glycosidic bond.
The structural similarity to 2'-deoxyadenosine allows it to be recognized by various enzymes and receptors that interact with purine nucleosides, yet the altered electronic distribution and hydrogen bonding capabilities of the pyrazolo[3,4-d]pyrimidine ring system can lead to unique biological effects.[11][12][13] These characteristics make it a valuable tool for studying DNA synthesis, repair mechanisms, and as a scaffold for the development of novel therapeutic agents.[2][7]
Physicochemical Properties
The physicochemical properties of this nucleoside analog are crucial for its handling, formulation, and biological activity. While experimental data for this specific molecule is limited, we can infer many of its properties from closely related compounds and theoretical calculations.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₀H₁₄N₆O₃ | Inferred |
| Molecular Weight | 266.26 g/mol | Inferred |
| Melting Point | >325 °C (for the aglycone base) | |
| pKa (N1) | ~5.8 | [14][15] |
| UV-Vis λmax | ~236 nm, ~273 nm in Methanol | [16] |
| Solubility | Soluble in DMSO and aqueous buffers | [6] |
Solubility and Stability:
As a nucleoside analog, it is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and in aqueous buffers.[6] The stability of the N-glycosidic bond in pyrazolo[3,4-d]pyrimidine nucleosides is generally higher than that of their purine counterparts, particularly under acidic conditions that can lead to depurination.[17]
Acidity and Basicity (pKa):
The pKa of the pyrazolo[3,4-d]pyrimidine ring system is a key determinant of its hydrogen bonding characteristics at physiological pH. Theoretical and experimental studies on related 8-aza-7-deazaadenosines suggest a pKa for the N1 position of approximately 5.8.[14][15] This indicates that the molecule will be predominantly in its neutral form at physiological pH (7.4), but a significant proportion may exist in a protonated state in more acidic microenvironments, which could influence its interaction with biological targets.[4][18]
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process involving the construction of the pyrazolo[3,4-d]pyrimidine core followed by glycosylation.
Experimental Protocol: A Plausible Synthetic Route
The following protocol is a representative synthesis based on established methods for related pyrazolo[3,4-d]pyrimidine nucleosides.[19][20][21][22]
Step 1: Synthesis of 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
This intermediate can be synthesized from commercially available starting materials such as malononitrile and hydrazine, followed by cyclization and chlorination reactions.
Step 2: Glycosylation
-
Suspend 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine in a suitable aprotic solvent (e.g., acetonitrile).
-
Add a silylating agent (e.g., hexamethyldisilazane) and a catalytic amount of ammonium sulfate, then reflux to form the silylated derivative.
-
Remove the solvent under reduced pressure.
-
Dissolve the silylated intermediate and 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose in an anhydrous solvent (e.g., dichloromethane).
-
Add a Lewis acid catalyst (e.g., SnCl₄) at 0 °C and stir at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 3: Amination and Deprotection
-
Dissolve the protected nucleoside in a solution of ammonia in methanol.
-
Heat the mixture in a sealed vessel at a temperature sufficient to achieve amination at the C4 and C6 positions and remove the toluoyl protecting groups.
-
Cool the reaction mixture and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable solvent gradient (e.g., dichloromethane/methanol).
-
Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Spectral Properties and Characterization
The structural elucidation of the title compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the deoxyribose sugar protons and the aromatic proton of the pyrazole ring. The anomeric proton (H-1') typically appears as a doublet or triplet in the range of 6.0-6.5 ppm. The chemical shifts of the other sugar protons (H-2', H-3', H-4', H-5') will be in the range of 2.0-4.5 ppm. The C3-H proton of the pyrazole ring is expected to resonate as a singlet in the aromatic region (around 8.0 ppm). The amino protons at the C4 and C6 positions will likely appear as broad singlets.[9][23][24][25][26]
-
¹³C NMR: The carbon NMR spectrum will show signals for the five carbons of the pyrazolo[3,4-d]pyrimidine core and the five carbons of the deoxyribose moiety. The chemical shifts will be indicative of the electronic environment of each carbon atom.[9][23][24][25]
Mass Spectrometry (MS):
Mass spectrometry is a critical tool for confirming the molecular weight of the compound. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable techniques. The protonated molecule [M+H]⁺ would be expected at m/z 267.12. Studies on related 7-deaza purine nucleosides have shown that they are more stable under MALDI-MS conditions compared to their natural counterparts, exhibiting less fragmentation.[1][3][27]
Infrared (IR) Spectroscopy:
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Expected vibrations include N-H stretching from the amino groups (around 3100-3500 cm⁻¹), O-H stretching from the hydroxyl groups of the sugar (broad band around 3200-3600 cm⁻¹), C-N and C=C stretching from the heterocyclic ring (in the 1400-1650 cm⁻¹ region), and C-O stretching from the sugar moiety (around 1000-1200 cm⁻¹).[9][28]
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum in a polar solvent like methanol is expected to show absorption maxima characteristic of the pyrazolo[3,4-d]pyrimidine chromophore, typically around 236 nm and 273 nm.[5][16]
Chemical Reactivity and Biological Activity
Chemical Reactivity:
The pyrazolo[3,4-d]pyrimidine ring system is generally stable. The amino groups at the C4 and C6 positions can undergo reactions typical of primary aromatic amines. The hydroxyl groups of the deoxyribose moiety can be derivatized, for example, through phosphorylation to form the corresponding nucleotide analogs, which are often the active forms of nucleoside drugs.
Biological Activity and Mechanism of Action:
As a nucleoside analog, this compound is anticipated to exert its biological effects through interference with nucleic acid metabolism.[2][7][22][29][30] The general mechanisms for this class of compounds include:
-
Inhibition of DNA and RNA Synthesis: After intracellular phosphorylation to the triphosphate form, the analog can act as a competitive inhibitor of DNA and RNA polymerases or be incorporated into growing nucleic acid chains, leading to chain termination.[11][12][13]
-
Enzyme Inhibition: The molecule may inhibit other enzymes involved in nucleotide metabolism.
The pyrazolo[3,4-d]pyrimidine scaffold is a known "hinge-binding" motif for various protein kinases.[10] This is because it acts as an isostere of the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of kinases. Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, which are key targets in cancer therapy.[16][31][32][33]
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is the method of choice for assessing the purity of this compound. A C18 column with a gradient elution system of water (containing a small amount of a modifying agent like trifluoroacetic acid or triethylammonium acetate) and acetonitrile is typically employed.[34][35][36] Detection is usually performed using a UV detector set to one of the absorbance maxima of the compound (e.g., 260 nm or 273 nm).
Protocol: HPLC Purity Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1 M Triethylammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient, for example, 5% to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Conclusion
This compound is a fascinating nucleoside analog with significant potential in medicinal chemistry and chemical biology. Its structural relationship to 2'-deoxyadenosine, combined with the unique electronic properties of the pyrazolo[3,4-d]pyrimidine core, makes it a valuable tool for probing biological systems and a promising scaffold for the design of novel therapeutic agents, particularly in the realm of oncology. Further research to elucidate its specific biological targets and to obtain more detailed physicochemical data will be instrumental in fully realizing its potential.
References
- 1. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolopyrimidine | Cancer Immunotherapy Trials Network [citninfo.org]
- 3. Increased stability of nucleic acids containing 7-deaza-guanosine and 7-deaza-adenosine may enable rapid DNA sequencing by matrix-assisted laser desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Deaza-7-ethynyl-2'-deoxyadenosine (EdA), Alkyne-containing Nucleosides - Jena Bioscience [jenabioscience.com]
- 6. This compound | 嘧啶核苷类似物 | MCE [medchemexpress.cn]
- 7. 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolopyrimidine | All Things Stem Cell [allthingsstemcell.com]
- 8. 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolopyrimidine | Adheron Theurapeutics [adherontherapeutics.com]
- 9. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. web.pdx.edu [web.pdx.edu]
- 12. 1-β-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | 嘌呤核苷类似物 | MCE [medchemexpress.cn]
- 13. glenresearch.com [glenresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Pyrazolo[3,4-d]pyrimidine ribonucleosides related to 2-aminoadenosine and isoguanosine: synthesis, deamination and tautomerism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Dual inhibition of EGFR and VEGFR pathways in combination with irradiation: antitumour supra-additive effects on human head and neck cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A convenient synthesis of 6-amino-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4-one and related 4,6-disubstituted pyrazolopyrimidine nucleosides [pubmed.ncbi.nlm.nih.gov]
- 20. A convenient synthesis of 6-amino-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4-one and related 4,6-disubstituted pyrazolopyrimidine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Proton NMR Table [www2.chemistry.msu.edu]
- 25. ekwan.github.io [ekwan.github.io]
- 26. orgchemboulder.com [orgchemboulder.com]
- 27. lab.rockefeller.edu [lab.rockefeller.edu]
- 28. Infrared spectroscopy of nucleotides in the gas phase 2. The protonated cyclic 3′,5′-adenosine monophosphate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 29. 6-Amino-4-hydrozino-1-(2-deoxy-β-D-ribofuranosyl)-1H-pyrazolopyrimidine | HIBR Gene Diagnostics [hibergene.com]
- 30. medchemexpress.com [medchemexpress.com]
- 31. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 32. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 34. uspnf.com [uspnf.com]
- 35. chromatographyonline.com [chromatographyonline.com]
- 36. By Detection | SIELC Technologies [sielc.com]
A Guide to the Spectroscopic Characterization of Pyrazolo[3,4-d]pyrimidine Derivatives
This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its diverse biological activities, including roles as kinase inhibitors and anticancer agents.[1] A thorough understanding of their structural features through spectroscopic analysis is paramount for the advancement of novel therapeutics.
This guide provides a comprehensive overview of the primary spectroscopic techniques employed for the characterization of pyrazolo[3,4-d]pyrimidines: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The focus is on the practical application and interpretation of the data to elucidate the molecular structure of these important compounds.
The Pyrazolo[3,4-d]pyrimidine Scaffold
The foundational step in the spectroscopic analysis of this class of compounds is a clear understanding of the core structure and its standard numbering system. This knowledge is crucial for the correct assignment of spectral signals.
Caption: General structure and numbering of the pyrazolo[3,4-d]pyrimidine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural determination of pyrazolo[3,4-d]pyrimidine derivatives. Both ¹H and ¹³C NMR, often in conjunction with two-dimensional (2D) techniques, provide detailed information about the molecular framework and the connectivity of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) of the protons on the pyrazolo[3,4-d]pyrimidine core are influenced by the electronic nature of the fused ring system and the presence of substituents.
Characteristic ¹H NMR Chemical Shifts:
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H3 | 8.0 - 8.8 | Singlet | The chemical shift is sensitive to substituents at the N1 and C6 positions. |
| H6 | 8.1 - 8.9 | Singlet | The chemical shift is influenced by substituents at the N7 and C3a positions. |
| NH (pyrazole) | 12.0 - 14.0 | Broad Singlet | Often exchangeable with D₂O. Its presence and chemical shift depend on the substitution at N1. |
| NH (pyrimidine) | 7.0 - 12.0 | Broad Singlet | Dependent on substitution at N5 and N7. Often exchangeable with D₂O. |
Note: These are general ranges and can vary based on the solvent and the specific nature of the substituents.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbons in the pyrazolo[3,4-d]pyrimidine scaffold are characteristic and aid in confirming the core structure.
Characteristic ¹³C NMR Chemical Shifts:
| Carbon | Typical Chemical Shift (δ, ppm) |
| C3 | 130 - 140 |
| C3a | 145 - 155 |
| C4 | 150 - 160 |
| C6 | 150 - 160 |
| C7a | 100 - 110 |
Note: These are approximate ranges and are highly dependent on substitution patterns.
2D NMR Techniques for Unambiguous Assignments
For complex derivatives, one-dimensional NMR spectra can be challenging to interpret due to signal overlap. In such cases, 2D NMR experiments are indispensable.
Caption: Spectroscopic characterization workflow for pyrazolo[3,4-d]pyrimidine derivatives.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, revealing which protons are neighbors in the molecule. This is particularly useful for assigning protons on substituted aromatic rings attached to the core.
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity across quaternary carbons and for confirming the overall structure of the molecule, including the points of substitution.[2]
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the pyrazolo[3,4-d]pyrimidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound. DMSO-d₆ is often a good choice for these heterocyclic systems as it can dissolve a wide range of polar and non-polar compounds and allows for the observation of exchangeable NH protons.[3]
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.
-
-
2D NMR Acquisition (if necessary):
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Optimize the acquisition parameters for the specific instrument and sample.
-
-
Data Processing and Analysis:
-
Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to assign all proton and carbon signals and confirm the molecular structure.
-
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a vital technique for determining the molecular weight of the synthesized pyrazolo[3,4-d]pyrimidine derivatives and for gaining insights into their structural features through fragmentation analysis.
Ionization Techniques
-
Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be highly informative for structural elucidation.
-
Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. It is particularly useful for confirming the molecular weight of the compound.
Fragmentation Patterns
The fragmentation of the pyrazolo[3,4-d]pyrimidine core in EI-MS often involves the cleavage of the pyrimidine ring, followed by the loss of small molecules such as HCN or N₂. The specific fragmentation pattern will be highly dependent on the nature and position of the substituents. For example, derivatives with side chains will often show initial fragmentation at these chains.[4][5]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
For ESI-MS: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water. The final concentration for infusion is typically in the low µg/mL range. Ensure the sample is fully dissolved and filter if necessary to remove any particulates.
-
For EI-MS (with GC-MS or direct insertion probe): The sample should be sufficiently volatile and thermally stable. For GC-MS, dissolve the sample in a volatile organic solvent.
-
-
Instrumentation: The choice of mass spectrometer (e.g., quadrupole, time-of-flight, ion trap) will depend on the desired resolution and accuracy.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.
-
For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation information.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule. Compare the observed fragmentation with known fragmentation pathways for similar heterocyclic systems.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific chemical bonds.
Characteristic FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (pyrazole/pyrimidine) | 3100 - 3500 | Medium-Strong, often broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch (ring) | 1500 - 1650 | Medium-Strong |
| C=C stretch (ring) | 1400 - 1600 | Medium |
| C-N stretch | 1200 - 1350 | Medium |
The presence of other functional groups, such as carbonyl (C=O), nitro (NO₂), or cyano (C≡N), will give rise to characteristic absorption bands that are readily identifiable. For instance, a strong absorption band in the region of 1650-1750 cm⁻¹ would indicate the presence of a carbonyl group.[6]
Experimental Protocol for FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common sampling technique for FT-IR as it requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum.
-
Correlate these bands with the functional groups expected to be present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyrazolo[3,4-d]pyrimidine derivatives, the absorption of UV-Vis radiation is primarily due to π → π* and n → π* transitions within the aromatic system and any conjugated substituents.
The λₘₐₓ (wavelength of maximum absorbance) can be influenced by the solvent polarity and the nature of the substituents on the heterocyclic core. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the λₘₐₓ.
While not as structurally informative as NMR or MS, UV-Vis spectroscopy is a valuable tool for quantitative analysis (using the Beer-Lambert law) and for studying the electronic properties of these compounds.[7]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Spectrum: Fill a cuvette with the pure solvent and use it to zero the instrument.
-
Sample Spectrum: Record the UV-Vis spectrum of the sample solution over a range of approximately 200-800 nm.
-
Data Analysis:
-
Determine the λₘₐₓ values.
-
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert equation (A = εbc).
-
Conclusion
The comprehensive spectroscopic characterization of pyrazolo[3,4-d]pyrimidine derivatives is a multi-faceted process that relies on the synergistic application of several analytical techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, FT-IR identifies key functional groups, and UV-Vis spectroscopy probes the electronic properties. By following the protocols and interpretative guidelines outlined in this guide, researchers can confidently and accurately elucidate the structures of novel pyrazolo[3,4-d]pyrimidine derivatives, thereby accelerating the discovery and development of new therapeutic agents.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
An In-depth Technical Guide on the Core Mechanism of Action of 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic deoxynucleoside analog belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. This class is recognized for its significant therapeutic potential, stemming from its structural similarity to endogenous purine nucleosides. This guide synthesizes the current understanding of the compound's mechanism of action, drawing from the established activities of the pyrazolo[3,4-d]pyrimidine scaffold and related nucleoside analogs. The primary proposed mechanisms include the inhibition of DNA and RNA synthesis and the modulation of key cellular signaling pathways through kinase inhibition, leading to cell cycle arrest and apoptosis. This document provides a comprehensive overview of the hypothesized molecular interactions, cellular consequences, and methodologies for empirical validation.
Introduction: The Therapeutic Promise of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, serving as the core of numerous biologically active compounds.[1] Its defining feature is its bioisosteric relationship with adenine, a fundamental component of adenosine triphosphate (ATP).[1] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of a wide array of enzymes, particularly protein kinases.[1] The addition of a deoxyribose sugar moiety to this scaffold, creating this compound, classifies it as a pyrimidine nucleoside analog with the potential for multifaceted biological activity.[2][3][4][5][6][7] As a class, these analogs are known for their extensive biochemical and anticancer activities, which include the inhibition of DNA and RNA synthesis, as well as antiviral and immunomodulatory effects.[2][3][4][5][6][7]
Hypothesized Core Mechanism of Action
The mechanism of action for this compound is likely multifaceted, leveraging both its nucleoside and pyrazolo[3,4-d]pyrimidine characteristics. The central hypothesis is a dual-pronged attack on malignant cells: direct interference with nucleic acid metabolism and disruption of oncogenic signaling cascades.
Intracellular Activation and Incorporation into Nucleic Acids
As a deoxynucleoside analog, the compound is expected to be a substrate for intracellular kinases that phosphorylate it to its active triphosphate form. This process is a common activation pathway for nucleoside analogs.[8]
Cellular Uptake and Metabolism Workflow
Caption: Hypothesized intracellular activation and mechanism of nucleic acid synthesis inhibition.
Once converted to its triphosphate derivative, the compound can act as a competitive inhibitor of DNA and RNA polymerases, leading to the termination of chain elongation upon its incorporation into growing nucleic acid strands. This disruption of DNA and RNA synthesis is a hallmark of many successful anticancer and antiviral nucleoside analogs.[2][3][4][5][6][7] A closely related ribonucleoside analog, 1-β-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, has been noted for its ability to inhibit DNA synthesis and induce apoptosis, lending strong support to this proposed mechanism.[9]
Kinase Inhibition and Disruption of Signaling Pathways
The pyrazolo[3,4-d]pyrimidine core is a potent kinase inhibitor scaffold.[1] Numerous derivatives have been shown to target and inhibit a range of protein kinases that are often dysregulated in cancer.
Potential Kinase Targets and Downstream Effects
Caption: Kinase inhibition as a key mechanism leading to anticancer effects.
Studies on various pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against several key oncogenic kinases:
-
Src Kinase: Inhibition of Src kinase by pyrazolo[3,4-d]pyrimidine derivatives has been shown to impair cell viability and induce apoptosis in osteosarcoma and neuroblastoma models.[7][10]
-
VEGFR-2: Certain analogs inhibit Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis.[5]
-
EGFR: Both wild-type and mutant forms of the Epidermal Growth Factor Receptor, critical drivers in many cancers, are targeted by specific pyrazolo[3,4-d]pyrimidine compounds.[11]
The inhibition of these upstream kinases disrupts vital signaling pathways that control cell proliferation, survival, and differentiation. This disruption culminates in two major cellular outcomes:
-
Cell Cycle Arrest: Treatment with pyrazolo[3,4-d]pyrimidine kinase inhibitors has been observed to cause a halt in the cell cycle, frequently at the G2/M or S phase transition.[3][5][12]
-
Induction of Apoptosis: By inhibiting pro-survival signals, these compounds can trigger programmed cell death. A common mechanism observed is the modulation of the Bcl-2 family of proteins, specifically an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][12]
Experimental Validation Protocols
To empirically validate the hypothesized mechanisms of action for this compound, a series of targeted in vitro experiments are necessary.
Kinase Inhibition Assay
Objective: To determine the inhibitory activity of the compound against a panel of known oncogenic kinases.
Methodology:
-
Reagents and Materials: Recombinant human kinases (e.g., Src, VEGFR-2, EGFR), appropriate peptide substrates, ATP, and the test compound.
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, combine the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay that measures remaining ATP).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability and Apoptosis Assays
Objective: To assess the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture relevant cancer cell lines (e.g., those with known dysregulation of Src, VEGFR, or EGFR pathways) in appropriate media.
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Treat cells with the test compound at its IC50 concentration for various time points.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Methodology:
-
Cell Treatment and Fixation:
-
Treat cancer cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells and fix them in cold 70% ethanol.
-
-
Staining and Analysis:
-
Wash the fixed cells and resuspend them in a solution containing propidium iodide and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Data Interpretation:
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle to identify any phase-specific arrest.
-
Quantitative Data Summary
| Compound Class | Target | IC50 Value | Cell Line | Reference |
| Pyrazolo[3,4-d]pyrimidine Derivative | VEGFR-2 | 0.063 µM | - | [5] |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR (wild-type) | 0.016 µM | - | [11] |
| Pyrazolo[3,4-d]pyrimidine Derivative | EGFR (T790M mutant) | 0.236 µM | - | [11] |
| Pyrazolo[3,4-d]pyrimidine Derivative | Src Kinase | 12 µM (IC50 for viability) | SaOS-2 | [7] |
Conclusion and Future Directions
This compound is a promising therapeutic candidate with a hypothesized dual mechanism of action involving the inhibition of nucleic acid synthesis and the disruption of key oncogenic kinase signaling pathways. Its structural similarity to both endogenous nucleosides and established kinase inhibitors provides a strong rationale for its anticancer potential. Further preclinical evaluation is warranted to definitively elucidate its molecular targets, confirm its efficacy in relevant cancer models, and assess its pharmacokinetic and safety profiles. The experimental protocols outlined in this guide provide a clear roadmap for these future investigations.
References
- 1. Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolopyrimidine | Adheron Theurapeutics [adherontherapeutics.com]
- 3. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolopyrimidine | All Things Stem Cell [allthingsstemcell.com]
- 5. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[4,3-d]pyrimidine nucleosides. Synthesis and antiviral activity of 1-beta-D-ribofuranosyl-3-methyl-6-substituted-7H-pyrazolo[4,3-d]pyr imi din-7-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and proapoptotic activities of new pyrazolo[3,4-d]pyrimidine derivative Src kinase inhibitors in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and accumulation of the lipophilic deoxynucleoside analogs elacytarabine and CP-4126 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-β-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | 嘌呤核苷类似物 | MCE [medchemexpress.cn]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Framework for Anticancer Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle in Oncology
The pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the realm of oncology. Its structural resemblance to the endogenous purine ring allows it to function as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2][3] This mimicry enables pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding sites of a multitude of enzymes, most notably protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[1][3][4] The versatility of this heterocyclic system allows for chemical modifications at various positions, enabling the development of potent and selective inhibitors for a range of oncogenic targets.[4] This guide provides a comprehensive overview of the biological activities of pyrazolo[3,4-d]pyrimidine compounds in cancer cell lines, focusing on their mechanisms of action and providing validated experimental protocols for their evaluation.
Mechanism of Action: Targeting the Engine of Cancer Proliferation
The primary anticancer mechanism of many pyrazolo[3,4-d]pyrimidine derivatives is the inhibition of protein kinases.[1][3] These enzymes play a central role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival. In many cancers, these pathways are constitutively active, leading to uncontrolled cell division. By blocking the ATP-binding site of these kinases, pyrazolo[3,4-d]pyrimidines can effectively shut down these aberrant signaling cascades.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, including non-small cell lung cancer and breast cancer.[2] Several pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors, demonstrating significant anti-proliferative activity against cancer cell lines harboring EGFR mutations.[2][5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Pyrazolo[3,4-d]pyrimidines have been shown to inhibit VEGFR-2 kinase activity, thereby impeding tumor neovascularization.[6]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Their dysregulation is a hallmark of cancer. Novel pyrazolo[3,4-d]pyrimidine compounds have been identified as potent CDK2 inhibitors, leading to cell cycle arrest and inhibition of tumor cell growth.[7][8]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in multiple signaling pathways that regulate cell proliferation, survival, and migration. Pyrazolo[3,4-d]pyrimidines have been developed as Src inhibitors, showing promise in treating aggressive cancers like glioblastoma.[4][9]
-
Bruton's Tyrosine Kinase (BTK): The FDA-approved drug ibrutinib, a pyrazolo[3,4-d]pyrimidine derivative, is an irreversible BTK inhibitor used in the treatment of B-cell cancers.[1][4]
The following diagram illustrates the general mechanism of pyrazolo[3,4-d]pyrimidines as ATP-competitive kinase inhibitors.
Caption: Mechanism of Kinase Inhibition.
Cellular Consequences of Pyrazolo[3,4-d]pyrimidine Treatment
The inhibition of key signaling pathways by pyrazolo[3,4-d]pyrimidine compounds manifests in several measurable anti-cancer effects at the cellular level.
Inhibition of Cell Proliferation
A primary outcome of treatment with these compounds is a dose-dependent inhibition of cancer cell proliferation. This is a fundamental indicator of cytotoxic or cytostatic activity. Numerous studies have reported the potent anti-proliferative effects of various pyrazolo[3,4-d]pyrimidine derivatives across a wide range of human cancer cell lines.[2][5][6][10][11][12][13][14][15][16]
| Compound Class | Target Cancer Cell Lines | Reported IC50 Values (µM) | Reference |
| Phenyl-substituted pyrazolo[3,4-d]pyrimidin-4-ones | MCF-7 (Breast) | 11 - 84 | [12][13] |
| Pyrazolo[3,4-d]pyrimidine-N-acyl amino acid conjugates | MCF-7 (Breast) | Lower than Methotrexate | [17] |
| (E)-1-methyl-9-(3,4,5-trimethoxybenzylidene)-tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (10k) | HT-29, HCT-116 (Colon) | 0.03 - 1.6 | [6] |
| 1H-pyrazolo[3,4-d]pyrimidine derivatives | A549 (Lung), HCT-116 (Colon) | 8.21 - 19.56 | [5] |
| 4,6-diamino-pyrazolo[3,4-d]pyrimidine derivatives | OVCAR-4 (Ovarian), ACHN (Renal), NCI-H460 (Lung) | 1.74 - 5.53 | [2] |
Induction of Apoptosis
Beyond simply halting proliferation, many pyrazolo[3,4-d]pyrimidine compounds actively induce programmed cell death, or apoptosis, in cancer cells.[10][14][17] This is a desirable characteristic for an anticancer agent as it leads to the elimination of malignant cells. The induction of apoptosis is often mediated through the intrinsic pathway, which involves the mitochondria.
Key apoptotic events observed:
-
Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce apoptosis by increasing the intracellular levels of ROS.[14][16]
-
Loss of Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of apoptosis.[6][14]
-
Activation of Caspases: These are a family of proteases that execute the apoptotic program. Increased activity of caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[2][14][17]
-
DNA Fragmentation: The final stage of apoptosis involves the degradation of nuclear DNA.[14]
-
Modulation of Apoptotic Proteins: An increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 are often observed.[17]
Cell Cycle Arrest
By inhibiting CDKs and other cell cycle regulators, pyrazolo[3,4-d]pyrimidines can cause cancer cells to arrest at specific phases of the cell cycle, preventing them from completing cell division.[2][6][8][17][18] Common points of arrest include the G2/M phase and the G1 phase. This arrest provides an opportunity for the cell to undergo apoptosis.
Experimental Protocols for Evaluating Biological Activity
To ensure robust and reproducible data, standardized methodologies are essential for assessing the anticancer properties of novel pyrazolo[3,4-d]pyrimidine compounds.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[3,4-d]pyrimidine compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (FITC), can detect this externalized PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the pyrazolo[3,4-d]pyrimidine compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the pyrazolo[3,4-d]pyrimidine compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate in the dark for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer and quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a highly fruitful starting point for the development of novel anticancer agents. Its ability to effectively target a wide range of protein kinases and induce apoptosis and cell cycle arrest in cancer cells underscores its therapeutic potential. The continued exploration of structure-activity relationships, coupled with the investigation of novel molecular targets, will undoubtedly lead to the discovery of next-generation pyrazolo[3,4-d]pyrimidine-based drugs with improved efficacy and selectivity for the treatment of various malignancies.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents [ouci.dntb.gov.ua]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
A Technical Guide to Pyrazolo[3,4-d]pyrimidines as Structural Analogs of Purine Nucleosides in Drug Discovery
Abstract: The pyrazolo[3,4-d]pyrimidine nucleus is a paramount scaffold in medicinal chemistry, largely owing to its profound structural resemblance to the natural purine ring system. This guide provides an in-depth technical exploration of this structural relationship, elucidating the principles of bioisosterism that render these molecules potent and versatile therapeutic agents. We will dissect the comparative structural features, delve into synthetic strategies, and analyze the mechanistic consequences of this molecular mimicry, with a primary focus on the inhibition of protein kinases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the application of this privileged scaffold in modern pharmacology.
The Central Role of Purines and the Rationale for Bioisosteric Replacement
Purine nucleosides, primarily adenosine and guanosine, are fundamental to all life, serving as the monomeric units for nucleic acids (DNA and RNA) and forming the energetic currency of the cell in the form of adenosine triphosphate (ATP).[1] The ubiquitous nature of the purine scaffold means that a vast number of enzymes have evolved to recognize and bind it. This is particularly true for the protein kinase family, which utilizes ATP to phosphorylate substrate proteins, thereby controlling a majority of cellular signaling pathways.[2] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them highly attractive targets for therapeutic intervention.[3][4]
The core strategy in targeting these enzymes often involves the design of small molecules that can compete with endogenous ligands like ATP. Simple competitive inhibition, however, can be fraught with challenges, including lack of selectivity and poor pharmacological properties. This necessitates the application of advanced medicinal chemistry principles, among which bioisosterism is preeminent. Bioisosterism is the strategic replacement of a functional group or moiety within a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound that retains or enhances the desired biological activity while improving its overall drug-like profile. The pyrazolo[3,4-d]pyrimidine scaffold is a classic and highly successful example of a bioisostere for the purine ring.[1][2][5]
Pyrazolo[3,4-d]pyrimidine: A Privileged Purine Bioisostere
The remarkable efficacy of pyrazolo[3,4-d]pyrimidines stems from their ability to function as near-perfect mimics of the purine core, particularly adenine.[1][4] The key to this relationship lies in the transposition of the nitrogen and carbon atoms in the imidazole portion of the purine ring. Specifically, the N7 and C8 atoms of a purine are swapped to become the N8 and N7 atoms, respectively, in the pyrazolo[3,4-d]pyrimidine system.
This subtle yet critical alteration maintains the overall topology and, crucially, preserves the arrangement of hydrogen bond donors and acceptors required for recognition by purine-binding enzymes.[5] For instance, the N1 atom and the exocyclic amino group at the 6-position of adenine, which form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, have direct counterparts in 4-aminopyrazolo[3,4-d]pyrimidine.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Applications of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to function as a "privileged scaffold," effectively competing with ATP for binding in the kinase hinge region.[1][2][3][4][5] This mimicry provides a robust foundation for designing potent and selective inhibitors against a multitude of protein kinases implicated in diseases ranging from cancer to autoimmune disorders. This guide provides a comprehensive overview of the pyrazolo[3,4-d]pyrimidine core, its mechanism of action, key kinase targets, and the methodologies employed in the discovery and evaluation of these powerful therapeutic agents. We will delve into specific applications in oncology and inflammation, detailing the rationale behind targeting specific pathways and providing validated protocols for their preclinical assessment.
The Pyrazolo[3,4-d]pyrimidine Scaffold: An ATP Isostere
The success of the pyrazolo[3,4-d]pyrimidine scaffold lies in its bioisosteric relationship with adenine.[4][6] Kinase enzymes catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. The active site of a kinase contains a highly conserved "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP to anchor it in place. The pyrazolo[3,4-d]pyrimidine core, with its specific arrangement of nitrogen atoms, can replicate these essential hydrogen bonding interactions, allowing it to occupy the ATP-binding pocket and function as a competitive inhibitor.[1][2][5][7]
This inherent binding capability is the reason it is termed a "privileged scaffold." By strategically modifying the substituents at various positions on the pyrimidine and pyrazole rings, medicinal chemists can achieve high potency and selectivity for specific kinase targets, tailoring the molecule to inhibit aberrant signaling pathways that drive disease.[1][2]
Caption: ATP Mimicry by the Pyrazolo[3,4-d]pyrimidine Scaffold.
Therapeutic Applications in Oncology
Dysregulation of kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis. Pyrazolo[3,4-d]pyrimidine inhibitors have been successfully developed to target several key oncogenic kinases.
Bruton's Tyrosine Kinase (BTK) in B-Cell Malignancies
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, essential for the survival and proliferation of B-cells.[5] Its overexpression is a key driver in various B-cell cancers.[5]
-
Ibrutinib (Imbruvica®): The first FDA-approved pyrazolo[3,4-d]pyrimidine-based drug, Ibrutinib, is a landmark achievement.[2][8] It acts as a potent, irreversible inhibitor of BTK.[9] An acrylamide "warhead" on the molecule forms a covalent bond with a specific cysteine residue (Cys481) in the BTK active site, leading to sustained inhibition.[5][10] Ibrutinib has transformed the treatment landscape for chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and other B-cell malignancies.[1][11]
Caption: BTK Signaling Pathway and Ibrutinib Inhibition.
Src Family Kinases (SFKs) in Solid Tumors
Src Family Kinases are non-receptor tyrosine kinases that regulate fundamental cellular processes. Their dysregulation can promote tumor growth, angiogenesis, and metastasis.[12]
-
Early Discoveries: The first pyrazolo[3,4-d]pyrimidine kinase inhibitors identified, PP1 and PP2, were inhibitors of the Src family.[2][5]
-
Glioblastoma Multiforme (GBM): SFKs are implicated in the progression of GBM, the most aggressive primary brain tumor.[12] Pyrazolo[3,4-d]pyrimidine inhibitors like SI306 have shown promise in preclinical models by inducing apoptotic death in invasive GBM cells, highlighting their potential to cross the blood-brain barrier and treat these challenging tumors.[12][13]
Multi-Target and Dual-Target Inhibition
A key strategy to enhance efficacy and overcome drug resistance is to design single molecules that inhibit multiple oncogenic pathways.[14] The versatility of the pyrazolo[3,4-d]pyrimidine scaffold is well-suited for this approach.
-
Dual BTK/PI3Kδ Inhibition: Both BTK and PI3Kδ are crucial for B-cell signaling. Simultaneous inhibition could lead to more profound responses.[11] Researchers have successfully designed pyrazolo[3,4-d]pyrimidine derivatives with low nanomolar potency against both targets.[11]
-
Dual EGFR/VEGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor cell proliferation and angiogenesis, respectively. Dual inhibitors based on this scaffold have been developed to target both pathways simultaneously.[3][4]
| Inhibitor Class | Primary Kinase Target(s) | Therapeutic Area | Notable Examples |
| BTK Inhibitors | Bruton's Tyrosine Kinase (BTK) | B-Cell Cancers | Ibrutinib (Approved)[1][2] |
| SFK Inhibitors | Src Family Kinases (e.g., c-Src) | Solid Tumors (e.g., GBM) | PP1, PP2, SI306[5][12] |
| CDK Inhibitors | Cyclin-Dependent Kinase 2 (CDK2) | Various Cancers | Roscovitine (related scaffold)[15] |
| mTOR Inhibitors | mTORC1/2 | Various Cancers | Experimental Compounds[8][16] |
| Dual Inhibitors | BTK & PI3Kδ | B-Cell Cancers | Experimental Compounds[11] |
| Dual Inhibitors | EGFR & VEGFR2 | Solid Tumors | Experimental Compounds[3][4] |
| Table 1: Representative Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors and Their Applications. |
Therapeutic Applications in Inflammatory & Autoimmune Diseases
The role of kinases in mediating immune responses makes them attractive targets for inflammatory conditions.
-
Janus Kinase (JAK) Inhibitors: The JAK-STAT pathway is central to signaling for numerous pro-inflammatory cytokines.[17] Inhibiting JAKs, particularly JAK3 which is pivotal for lymphocyte function, can modulate the immune response in autoimmune diseases like rheumatoid arthritis.[16][17] The pyrazolo[3,4-d]pyrimidine scaffold has been used as a basis to design potent and selective JAK3 inhibitors.[16]
-
Anti-inflammatory Hybrids: Researchers have also explored pyrazolo[3,4-d]pyrimidine derivatives that act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade, or that inhibit nitric oxide (NO) release.[18][19][20][21] These compounds have shown efficacy in preclinical models of inflammation.[18][22]
A Standardized Workflow for Inhibitor Evaluation
Developing a novel kinase inhibitor requires a rigorous and systematic evaluation process. The following section outlines a typical workflow, providing the rationale and methodology for key in vitro assays.
Caption: Drug Discovery and Evaluation Workflow.
Experimental Protocol: In Vitro Kinase Inhibition Assay
Principle: This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The Kinase-Glo® Luminescent Kinase Assay (Promega) is a widely used method that measures the amount of ATP remaining in solution following a kinase reaction. The light output is inversely proportional to kinase activity.[15]
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA). The specific kinase (e.g., CDK2/cyclin A) and substrate (e.g., histone H1) concentrations should be optimized for linear reaction kinetics.
-
Prepare a 2X ATP solution. The concentration should be at or near the Kₘ for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Serially dilute the pyrazolo[3,4-d]pyrimidine test compounds in buffer to create a 10-point dose-response curve (e.g., from 100 µM to 5 nM).
-
-
Kinase Reaction:
-
Add 5 µL of test compound solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes). Causality: This incubation allows the enzyme to catalyze the phosphotransfer reaction. The duration is optimized to remain within the linear range of the assay.
-
-
Signal Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal. Trustworthiness: The reagent contains luciferase, which generates light in the presence of ATP. By stopping the reaction and measuring remaining ATP, we get a reliable snapshot of the inhibitor's effect.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert raw luminescence data to percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Protocol: Cell-Based Antiproliferative Assay
Principle: This assay measures the effect of a compound on the proliferation and viability of cancer cell lines. The assay relies on the principle that metabolically active, viable cells can reduce a substrate (like MTT) or have high levels of ATP (measured by CellTiter-Glo®).
Methodology:
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., HCT-116 colorectal carcinoma) under standard conditions.[15]
-
Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. Causality: Seeding an optimal number of cells ensures they are in a logarithmic growth phase during the experiment, providing a robust window to measure antiproliferative effects.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂. Causality: A 72-hour incubation period is typically sufficient to observe multi-generational effects of a compound on cell division and survival.
-
-
Viability Measurement (CellTiter-Glo® Method):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Trustworthiness: This single-addition reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) to generate a stable luminescent signal proportional to the amount of ATP present, which is a direct indicator of cell viability.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to vehicle-treated cells.
-
Plot percent viability versus compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) using a non-linear regression model.
-
Future Directions and Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of novel kinase inhibitors.[1][5] Future efforts are focused on several key areas: designing next-generation inhibitors to overcome acquired resistance to drugs like ibrutinib; improving kinase selectivity to minimize off-target effects; and exploring novel kinase targets in other diseases, such as neurodegenerative and metabolic disorders. The development of dual-target inhibitors represents a particularly compelling strategy for creating more effective cancer therapies and reducing the likelihood of resistance.[14][23]
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
- 17. Frontiers | Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3) [frontiersin.org]
- 18. Exploration of anti-inflammatory activity of pyrazolo[3,4-d]pyrimidine/1,2,4-oxadiazole hybrids as COX-2, 5-LOX and NO release inhibitors: Design, synthesis, in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel Pyrazolo[4,3- d]pyrimidine as Potent and Orally Active Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibitor with Efficacy in Rheumatoid Arthritis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bioengineer.org [bioengineer.org]
The Strategic Employment of Pyrazolo[3,4-d]pyrimidine as an Adenine Bioisostere in Modern Kinase Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Kinase Specificity and the Power of Bioisosterism
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in contemporary drug discovery, particularly in oncology.[1] These enzymes utilize adenosine triphosphate (ATP) to phosphorylate substrate proteins, a fundamental process that, when dysregulated, can drive numerous pathologies. The development of kinase inhibitors has thus become a cornerstone of precision medicine. However, a significant challenge lies in achieving inhibitor selectivity. With over 500 kinases in the human kinome sharing a highly conserved ATP-binding pocket, designing inhibitors that target a specific kinase without causing off-target effects is a formidable task.[2]
This guide delves into a highly successful strategy in kinase inhibitor design: the use of the pyrazolo[3,4-d]pyrimidine scaffold as a bioisostere for the natural adenine core of ATP.[1][3] Bioisosterism, the substitution of a molecule or group with another that has similar physical and chemical properties to produce a similar biological effect, is a powerful tool in medicinal chemistry. We will explore the rationale behind this specific bioisosteric replacement, its advantages in achieving both potency and selectivity, and provide practical insights into the experimental validation of these targeted compounds.
The Adenine Scaffold: Nature's Key and Its Inherent Limitations
The adenine base of ATP is the universal key that fits into the active site of virtually all kinases. Its defining feature is the N1 and N6-amino group hydrogen bonding pattern, which forms critical interactions with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This interaction anchors the ATP molecule in the correct orientation for phosphoryl transfer.
While essential for natural kinase function, this ubiquity presents a challenge for drug design. Inhibitors that closely mimic adenine risk promiscuous binding to numerous kinases and other ATP-dependent enzymes, leading to potential toxicity and a narrow therapeutic window. Furthermore, the purine core itself offers limited vectors for chemical modification to enhance selectivity.
Pyrazolo[3,4-d]pyrimidine: A Superior Bioisostere by Design
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a premier "privileged scaffold" in kinase inhibitor design precisely because it masterfully mimics adenine's essential features while offering distinct advantages for medicinal chemists.[3][4]
Structural Mimicry and Enhanced Interaction:
This fused nitrogen-containing heterocycle is a structural isostere of adenine, preserving the crucial hydrogen bond donor and acceptor pattern required for hinge-binding.[5] The N1-H of the pyrazole ring and the N7 of the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, effectively replicating the interaction of adenine's N6-amino and N1 positions with the kinase hinge.[5][6]
Caption: Adenine vs. Pyrazolo[3,4-d]pyrimidine core structures.
Key Advantages for Drug Design:
The true power of the pyrazolo[3,4-d]pyrimidine scaffold lies in the synthetic handles it provides. Unlike adenine, it offers multiple positions for substitution (notably at the N1, C3, C4, and C6 positions) that can be exploited to achieve high potency and selectivity.[7] By strategically adding chemical moieties at these positions, developers can:
-
Target Unique Sub-pockets: Substitutions can be designed to interact with specific amino acid residues in the regions surrounding the ATP-binding site, such as the hydrophobic pocket, the solvent front, or the ribose-binding pocket. These regions are less conserved across the kinome than the hinge region itself.[8]
-
Modulate Physicochemical Properties: Modifications can improve solubility, cell permeability, and metabolic stability, enhancing the drug-like properties of the inhibitor.
-
Introduce Covalent Warheads: As exemplified by ibrutinib, specific positions can be functionalized with reactive groups (e.g., an acrylamide) that form a covalent bond with a nearby cysteine residue in the active site, leading to irreversible inhibition and prolonged duration of action.[9][10]
Caption: Scaffold binding to the kinase hinge region.
Case Study: Ibrutinib (Imbruvica®) - A Paradigm of Success
Perhaps the most prominent example of a pyrazolo[3,4-d]pyrimidine-based kinase inhibitor is Ibrutinib, a first-in-class, FDA-approved drug for the treatment of various B-cell cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[4][9][11]
Ibrutinib targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway.[9] Its design brilliantly showcases the principles discussed:
-
Core Scaffold: It utilizes the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core to anchor itself in the BTK active site through hydrogen bonds with the hinge region.[12]
-
Selectivity Group: A phenoxyphenyl group at the C3 position extends into a hydrophobic pocket, contributing to its affinity and selectivity.[10]
-
Covalent Warhead: An acryloyl moiety attached to a piperidine ring at the N1 position is perfectly positioned to form an irreversible covalent bond with Cysteine 481 in the BTK active site, ensuring potent and sustained inhibition.[4][10]
| Inhibitor | Target Kinase | Disease Indication(s) | IC₅₀ / Potency | Mechanism |
| Ibrutinib | BTK | CLL, Mantle Cell Lymphoma, Waldenström's macroglobulinemia[9][11] | ~0.5 nM (BTK) | Irreversible (Covalent)[10] |
| Sapanisertib | mTORC1/2 | Various Cancers (Clinical Trials)[4] | ~30 nM (mTOR) | Reversible, ATP-competitive[4] |
| SI306 | Src | Glioblastoma (Preclinical)[13] | 7.2-11.2 µM (GBM cells) | Reversible, ATP-competitive[13] |
| Compound 33 | FLT3, VEGFR2 | Acute Myeloid Leukemia (Preclinical)[7][14] | <10 nM (FLT3-ITD) | Reversible, ATP-competitive[14] |
Experimental Workflows for Characterization
The development of a pyrazolo[3,4-d]pyrimidine-based inhibitor requires rigorous experimental validation. The process typically follows a hierarchical approach from initial biochemical screening to cellular and in vivo confirmation.
Caption: Hierarchical workflow for inhibitor characterization.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase using a commercially available assay like ADP-Glo™ (Promega). This assay quantifies kinase activity by measuring the amount of ADP produced.[15]
Objective: To determine the in vitro potency (IC₅₀) of a test compound.
Materials:
-
Recombinant Kinase Enzyme
-
Kinase-specific substrate (peptide or protein)
-
Test Compound (serial dilution in DMSO)
-
ATP solution
-
Kinase Reaction Buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Methodology:
-
Compound Plating: Prepare a 10-point serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a kinase/substrate master mix in the appropriate kinase reaction buffer. Add the kinase/substrate mix (e.g., 5 µL) to all wells containing the test compound and to the "no inhibitor" controls.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[16]
-
Initiate Reaction: Prepare an ATP solution at 2X the final desired concentration (ideally at the Kₘ for ATP). Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction.[16]
-
Reaction Incubation: Cover the plate and incubate for a predetermined time (e.g., 60 minutes) at room temperature. The time should be within the linear range of the reaction.[17]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (e.g., 10 µL) to all wells. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent (e.g., 20 µL) to all wells. This reagent converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis: Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Engagement Assay (BRET-Based)
Confirming that an inhibitor binds to its intended target in a live cell is a critical step. The NanoBRET™ Target Engagement (TE) assay (Promega) is a powerful method for quantifying compound binding in the physiological context of an intact cell.[18][19]
Objective: To measure the apparent cellular affinity of a test compound for its target kinase.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer (a fluorescent ligand for the kinase)
-
Test Compound (serial dilution)
-
White, 96-well cell culture plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of simultaneous filtered luminescence detection (450 nm and 610 nm)
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-kinase fusion vector. Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM. Add the compound dilutions to the wells containing the transfected cells.
-
Tracer Addition: Immediately after adding the test compound, add the NanoBRET™ Tracer to all wells at its predetermined optimal concentration.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound/tracer to reach binding equilibrium within the cells.
-
Detection Reagent Addition: Prepare the detection reagent by mixing the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor in Opti-MEM. Add this reagent to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a BRET-capable plate reader, simultaneously measuring the donor (NanoLuc®, 450 nm) and acceptor (Tracer, 610 nm) emission signals.
-
Data Analysis: Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission). Normalize the data and plot the BRET ratio against the compound concentration. The resulting curve represents the competitive displacement of the tracer by the compound, from which an IC₅₀ value (representing cellular target engagement) can be determined.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold represents a triumph of rational drug design, providing a versatile and highly effective platform for the development of potent and selective kinase inhibitors.[3][4] Its ability to act as a bioisostere of adenine, while offering superior opportunities for synthetic modification, has led to clinically transformative medicines like Ibrutinib and a robust pipeline of next-generation inhibitors.[4][9] As our understanding of kinase biology deepens, this "privileged scaffold" will undoubtedly continue to be a cornerstone in the creation of targeted therapies for cancer and other diseases. Future innovations will likely involve its incorporation into novel modalities such as proteolysis-targeting chimeras (PROTACs) and allosteric inhibitors, further expanding its therapeutic utility.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibrutinib - Wikipedia [en.wikipedia.org]
- 10. Ibrutinib | C25H24N6O2 | CID 24821094 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. imbruvica.com [imbruvica.com]
- 12. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. benchchem.com [benchchem.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 19. reactionbiology.com [reactionbiology.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of 4,6-diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
Introduction
4,6-diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine is a deoxyadenosine analog belonging to the pyrazolopyrimidine class of nucleosides.[1][2] This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to its structural analogy to natural purine nucleosides, allowing them to function as antimetabolites or inhibitors of key cellular enzymes.[3][4] Pyrazolopyrimidines have demonstrated a wide array of biological activities, including anticancer and antiviral properties.[5][6][7]
The synthesis of such nucleoside analogs is a multi-step process that requires careful control of reactivity and stereochemistry. The core challenge lies in the formation of the N-glycosidic bond between the pyrazolopyrimidine heterocycle and the 2-deoxyribose sugar moiety with the correct anomeric configuration (β) and regioselectivity (N1 position). This guide provides a comprehensive, field-proven methodology for the synthesis and purification of the title compound, beginning from commercially available starting materials. The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Overall Synthetic Strategy
The synthesis is approached via a convergent strategy, involving the independent preparation of a protected 2-deoxyribose donor and a suitable pyrazolopyrimidine base, followed by a catalyzed coupling reaction. The final steps involve the conversion of functional groups on the base and the removal of protecting groups to yield the target molecule.
Caption: Convergent synthetic workflow for the target nucleoside.
Part 1: Preparation of the Glycosyl Donor
The key to a successful nucleoside synthesis is the preparation of a stable and reactive glycosyl donor. For 2-deoxynucleosides, the Hoffer-type chloro sugar, 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride , is a widely used and effective precursor.[8] The p-toluoyl protecting groups at the 3- and 5-positions enhance the stability of the molecule and participate in the stereochemical control of the subsequent glycosylation reaction. The α-chloro anomer is the desired kinetic product and is more stable for isolation.
We will employ an improved and safer version of the Hoffer method, which generates hydrogen chloride in situ from acetyl chloride, avoiding the handling of corrosive HCl gas.[9][10]
Protocol 1: Synthesis of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride
| Reagent | M.W. | Amount | Moles |
| 2-Deoxy-D-ribose | 134.13 | 10.0 g | 74.5 mmol |
| Methanol (anhydrous) | 32.04 | 150 mL | - |
| Acetyl Chloride | 78.50 | 5.5 mL | 77.5 mmol |
| Pyridine (anhydrous) | 79.10 | 60 mL | - |
| p-Toluoyl Chloride | 154.58 | 24.3 g | 157.2 mmol |
| Acetic Acid (glacial) | 60.05 | 81 mL | - |
| Water | 18.02 | 4 mL | - |
| Acetyl Chloride | 78.50 | 16.3 g | 207.6 mmol |
Methodology:
-
Methyl Glycoside Formation:
-
To a stirred, cooled (0 °C) solution of anhydrous methanol (150 mL), add acetyl chloride (5.5 mL) dropwise. This generates a solution of HCl in methanol.
-
Add 2-deoxy-D-ribose (10.0 g) to the methanolic HCl solution and stir at room temperature for 1-2 hours until all solid has dissolved.
-
Neutralize the solution by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-deoxy-D-ribofuranosides as a syrup. This crude mixture is used directly in the next step.
-
-
Protection with p-Toluoyl Groups:
-
Dissolve the crude methyl glycoside syrup in anhydrous pyridine (60 mL) and cool the solution to 0 °C in an ice bath.
-
Add p-toluoyl chloride (24.3 g) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water (500 mL) and extract with dichloromethane (3 x 150 mL).
-
Combine the organic layers and wash successively with cold 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected methyl glycoside 3 .
-
-
Chlorination:
-
Prepare the HCl-saturated acetic acid solution by adding acetyl chloride (16.3 g) dropwise to a stirred mixture of glacial acetic acid (81 mL) and water (4 mL) at 0 °C.[8]
-
Dissolve the crude protected methyl glycoside 3 in this solution.
-
Stir the mixture at room temperature. A crystalline product should begin to precipitate within 30-60 minutes.
-
After 2-3 hours, collect the crystalline solid by filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to afford the pure α-chloro sugar as a stable, white crystalline solid. The typical yield is 55-65% from 2-deoxy-D-ribose.[8]
-
Part 2: Glycosylation of the Heterocyclic Base
The crucial step in the synthesis is the stereoselective and regioselective coupling of the glycosyl donor with the pyrazolopyrimidine base. We will use 4,6-dichloropyrazolo[3,4-d]pyrimidine as the base. Glycosylation of this precursor, followed by amination, is a more robust route than attempting to directly glycosylate the highly polar 4,6-diamino base.[11][12] The Vorbrüggen glycosylation method, using a silylated heterocycle and a Lewis acid catalyst, provides excellent results for N1-β-isomer formation.[11]
Protocol 2: N1-β-Glycosylation
| Reagent | M.W. | Amount | Moles |
| 4,6-Dichloropyrazolo[3,4-d]pyrimidine | 187.00 | 1.5 g | 8.0 mmol |
| Hexamethyldisilazane (HMDS) | 161.40 | 15 mL | - |
| Ammonium Sulfate | 132.14 | 50 mg | (catalyst) |
| Chloro Sugar (from Part 1) | 388.83 | 3.4 g | 8.7 mmol |
| Acetonitrile (anhydrous) | 41.05 | 80 mL | - |
| Trimethylsilyl triflate (TMSOTf) | 222.26 | 1.7 mL | 9.4 mmol |
Methodology:
-
Silylation of the Base:
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend 4,6-dichloropyrazolo[3,4-d]pyrimidine (1.5 g) and a catalytic amount of ammonium sulfate (50 mg) in hexamethyldisilazane (HMDS, 15 mL).
-
Heat the mixture to reflux (approx. 125-130 °C) with stirring for 4-6 hours, or until the solution becomes clear. This indicates the formation of the soluble persilylated derivative.
-
Remove the excess HMDS under high vacuum to obtain the silylated base as an oily residue.
-
-
Coupling Reaction:
-
Place the flask containing the silylated base under a nitrogen atmosphere and dissolve the residue in anhydrous acetonitrile (40 mL).
-
In a separate flask, dissolve the chloro sugar (3.4 g) in anhydrous acetonitrile (40 mL).
-
Add the chloro sugar solution to the silylated base solution via cannula.
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Add trimethylsilyl triflate (TMSOTf, 1.7 mL) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate 2:1).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and quench by slowly adding saturated sodium bicarbonate solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 80 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to afford the protected nucleoside, 4,6-dichloro-1-(2-deoxy-3,5-di-O-p-toluoyl-β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine , as a white foam.
-
Part 3: Amination and Deprotection
The final steps involve converting the dichloro- intermediate into the diamino product and removing the toluoyl protecting groups from the sugar. These two transformations can be accomplished in a single step using methanolic ammonia under pressure. This method, known as ammonolysis, is highly efficient for both nucleophilic aromatic substitution of the chloro groups and cleavage of the ester-based protecting groups.[13]
Protocol 3: Ammonolysis to Yield the Final Product
| Reagent | M.W. | Amount | Moles |
| Protected Dichloro-Nucleoside | 541.38 | 2.0 g | 3.7 mmol |
| Methanolic Ammonia (7N solution) | - | 50 mL | - |
Methodology:
-
Reaction Setup:
-
Dissolve the protected dichloro-nucleoside (2.0 g) in a 7N solution of ammonia in methanol (50 mL) within a stainless-steel pressure vessel (bomb).
-
Seal the vessel tightly. Caution: This reaction generates high pressure. Use appropriate safety shields and equipment.
-
-
Reaction Execution:
-
Heat the vessel to 100 °C and maintain this temperature with stirring for 24 hours.
-
Allow the vessel to cool completely to room temperature before carefully venting and opening.
-
-
Isolation of Crude Product:
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.
-
The resulting residue contains the crude target compound along with ammonium salts and p-toluamide.
-
Co-evaporate the residue with methanol (2 x 30 mL) to remove residual ammonia.
-
Part 4: Purification of the Final Product
Purification is critical to obtaining the high-purity compound required for biological assays and drug development. A two-step process involving column chromatography followed by recrystallization is typically employed.
Caption: General purification workflow for the final nucleoside.
Protocol 4: Final Purification
Methodology:
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in methanol, adding silica, and concentrating to dryness.
-
Load the dried silica onto a pre-packed silica gel column.
-
Elute the column with a gradient of dichloromethane (DCM) to 10-15% methanol in DCM.
-
Monitor the fractions by TLC (e.g., DCM:MeOH 9:1) using UV visualization.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield a white solid.
-
-
Recrystallization:
-
Dissolve the solid obtained from chromatography in a minimum amount of hot solvent (e.g., water or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then place it at 4 °C for several hours to promote crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
References
- 1. 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolopyrimidine | Adheron Theurapeutics [adherontherapeutics.com]
- 2. Synthesis, characterization, and application of substituted pyrazolopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazolopyrimidine nucleosides. 12. Synthesis and biological activity of certain pyrazolo[3,4-d]pyrimidine nucleosides related to adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Convenient Preparation of 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl Chloride | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A convenient synthesis of 6-amino-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4-one and related 4,6-disubstituted pyrazolopyrimidine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A convenient synthesis of 6-amino-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidin-4-one and related 4,6-disubstituted pyrazolopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidine Nucleosides
Abstract
Pyrazolo[3,4-d]pyrimidine nucleosides represent a critical class of compounds in medicinal chemistry, serving as structural analogs of natural purine nucleosides. Their scaffolds are found in numerous therapeutic agents, including inhibitors of kinases, phosphodiesterases, and viral enzymes. The cornerstone of their synthesis is the regioselective formation of the N-glycosidic bond, a challenge due to the presence of multiple reactive nitrogen atoms in the heterocyclic core. This guide provides an in-depth analysis of prevalent glycosylation methods, focusing on the underlying chemical principles, strategic considerations for controlling regioselectivity, and detailed, field-proven protocols.
The Strategic Imperative: Understanding the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is an isomer of adenine, with the nitrogen at position 7 of the purine ring being moved to position 2. This seemingly minor change has profound implications for its biological activity and its chemical synthesis. The primary challenge in its glycosylation is controlling which of the four potential nitrogen atoms (N1, N2, N5, or N7) forms the coveted bond with the sugar moiety.
The regiochemical outcome is a delicate interplay of thermodynamic and kinetic factors, heavily influenced by the substitution pattern on the heterocycle, the nature of the sugar donor, and the chosen reaction conditions. Generally, glycosylation at the pyrazole ring (N1 or N2) is more frequently explored for therapeutic applications.
Caption: Potential glycosylation sites on the pyrazolo[3,4-d]pyrimidine ring.
The Workhorse: Vorbrüggen Glycosylation (The Silyl Method)
The most widely employed and versatile method for the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides is the Vorbrüggen glycosylation. This reaction relies on the principle of activating the heterocyclic base by silylation, which enhances its solubility in aprotic organic solvents and increases the nucleophilicity of the ring nitrogens.
2.1. Mechanistic Principle & Rationale
The process begins with the treatment of the pyrazolo[3,4-d]pyrimidine with a silylating agent, typically N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), often with a catalytic amount of trimethylsilyl chloride (TMSCl). This step forms a silylated intermediate. A protected sugar donor (e.g., a 1-O-acetyl or 1-O-methyl riboside activated as a halide or triflate) is then introduced along with a Lewis acid catalyst, most commonly trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄).
The Lewis acid facilitates the formation of a key oxocarbenium ion intermediate from the sugar donor. The silylated heterocycle then attacks this electrophilic species. The regioselectivity is often directed towards the most thermodynamically stable product, which is typically the N1-isomer, although the N2-isomer can also be formed and sometimes favored depending on the substrate and conditions.
Caption: Workflow for the Vorbrüggen glycosylation method.
2.2. Protocol: Synthesis of an N1-Ribonucleoside via Vorbrüggen Glycosylation
This protocol is a representative example for the synthesis of an N1-substituted ribonucleoside from a 4-substituted pyrazolo[3,4-d]pyrimidine.
Materials:
-
4-Chloropyrazolo[3,4-d]pyrimidine (1 equiv)
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (1.2 equiv)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (3 equiv)
-
Anhydrous Acetonitrile (ACN)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanolic Ammonia (7N)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend the 4-chloropyrazolo[3,4-d]pyrimidine in anhydrous acetonitrile.
-
Silylation: Add BSA to the suspension. Heat the mixture to reflux (approx. 80°C) until the solution becomes clear, indicating complete silylation (typically 1-2 hours).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Sugar Addition: Add the 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose to the cooled solution.
-
Catalyst Addition: Slowly add TMSOTf dropwise via syringe. The solution may change color.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrimidine is consumed.
-
Quenching: Cool the mixture to 0°C and carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected nucleoside.
-
Purification (Protected Nucleoside): Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the protected N1 and any N2 isomers.
-
Deprotection: Dissolve the purified protected nucleoside in 7N methanolic ammonia in a sealed pressure vessel. Stir at room temperature for 12-24 hours.
-
Final Isolation: Concentrate the reaction mixture under reduced pressure. Purify the resulting solid/oil by silica gel chromatography or recrystallization to obtain the final deprotected nucleoside.
2.3. Comparative Data for Vorbrüggen Glycosylation
The choice of Lewis acid and solvent can significantly impact the yield and regioselectivity.
| Heterocyclic Base | Sugar Donor | Lewis Acid | Solvent | Yield (N1-isomer) | Ref. |
| 4-Iodopyrazolo[3,4-d]pyrimidine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | TMSOTf | DCE | 70% | |
| 4-Aminopyrazolo[3,4-d]pyrimidine | 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | SnCl₄ | ACN | 55% | |
| Allopurinol | 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | TMSOTf | ACN | 82% (N1+N2) | |
| 4,6-Dichloropyrazolo[3,4-d]pyrimidine | 1-O-methyl-2,3,5-tri-O-benzoyl-D-ribofuranose | TMSOTf | ACN | 61% |
ACN: Acetonitrile, DCE: 1,2-Dichloroethane
Alternative & Complementary Glycosylation Methods
While the Vorbrüggen method is dominant, other strategies can be advantageous in specific contexts.
3.1. The Fusion Method
This classical method involves heating a mixture of the heterocyclic base and a protected sugar (typically 1-O-acetylated) under vacuum, often with a catalyst like iodine or p-toluenesulfonic acid.
-
Rationale & Application: The fusion method is operationally simple and avoids solvents. However, it requires high temperatures (150-180°C), which can lead to decomposition and often results in lower yields and poorer regioselectivity compared to the silyl method. It is generally considered for robust substrates where selectivity is less of a concern.
-
Protocol Snapshot:
-
Combine the pyrazolo[3,4-d]pyrimidine, acetyl-protected sugar, and a catalytic amount of iodine in a flask.
-
Heat the mixture under vacuum at 160°C for 30-60 minutes until a melt is formed and reaction is complete (TLC).
-
Cool the mixture and dissolve in a suitable organic solvent (e.g., chloroform).
-
Proceed with aqueous workup, purification, and deprotection as described for the Vorbrüggen method.
-
3.2. Enzymatic Glycosylation
Biocatalysis offers an elegant, environmentally friendly, and highly selective route to nucleosides. The use of enzymes like nucleoside phosphorylases (NPs) can provide exceptional stereoselectivity (yielding only the natural β-anomer) and often high regioselectivity.
-
Rationale & Application: The reaction typically involves a donor nucleoside (e.g., thymidine) and the acceptor pyrazolo[3,4-d]pyrimidine base in an aqueous buffer with the enzyme. The enzyme cleaves the glycosidic bond of the donor and transfers the sugar (deoxyribose in this case) to the acceptor base. This method is ideal for producing nucleosides with natural stereochemistry. However, enzyme availability and substrate specificity can be limiting factors. The enzyme's active site often directs glycosylation to a specific nitrogen, providing a powerful tool for controlling regioselectivity.
Structural Confirmation: The Final Validation
Unequivocal characterization of the synthesized nucleosides is critical. The primary method for determining the site of glycosylation is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Key Technique: A 2D NMR experiment, specifically the Heteronuclear Multiple Bond Correlation (HMBC) spectrum, is the gold standard. A correlation between the anomeric proton (H1') of the sugar and a carbon atom in the pyrazole ring (e.g., C5 or C7a) provides definitive proof of the N-glycosidic bond's location. For example, a 3-bond coupling from H1' to C5 confirms N1-glycosylation.
Conclusion
The synthesis of pyrazolo[3,4-d]pyrimidine nucleosides is a mature field with a robust primary method, the Vorbrüggen glycosylation, which offers wide applicability and good control over reaction outcomes. The choice of catalyst and reaction conditions provides a handle to tune regioselectivity, which remains the central challenge. Alternative methods like enzymatic synthesis are powerful tools for achieving unparalleled stereoselectivity. A thorough understanding of the underlying mechanisms and careful analytical characterization are paramount to success in synthesizing these vital therapeutic candidates.
Application Notes and Protocols for the Use of Pyrazolo[3,4-d]pyrimidine Inhibitors in Cell Culture
Introduction: The Versatility and Potency of Pyrazolo[3,4-d]pyrimidine Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for a multitude of potent and selective kinase inhibitors.[1][2] This heterocyclic system is a bioisostere of adenine, the purine nucleobase in ATP, enabling competitive inhibition at the ATP-binding site of a wide range of protein kinases.[3][4] Consequently, pyrazolo[3,4-d]pyrimidine derivatives have been extensively developed as therapeutic agents, particularly in oncology, targeting key signaling pathways involved in cell proliferation, survival, and migration.[5][6]
This guide provides a comprehensive overview and detailed protocols for the effective use of pyrazolo[3,4-d]pyrimidine inhibitors in a cell culture setting. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful tools for their investigations. We will delve into the critical aspects of inhibitor selection, preparation, experimental design, and data interpretation, with a focus on ensuring scientific rigor and reproducibility.
Mechanism of Action and Common Cellular Targets
Pyrazolo[3,4-d]pyrimidine inhibitors predominantly function as ATP-competitive inhibitors of protein kinases. This mechanism of action underpins their broad applicability in targeting various kinase families implicated in cancer and other diseases. Key targets include:
-
Src Family Kinases (SFKs): As a non-receptor tyrosine kinase, Src is a pivotal signaling node downstream of receptor tyrosine kinases (RTKs) like EGFR and PDGFR.[7] Its hyperactivation in tumors promotes cell proliferation, survival, and invasion.[8] Several pyrazolo[3,4-d]pyrimidine derivatives are potent Src inhibitors, demonstrating anti-proliferative and pro-apoptotic effects in various cancer cell lines, including glioblastoma and medulloblastoma.[9][10][11]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[1] Pyrazolo[3,4-d]pyrimidine-based compounds have been developed as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis in cancer cells.[3][12][13]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This RTK is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit VEGFR-2, thereby exerting anti-angiogenic effects.[14]
-
Aurora Kinases: These serine/threonine kinases are critical for mitotic progression. The pyrazol-4-yl urea compound AT9283, which contains a pyrazole moiety, is a potent inhibitor of Aurora kinases A and B and has been evaluated in clinical trials for various malignancies.[15][16][17][18]
-
Dual-Target and Multi-Target Inhibition: The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows for the rational design of dual- or multi-target inhibitors, which can simultaneously block multiple oncogenic signaling pathways. This strategy can enhance therapeutic efficacy and potentially overcome drug resistance.[5][6] Examples include dual Src/Bcr-Abl and EGFR/VEGFR2 inhibitors.[19][20]
Below is a diagram illustrating the central role of Src kinase in cellular signaling and its inhibition by pyrazolo[3,4-d]pyrimidine compounds.
Caption: Inhibition of Src kinase signaling by pyrazolo[3,4-d]pyrimidine compounds.
Protocols for In Vitro Use
The successful application of pyrazolo[3,4-d]pyrimidine inhibitors in cell culture hinges on meticulous planning and execution. The following protocols provide a framework for robust experimental design.
Inhibitor Selection and Handling
-
Target Specificity: Choose an inhibitor with a known selectivity profile for your target of interest. Be aware of potential off-target effects, as many kinase inhibitors can interact with multiple kinases, especially at higher concentrations.[21]
-
Cell Line Sensitivity: The sensitivity of a cell line to a particular inhibitor can vary significantly. Consult the literature for studies that have used the inhibitor in your cell line or a similar one.
-
Physicochemical Properties: Pay close attention to the solubility and stability of the inhibitor. Many pyrazolo[3,4-d]pyrimidine derivatives have poor aqueous solubility.[20][21]
-
Storage and Handling: Store the lyophilized powder and stock solutions at -20°C or -80°C, protected from light and moisture, as recommended by the supplier. Avoid repeated freeze-thaw cycles.
Preparation of Stock Solutions
The poor aqueous solubility of many pyrazolo[3,4-d]pyrimidine inhibitors necessitates the use of an organic solvent for preparing high-concentration stock solutions.[20][21]
Materials:
-
Pyrazolo[3,4-d]pyrimidine inhibitor (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Calculation: Determine the mass of the inhibitor powder required to prepare a stock solution of the desired concentration (e.g., 10 mM or 25 mM). Use the molecular weight (MW) provided by the supplier.
-
Mass (mg) = Desired Concentration (M) x Volume (L) x MW ( g/mol ) x 1000
-
-
Weighing: Carefully weigh the required amount of inhibitor powder in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of sterile DMSO to the inhibitor powder. For example, for a 25 mM stock solution of a compound with a MW of 400 g/mol , dissolve 10 mg in 1 mL of DMSO.[10]
-
Dissolution: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid overheating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Experimental Design and Cell Treatment
A well-designed experiment is crucial for obtaining meaningful and reproducible data.
Key Considerations:
-
Dose-Response (IC50 Determination): To determine the effective concentration of the inhibitor in your cell line, perform a dose-response experiment. Treat cells with a range of inhibitor concentrations (e.g., from nanomolar to micromolar) for a fixed duration (e.g., 24, 48, or 72 hours).[1][12]
-
Time-Course: The effects of the inhibitor may be time-dependent. Conduct a time-course experiment by treating cells with a fixed concentration of the inhibitor and assessing the outcome at different time points.[22]
-
Controls: Always include the following controls:
-
Untreated Control: Cells cultured in media without any treatment.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the inhibitor. This is critical as the vehicle itself can have effects on cells, especially at higher concentrations.
-
General Cell Treatment Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates or flasks for protein or RNA extraction) at a density that ensures they are in the exponential growth phase at the time of treatment.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the inhibitor stock solution. Prepare working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. Ensure thorough mixing.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the inhibitor or controls.
-
Incubation: Incubate the cells for the desired duration under standard culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for the appropriate downstream assays.
The following diagram outlines a typical experimental workflow for evaluating a pyrazolo[3,4-d]pyrimidine inhibitor in cell culture.
Caption: General experimental workflow for inhibitor studies in cell culture.
Common Downstream Assays
The choice of downstream assays will depend on the specific research question and the known or hypothesized mechanism of action of the inhibitor.
-
Cell Viability and Proliferation Assays: Assays such as MTS and CCK-8 are used to measure the effect of the inhibitor on cell metabolic activity, which is an indicator of cell viability and proliferation.[10][12]
-
Apoptosis Assays: To determine if the inhibitor induces programmed cell death, techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed.[9][22] Western blotting for apoptosis markers like cleaved PARP and caspases is also common.
-
Cell Cycle Analysis: Flow cytometry analysis of DNA content (e.g., using PI staining) can reveal if the inhibitor causes cell cycle arrest at a specific phase (e.g., G2/M arrest).[14][23]
-
Target Engagement and Pathway Analysis: Western blotting is a powerful technique to confirm that the inhibitor is engaging its intended target. This is often done by assessing the phosphorylation status of the target kinase or its downstream substrates.[9][10]
Data Interpretation and Troubleshooting
Quantitative Data Summary:
The following table provides examples of reported IC50 values for various pyrazolo[3,4-d]pyrimidine inhibitors, which can serve as a starting point for designing dose-response experiments.
| Inhibitor | Target(s) | Cell Line | IC50 | Reference |
| Compound 10k | VEGFR-2, Tubulin | HT-29 | 0.03-1.6 µM | [14] |
| SI306 | Src | GIN8, GIN28, GCE28 | 7.2-11.2 µM | [24] |
| Compound 14 | CDK2/cyclin A2 | HCT-116 | 6 nM | [1][13] |
| Compound 15 | CDK2/cyclin A2 | HCT-116 | 7 nM | [1][13] |
| AT9283 | Aurora A/B, JAK2, Abl | HCT116 | ~3 nM (enzymatic) | [16][18] |
| PP2 | Src family kinases | A431, 8701-BC | Not specified | [9] |
| 3-IN-PP1 | PKD | PANC-1 | Potent | [25] |
Note: IC50 values can vary significantly depending on the assay conditions and cell line. The values in this table should be used as a guide only.
Troubleshooting Common Issues:
-
Inhibitor Inactivity:
-
Solubility: The inhibitor may have precipitated out of the culture medium. Try preparing fresh dilutions or using a solubilizing agent if compatible with your cells.[20][21]
-
Stability: The inhibitor may be unstable in the culture medium.[26] Consider reducing the incubation time or replenishing the inhibitor-containing medium.
-
Cellular Bioavailability: The compound may not be cell-permeable.[27][28]
-
-
High Vehicle Control Toxicity:
-
The concentration of the vehicle (e.g., DMSO) may be too high. Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.
-
-
Inconsistent Results:
-
Ensure consistent cell seeding densities and growth phases.
-
Avoid repeated freeze-thaw cycles of the inhibitor stock solution.
-
Maintain aseptic technique to prevent contamination.
-
Conclusion
Pyrazolo[3,4-d]pyrimidine inhibitors are invaluable tools for dissecting cellular signaling pathways and for preclinical cancer drug development. By adhering to the principles of careful inhibitor selection, meticulous protocol execution, and robust experimental design as outlined in this guide, researchers can generate reliable and impactful data. The versatility of this chemical scaffold ensures its continued relevance in the discovery of novel kinase inhibitors for a wide range of therapeutic applications.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in Pyrazolo[3,4-d]pyrimidine-based dual inhibitors in the treatment of cancers. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 9. Pyrazolo[3,4-d]pyrimidines as potent antiproliferative and proapoptotic agents toward A431 and 8701-BC cells in culture via inhibition of c-Src phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A phase I dose escalation study of AT9283, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. resources.biomol.com [resources.biomol.com]
- 28. pubs.acs.org [pubs.acs.org]
Application Note: A Validated Protocol for Assessing CDK2/Cyclin A2 Kinase Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives
Abstract
Cyclin-dependent kinase 2 (CDK2) and its regulatory partner, Cyclin A2, form a complex that is a critical regulator of cell cycle progression, particularly during the G1/S phase transition and S phase.[1][2] Dysregulation of CDK2/cyclin A2 activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][3] The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in the design of potent CDK inhibitors, acting as a bioisostere of the purine ring of ATP.[4][5] This document provides a detailed, field-proven protocol for an in vitro kinase inhibition assay to determine the potency (IC50) of pyrazolo[3,4-d]pyrimidine derivatives against the human CDK2/cyclin A2 complex. We present a luminescence-based assay format, selected for its high sensitivity, scalability for high-throughput screening (HTS), and avoidance of radioisotopes.
Introduction: The Rationale for Targeting CDK2/Cyclin A2
The cell division cycle is a tightly orchestrated process governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs). The CDK2/cyclin A2 complex, specifically, plays a pivotal role by phosphorylating key substrates required for the initiation of DNA replication and progression through S phase.[2][6] In many cancer cells, the pathways that control CDK2 activity are compromised, leading to uncontrolled proliferation.[3] Therefore, small molecule inhibitors that can selectively block the ATP-binding pocket of CDK2 are of significant therapeutic interest.
Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as ATP-competitive inhibitors for various kinases, including CDK2.[4][7][8] Their structural similarity to adenine allows them to occupy the ATP-binding site, preventing the kinase from phosphorylating its substrates and thereby arresting the cell cycle. This application note provides a robust methodology for quantifying the inhibitory activity of these compounds, a critical step in the drug discovery pipeline.
Scientific Principle of the Kinase Inhibition Assay
The fundamental principle of any kinase assay is to measure the catalytic activity of the enzyme, which is the transfer of the gamma-phosphate from adenosine triphosphate (ATP) to a specific substrate (a protein or peptide).[9] The inhibitory potential of a compound is determined by its ability to reduce this phosphate transfer.
This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based method that quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[10][11] The assay is performed in two steps:
-
Kinase Reaction: Recombinant CDK2/cyclin A2 enzyme, a suitable substrate (e.g., Histone H1 or a synthetic peptide), ATP, and the test inhibitor (a pyrazolo[3,4-d]pyrimidine derivative) are incubated together. The kinase activity results in the conversion of ATP to ADP.
-
ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining unconsumed ATP. Subsequently, a "Kinase Detection Reagent" is added, which converts the ADP generated in the first step back into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a light signal, which is directly proportional to the initial kinase activity.
Inhibitors of CDK2/cyclin A2 will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.
Caption: Principle of the ADP-Glo Kinase Assay.
Materials, Reagents, and Equipment
Biological Reagents
| Reagent | Supplier | Catalog Number | Storage |
| CDK2/Cyclin A2, active human | Promega / Sigma / Carna | V1211 / C0495 / 04-113 | -80°C |
| Histone H1 | Sigma-Aldrich | 10223565001 | -20°C |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 | -20°C |
| Dithiothreitol (DTT) | Standard Supplier | - | -20°C |
| Bovine Serum Albumin (BSA) | Standard Supplier | - | 4°C |
Chemical Reagents
| Reagent | Supplier | Notes |
| Pyrazolo[3,4-d]pyrimidine derivatives | In-house synthesis / Vendor | Dissolved in 100% DMSO |
| Staurosporine (Positive Control) | Standard Supplier | Potent, non-selective kinase inhibitor |
| Dimethyl Sulfoxide (DMSO), HTS grade | Standard Supplier | Vehicle for compounds |
| Tris-HCl, MgCl₂, EGTA | Standard Supplier | Buffer components |
| UltraPure Water | Standard Supplier | - |
Equipment
-
Microplate reader capable of measuring luminescence
-
White, opaque, flat-bottom 96-well or 384-well assay plates
-
Calibrated single and multichannel pipettes
-
Reagent reservoirs
-
Acoustic dispenser (optional, for low-volume compound transfer)
-
30°C incubator
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format. Volumes should be scaled appropriately for 384-well plates. All samples and controls should be tested in duplicate or triplicate.
Reagent Preparation
-
1X Kinase Buffer: Prepare a working buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[11] Expertise Note: DTT is a reducing agent that helps maintain the kinase in its active state by preventing oxidation of critical cysteine residues. BSA is included to prevent the enzyme from sticking to plastic surfaces.
-
Enzyme Working Solution: Thaw the CDK2/cyclin A2 enzyme on ice. Dilute the enzyme to a final concentration of ~2-5 ng/µL in 1X Kinase Buffer. Trustworthiness Note: The optimal enzyme concentration should be determined empirically by running an enzyme titration curve to find a concentration that yields a robust signal within the linear range of the assay.
-
Substrate/ATP Mix: Prepare a 2X working solution containing the substrate and ATP in 1X Kinase Buffer. For Histone H1, a final concentration of 0.2 µg/µL is typical. The ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase, often between 10-50 µM, to ensure sensitive detection of ATP-competitive inhibitors.
-
Compound Plates: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in 100% DMSO. A common starting concentration is 10 mM, followed by 1:3 or 1:5 serial dilutions. This creates a concentration-response curve. Include a positive control (e.g., Staurosporine) and a negative control (DMSO vehicle).
Assay Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Plate Layout: Design the plate map to include wells for "Total Activity" (DMSO vehicle, 0% inhibition), "Blank" (no enzyme, 100% inhibition), and the test compound serial dilutions.
-
Add Substrate/ATP: To each well of a white 96-well plate, add 5 µL of the 2X Substrate/ATP Mix.
-
Add Compounds: Transfer 2.5 µL of the serially diluted pyrazolo[3,4-d]pyrimidine derivatives, DMSO (for Total Activity wells), or positive control inhibitor from the compound plate to the assay plate.
-
Initiate Reaction: To all wells except the "Blank" wells, add 2.5 µL of the diluted CDK2/cyclin A2 enzyme solution. To the "Blank" wells, add 2.5 µL of 1X Kinase Buffer. The total reaction volume is now 10 µL.
-
Incubate: Mix the plate gently on a plate shaker for 1 minute. Centrifuge briefly to collect contents at the bottom of the wells. Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.
-
Generate Signal: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
Measure Luminescence: Read the plate on a microplate reader.
Data Analysis and IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme activity is reduced by 50%.
Calculation of Percent Inhibition
First, calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 x (1 - (RLUInhibitor - RLUBlank) / (RLUDMSO - RLUBlank))
Where:
-
RLUInhibitor = Relative Luminescence Units from wells with the test compound.
-
RLUBlank = Average RLU from wells with no enzyme.
-
RLUDMSO = Average RLU from wells with DMSO vehicle only.
IC50 Curve Fitting
Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[12] GraphPad Prism or similar software is recommended for this analysis.
Caption: Logic flow for IC50 value determination.
Expected Results
The pyrazolo[3,4-d]pyrimidine derivatives are expected to show dose-dependent inhibition of CDK2/cyclin A2. Potent compounds in this class have been reported to exhibit IC50 values in the nanomolar to low micromolar range.[4][8]
| Compound | Description | Expected IC50 Range |
| Pyrazolo[3,4-d]pyrimidine X | Test Compound | Varies (nM to µM) |
| Staurosporine | Positive Control | Low nM |
| DMSO | Negative Control (Vehicle) | No Inhibition (0%) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal-to-Background Ratio | 1. Insufficient enzyme activity. 2. ATP concentration too high. | 1. Increase enzyme concentration or incubation time. 2. Optimize ATP concentration; lower ATP can increase assay sensitivity. |
| High Well-to-Well Variability | 1. Pipetting errors. 2. Incomplete mixing. | 1. Use calibrated pipettes; perform a brief centrifugation after additions. 2. Ensure thorough mixing on a plate shaker after adding reagents. |
| IC50 Curve Does Not Reach 100% Inhibition | 1. Compound insolubility at high concentrations. 2. Non-specific signal (e.g., compound interferes with luciferase). | 1. Check compound solubility in assay buffer. 2. Run a counterscreen without the primary kinase to check for assay interference. |
References
- 1. Loss of Cdk2 and cyclin A2 impairs cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Cyclin A/Cdk2 complexes regulate activation of Cdk1 and Cdc25 phosphatases in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anticancer evaluation of new pyrazolo[3,4-d]pyrimidine-based derivatives: CDK2 inhibition, apoptosis-inducing activity, molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
assessing the effects of 4,6-diamino-pyrazolo[3,4-d]pyrimidine on cell cycle progression
Application Notes & Protocols
Topic: Assessing the Effects of 4,6-diamino-pyrazolo[3,4-d]pyrimidine on Cell Cycle Progression
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its versatile therapeutic applications, particularly in oncology.[1] Structurally, this heterocyclic system is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP).[1][2] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive inhibitors at the ATP-binding sites of a wide range of enzymes, most notably protein kinases.[1][3]
Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[4] Among the most relevant targets for pyrazolo[3,4-d]pyrimidines are the Cyclin-Dependent Kinases (CDKs), which are the master regulators of cell cycle progression.[2][4] By inhibiting CDKs, these compounds can halt the proliferation of cancer cells, making them a subject of intense investigation for novel anti-cancer therapies.[3]
This guide provides a comprehensive framework for assessing the biological effects of a specific derivative, 4,6-diamino-pyrazolo[3,4-d]pyrimidine, on the cell cycle of cancer cells. We will delve into the mechanistic rationale for this analysis and provide a detailed, field-proven protocol for cell cycle analysis using propidium iodide staining and flow cytometry.
Mechanistic Rationale: Why Cell Cycle Analysis is a Critical Endpoint
The cell cycle is an ordered series of events that leads to cell division and the production of two daughter cells. This process is tightly controlled by checkpoints that ensure the fidelity of DNA replication and chromosome segregation. CDKs, in complex with their regulatory cyclin partners, drive the cell through these checkpoints.[4]
Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been specifically identified as potent inhibitors of CDK2.[2][3][5] The CDK2/Cyclin E and CDK2/Cyclin A complexes are essential for initiating DNA replication and progressing through the S phase.[2] Inhibition of CDK2 can therefore prevent the transition from the G1 (growth) phase to the S (synthesis) phase, leading to an accumulation of cells in the G1 phase.[6] Depending on the specific derivative and cellular context, arrest may also occur at other checkpoints, such as the G2/M transition.[7][8]
Therefore, a primary and quantifiable indicator of the compound's biological activity is a significant alteration in the distribution of cells throughout the different phases of the cell cycle.[5] Flow cytometry provides a robust and high-throughput method to measure this effect.
Experimental Design and Essential Controls
A robust experimental design is crucial for obtaining reliable and interpretable data. Before proceeding with the main protocol, several preliminary steps and controls must be established.
-
Cell Line Selection : Choose a cancer cell line relevant to the intended therapeutic area. The proliferation rate of the cell line is a key consideration; rapidly dividing cells will yield more distinct cell cycle profiles.
-
Dose-Response and Time-Course : It is essential to first determine the compound's cytotoxic effects. An MTT or similar cell viability assay should be performed to establish the IC50 (half-maximal inhibitory concentration). For cell cycle analysis, it is often insightful to test concentrations at, below, and above the IC50 (e.g., 0.5x IC50, 1x IC50, 2x IC50). A time-course experiment (e.g., 12, 24, 48 hours) should also be run to identify the optimal treatment duration for observing maximal cell cycle arrest.
-
Essential Controls :
-
Negative Control : Untreated cells cultured under normal conditions. This group establishes the baseline cell cycle distribution.
-
Vehicle Control : Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the 4,6-diamino-pyrazolo[3,4-d]pyrimidine. This control is critical to ensure that the observed effects are not due to the solvent itself.
-
Positive Control (Optional but Recommended) : Cells treated with a well-characterized cell cycle inhibitor (e.g., Nocodazole for G2/M arrest or Hydroxyurea for S-phase arrest). This validates the experimental setup and staining procedure.
-
Detailed Protocol: Cell Cycle Analysis via Flow Cytometry
This protocol is optimized for adherent cells and utilizes propidium iodide (PI), a fluorescent intercalating agent that binds stoichiometrically to DNA.[9] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Materials Required
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
4,6-diamino-pyrazolo[3,4-d]pyrimidine stock solution
-
Vehicle (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold (-20°C)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% Sodium Citrate in PBS)[10]
-
RNase A Solution (100 µg/mL in PBS)[11]
-
Flow cytometer tubes (12x75 mm polystyrene or polypropylene)[11]
-
Flow cytometer
Step-by-Step Methodology
Part A: Cell Culture and Treatment
-
Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment : Aspirate the medium and replace it with fresh medium containing the desired concentrations of 4,6-diamino-pyrazolo[3,4-d]pyrimidine or the vehicle control.
-
Incubation : Incubate the cells for the predetermined optimal time (e.g., 24 hours).
-
Harvesting :
-
Aspirate the medium.
-
Wash cells once with 1 mL of PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate until cells detach.
-
Neutralize trypsin with 1 mL of complete medium and transfer the cell suspension to a labeled 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.[10]
-
Part B: Fixation and Staining
-
Washing : Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes.
-
Fixation : This is a critical step. Aspirate the supernatant, leaving a small volume (~50 µL) to resuspend the pellet. While gently vortexing the tube, add 1 mL of ice-cold 70% ethanol drop-by-drop.[10][11] This prevents cell clumping and ensures proper fixation.
-
Incubation : Incubate the fixed cells for at least 2 hours at 4°C. Samples can be stored at -20°C for several weeks if necessary.[10]
-
Rehydration : Pellet the fixed cells by centrifuging at a higher speed (e.g., 500 x g for 5 minutes), as ethanol-fixed cells are more buoyant.[11] Aspirate the ethanol and wash the pellet twice with 1 mL of PBS.
-
RNase Treatment : Resuspend the cell pellet in 250 µL of RNase A solution (100 µg/mL). Incubate for 15-30 minutes at 37°C or room temperature. This step is essential to degrade RNA, which PI can also bind to, ensuring that the signal is specific to DNA content.[9][10]
-
PI Staining : Add 250 µL of PI staining solution (final concentration 25 µg/mL) directly to the cell suspension. Mix gently and incubate for at least 15-30 minutes at room temperature in the dark.[11]
-
Transfer : Transfer the stained cell suspension to flow cytometer tubes. Keep samples on ice and protected from light until analysis.
Part C: Flow Cytometry Data Acquisition
-
Instrument Setup : Use a 488 nm laser for excitation and collect the PI fluorescence signal in the appropriate channel (e.g., PE-Texas Red, FL2 or FL3, ~600 nm).[10]
-
Linear Scale : Ensure the PI signal is collected on a linear scale, as fluorescence intensity is directly proportional to DNA content.[11]
-
Doublet Discrimination : Set up a dot plot of fluorescence pulse area (FL2-A) versus pulse width (FL2-W) or height (FL2-H) to gate on single cells and exclude doublets or aggregates, which can be mistaken for G2/M cells.[11]
-
Data Collection : Acquire at least 10,000-20,000 single-cell events for each sample to ensure statistical significance.
Data Analysis and Interpretation
Raw flow cytometry data (FCS files) should be analyzed using specialized software (e.g., FlowJo, ModFit LT). The software will generate a histogram of cell counts versus DNA content (PI fluorescence).
-
Gating : The primary peak on the histogram represents cells in the G0/G1 phase (2n DNA content). The second, smaller peak at twice the fluorescence intensity represents cells in the G2/M phase (4n DNA content). The population of cells between these two peaks is in the S phase. A "sub-G1" peak, appearing to the left of the G0/G1 peak, represents apoptotic cells with fragmented DNA.
-
Modeling : The software uses mathematical models (e.g., Dean-Jett-Fox) to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle.
Example Data Presentation
The results should be summarized in a table to facilitate comparison between different treatment conditions.
| Treatment Condition | % Sub-G1 (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 2.1 ± 0.3 | 55.4 ± 2.1 | 28.3 ± 1.5 | 14.2 ± 1.1 |
| Vehicle (0.1% DMSO) | 2.3 ± 0.4 | 54.9 ± 1.8 | 29.1 ± 1.9 | 13.7 ± 1.4 |
| Compound (IC50) | 8.5 ± 0.9 | 70.1 ± 2.5 | 12.6 ± 1.3 | 8.8 ± 0.8 |
| Compound (2x IC50) | 15.2 ± 1.2 | 75.3 ± 2.8 | 5.5 ± 0.7 | 4.0 ± 0.5 |
Interpretation of Example Data : In this hypothetical example, treatment with 4,6-diamino-pyrazolo[3,4-d]pyrimidine induces a dose-dependent increase in the percentage of cells in the G0/G1 phase. This is accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases, strongly suggesting a G1 cell cycle arrest. The increase in the sub-G1 population also indicates that at higher concentrations, the compound induces apoptosis.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives inhibit human cancer cell proliferation and induce apoptosis by ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,6-diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (dAPP) in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine, commonly referred to as dAPP or 7-deaza-2'-deoxyadenosine, is a potent nucleoside analogue with significant antiviral activity. As a derivative of deoxyadenosine, its unique pyrazolo[3,4-d]pyrimidine core structure allows it to act as a competitive inhibitor and chain terminator of viral DNA polymerases. This modification, specifically the replacement of nitrogen at the 7-position with a carbon atom, confers distinct biochemical properties that enhance its selectivity and efficacy against a range of DNA and some RNA viruses.
These application notes provide a comprehensive guide for the utilization of dAPP in various antiviral assays. The protocols detailed herein are designed to be robust and reproducible, enabling researchers to accurately assess the antiviral potency and cytotoxicity of this compound.
Mechanism of Action
The antiviral activity of dAPP is primarily attributed to its role as a competitive inhibitor of viral DNA polymerases.[1] Upon entry into a host cell, dAPP is phosphorylated by cellular kinases to its active triphosphate form, dAPP-triphosphate (dAPP-TP). This activated metabolite then competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the nascent viral DNA strand by the viral DNA polymerase.[2]
The incorporation of dAPP-TP into the growing DNA chain leads to premature chain termination. This is because the 3'-hydroxyl group of the deoxyribose sugar, which is essential for the formation of the next phosphodiester bond, is present but the altered base structure can disrupt the polymerase's ability to continue elongation. This disruption of viral DNA replication effectively halts the production of new virions.[2]
The selectivity of dAPP for viral polymerases over host cell DNA polymerases is a key factor in its therapeutic potential.[1] Many viral DNA polymerases have a higher affinity for such nucleoside analogues compared to their cellular counterparts, leading to a preferential inhibition of viral replication with reduced toxicity to the host cell.[3]
Caption: Mechanism of action of dAPP in inhibiting viral replication.
Antiviral Spectrum
dAPP has demonstrated activity against a variety of viruses, particularly those with DNA genomes. Its efficacy stems from the essential role of DNA polymerase in the replication cycle of these viruses.
| Virus Family | Specific Viruses | Reference |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1), Herpes Simplex Virus 2 (HSV-2) | [4] |
| Poxviridae | Vaccinia Virus | [5][6] |
| Flaviviridae | Hepatitis C Virus (HCV), West Nile Virus, Dengue Virus, Yellow Fever Virus, Zika Virus | [7][8][9] |
| Picornaviridae | Rhinovirus, Poliovirus | [7] |
| Coronaviridae | SARS-CoV-2, Murine Hepatitis Virus (MHV) | [10] |
This table is illustrative and not exhaustive. The potency of dAPP can vary significantly between different viral species and strains.
Protocols for Antiviral Assays
I. Preparation of dAPP Stock Solution
Objective: To prepare a high-concentration stock solution of dAPP for use in subsequent assays.
Materials:
-
This compound (dAPP) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the desired concentration of the stock solution (e.g., 10 mM or 20 mM).
-
Calculate the mass of dAPP powder required to achieve the desired concentration in a specific volume of DMSO.
-
Weigh the dAPP powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube thoroughly until the dAPP is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
II. Cytotoxicity Assay (MTT or MTS Assay)
Objective: To determine the concentration of dAPP that is toxic to the host cells used in the antiviral assays. This is crucial for differentiating between antiviral activity and non-specific cytotoxic effects.
Materials:
-
Host cells (e.g., Vero, MDCK, Huh-7) appropriate for the virus of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
dAPP stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours.
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 24 hours, prepare serial dilutions of dAPP in complete cell culture medium. The concentration range should be broad enough to determine the 50% cytotoxic concentration (CC50).
-
Remove the old medium from the cells and add the dAPP dilutions to the respective wells. Include a "cells only" control (medium without dAPP) and a "medium only" blank.
-
Incubate the plates for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
At the end of the incubation period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for formazan crystal formation.
-
If using MTT, add the solubilization solution and incubate further to dissolve the crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each dAPP concentration relative to the "cells only" control.
-
Determine the CC50 value, which is the concentration of dAPP that reduces cell viability by 50%.
III. Plaque Reduction Assay
Objective: To quantify the antiviral activity of dAPP by measuring the reduction in the number of viral plaques formed in a cell monolayer.[11][12][13]
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
dAPP stock solution
-
Infection medium (serum-free or low-serum medium)
-
Overlay medium (e.g., containing methylcellulose or Avicel)[14]
-
Crystal violet staining solution
-
Fixative (e.g., 10% formalin)
Procedure:
-
Prepare serial dilutions of dAPP in infection medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
After the adsorption period, aspirate the virus inoculum.
-
Add the dAPP dilutions in the overlay medium to the respective wells. Include a "virus only" control (overlay medium without dAPP).
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus).
-
After incubation, fix the cells with the fixative solution.
-
Stain the cells with crystal violet solution.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each dAPP concentration compared to the "virus only" control.
-
Determine the 50% effective concentration (EC50), which is the concentration of dAPP that reduces the number of plaques by 50%.
Caption: Workflow for a plaque reduction assay.
IV. Viral Yield Reduction Assay
Objective: To measure the effect of dAPP on the production of infectious virus particles.
Materials:
-
Host cells in multi-well plates
-
Virus stock
-
dAPP stock solution
-
Complete cell culture medium
Procedure:
-
Seed host cells in multi-well plates and incubate overnight.
-
Pre-treat the cells with serial dilutions of dAPP for a specified period (e.g., 2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the respective dAPP concentrations.
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
At the end of the incubation, collect the cell culture supernatant.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Calculate the reduction in viral yield for each dAPP concentration compared to the untreated control.
-
Determine the EC50 value.
Data Analysis and Interpretation
The primary endpoints of these assays are the CC50 and EC50 values. These values are used to calculate the Selectivity Index (SI), which is a measure of the compound's therapeutic window.
Selectivity Index (SI) = CC50 / EC50
A higher SI value indicates a more promising antiviral compound, as it suggests that the compound is effective at concentrations that are not toxic to the host cells.
Troubleshooting
| Problem | Possible Cause | Solution |
| No plaques observed in the virus control | Inactive virus stock | Use a fresh, properly stored virus stock and re-titer. |
| Cell monolayer is not confluent | Optimize cell seeding density and incubation time. | |
| Inconsistent plaque sizes | Uneven viral adsorption | Gently rock the plates during the adsorption period. |
| Overlay is not properly solidified | Ensure the overlay is at the correct temperature and concentration. | |
| High background in cytotoxicity assay | Contamination | Use aseptic techniques and check for contamination. |
| Reagent instability | Prepare fresh reagents and store them properly. | |
| dAPP precipitates in the medium | Poor solubility | Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Viral DNA polymerase structures reveal mechanisms of antiviral drug resistance. | Broad Institute [broadinstitute.org]
- 4. Synthesis and antiviral/antitumor activities of certain pyrazolo[3,4-d]pyrimidine-4(5H)-selone nucleosides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of certain carbamoylpyrrolopyrimidine and pyrazolopyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. North-2'-deoxy-methanocarbathymidines as antiviral agents against poxviruses - Eureka | Patsnap [eureka.patsnap.com]
- 7. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combating yellow fever virus with 7-deaza-7-fluoro-2′-C-methyladenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 12. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Pyrazolo[3,4-d]pyrimidine Nucleoside Synthesis
Introduction: Navigating the Challenges of Pyrazolo[3,4-d]pyrimidine Nucleoside Synthesis
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric analog of purines.[1][2] Its derivatives are key components in the development of therapeutics for a wide range of diseases, including cancer and viral infections, due to their ability to act as kinase inhibitors and antimetabolites.[3][4][5][6] However, the synthesis of their nucleoside analogs—crucial for many biological applications—is often plagued by challenges, most notably low reaction yields.
This guide provides a structured, in-depth approach to troubleshooting common issues encountered during the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides. As your virtual application scientist, I will walk you through a logical diagnostic process, explain the chemical principles behind the problems, and provide field-proven protocols to systematically optimize your reactions.
The Troubleshooting Mindset: A Logic-Based Approach
Low yield is a symptom, not a root cause. A successful troubleshooter does not randomly change variables but instead forms a hypothesis based on observations and systematically tests it. Before diving into specific experimental changes, consider the entire synthetic pathway.
Here is a logical workflow to diagnose the source of low yield:
Caption: A logical workflow for diagnosing low-yield issues.
Section 1: The Glycosylation Step - Maximizing the Key C-N Bond Formation
The N-glycosylation, the reaction that couples the pyrazolo[3,4-d]pyrimidine base to the sugar moiety, is the most critical and often the lowest-yielding step. The Vorbrüggen glycosylation is the most common method for this transformation.[7]
Frequently Asked Questions & Troubleshooting
Q1: My Vorbrüggen glycosylation has stalled, or the yield is extremely low. What are the primary factors to investigate?
A1: This is a classic issue that typically points to one of three areas: (1) Purity of Reactants, (2) Catalyst Activity, or (3) Reaction Conditions.
-
Purity of Reactants: The Vorbrüggen reaction is highly sensitive to moisture.
-
Causality: Lewis acids used as catalysts (e.g., TMSOTf, SnCl₄) are readily hydrolyzed by water, rendering them inactive. Water can also hydrolyze the activated sugar intermediate.
-
Troubleshooting Steps:
-
Ensure your pyrazolo[3,4-d]pyrimidine base is pure and dry. If necessary, recrystallize it and dry it under high vacuum.[8]
-
Use freshly distilled, anhydrous solvents. Acetonitrile or 1,2-dichloroethane are common choices. Ensure they are stored over molecular sieves.
-
The silylation of the nucleobase is a critical prerequisite to enhance its nucleophilicity and solubility.[9] Ensure this step goes to completion. Use a fresh bottle of silylating agent like HMDS or BSA.
-
-
-
Catalyst Choice and Activity: The choice and amount of Lewis acid are paramount.
-
Causality: The Lewis acid activates the sugar donor (e.g., a 1-O-acetyl-ribose derivative) to form a reactive oxocarbenium ion intermediate, which is then attacked by the silylated nucleobase. A weak or insufficient catalyst will not generate this intermediate effectively.
-
Troubleshooting Steps:
-
Use a fresh, high-quality Lewis acid. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful and commonly used catalyst.[10]
-
Optimize catalyst loading. While catalytic amounts are often cited, stoichiometric amounts may be necessary for less reactive systems.[9]
-
Screen different Lewis acids. If TMSOTf fails, consider others like SnCl₄ or TMSI. Their activities can vary depending on the specific substrates.
-
-
-
Reaction Conditions: Temperature and time are critical variables.
-
Causality: Glycosylation reactions may have a significant activation energy barrier. Insufficient temperature can lead to a stalled reaction.[11] Conversely, excessively high temperatures can cause degradation of the sugar or the formation of undesired anomers or side products.[8]
-
Troubleshooting Steps:
-
Monitor the reaction meticulously by Thin-Layer Chromatography (TLC). [11] This provides real-time information on the consumption of starting materials and the formation of the product.
-
If the reaction is sluggish at room temperature, gradually increase the temperature to 50-80°C. Refluxing in acetonitrile is a common strategy.
-
For particularly stubborn reactions, consider microwave-assisted synthesis, which can sometimes improve yields and dramatically reduce reaction times.[8]
-
-
Q2: I'm observing the formation of multiple products, including the wrong regioisomer (e.g., N2-glycosylation instead of N1) or anomers (α instead of the desired β). How can I improve selectivity?
A2: Regio- and stereoselectivity are governed by a delicate interplay of steric and electronic factors, as well as reaction conditions.
-
Regioselectivity (N1 vs. N2):
-
Causality: The pyrazolo[3,4-d]pyrimidine ring has multiple potential nitrogen nucleophiles. Glycosylation typically occurs at the thermodynamically more stable position. The silylation step is key here; different silylation patterns can favor attack from different nitrogens.
-
Troubleshooting Steps:
-
Control the Silylation: Ensure complete silylation of the base. The bulky silyl group can sterically hinder attack from less favorable positions.
-
Reaction Temperature: Prolonged heating often favors the formation of the thermodynamically more stable N1 isomer.[9] If you are getting a mixture, extending the reaction time or increasing the temperature may drive the equilibrium towards the desired product.
-
-
-
Anomeric Selectivity (β vs. α):
-
Causality: For ribofuranosides, the desired β-anomer is often the thermodynamic product. The formation of the α-anomer can be kinetically favored under certain conditions. The use of a participating protecting group at the C2' position of the sugar (like acetyl or benzoyl) is the most powerful tool for ensuring β-selectivity. This group forms a transient dioxolanylium cation that blocks the α-face of the sugar, forcing the nucleobase to attack from the β-face.
-
Troubleshooting Steps:
-
Ensure a C2'-Participating Group: Use a sugar donor like 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.[12] The benzoyl group at C2' will direct the incoming nucleobase to the β-position.
-
Solvent Choice: Acetonitrile can sometimes promote β-selectivity through the "nitrile effect," where the solvent participates in the reaction to help shield the α-face.[13]
-
-
Visualizing the Vorbrüggen Mechanism
Caption: Key steps of the Vorbrüggen glycosylation mechanism.
Table 1: Lewis Acid Catalyst Screening Guide
| Lewis Acid | Typical Solvent | Temperature | Key Characteristics & Causality |
| TMSOTf | Acetonitrile, DCE | RT to 80°C | High Potency. Very effective at generating the oxocarbenium ion. Can be too harsh for sensitive substrates, leading to degradation. |
| SnCl₄ | Acetonitrile, DCE | 0°C to RT | Milder Alternative. Good for substrates that degrade with TMSOTf. Requires strictly anhydrous conditions as it hydrolyzes rapidly. |
| TMSI | Acetonitrile | RT | In Situ Generation. Can be generated in situ from TMSCl and NaI.[14] Offers a different reactivity profile that may be beneficial for specific substrates. |
| BF₃·OEt₂ | Acetonitrile, DCE | RT to 60°C | Moderate Reactivity. Another common choice, but often requires higher temperatures or longer reaction times compared to TMSOTf. |
Section 2: Protecting Group Strategy
An effective protecting group strategy is crucial. The groups must be stable during glycosylation but easily removable afterward without degrading the final product.
Frequently Asked Questions & Troubleshooting
Q3: I'm observing incomplete deprotection or side reactions during the final deprotection step. What can I do?
A3: This problem usually stems from a mismatch between the protecting groups and the deprotection conditions.
-
Incomplete Deprotection:
-
Causality: The deprotection reagent may not be strong enough, or the reaction time may be too short. Steric hindrance around the protecting group can also slow down the reaction.
-
Troubleshooting Steps:
-
For Acyl Groups (Acetyl, Benzoyl): These are standard for protecting the sugar hydroxyls. They are typically removed under basic conditions. If a standard methanolic ammonia or sodium methoxide in methanol is not working, try increasing the reaction time or temperature. A saturated solution of ammonia in methanol at room temperature for 12-24 hours is often effective.[15]
-
Monitor by TLC: Track the reaction until all protected intermediates have been consumed.
-
-
-
Side Reactions:
-
Causality: The deprotection conditions may be too harsh, causing degradation of the pyrazolo[3,4-d]pyrimidine core or the newly formed glycosidic bond. The N-glycosidic bond of some purine analogs can be labile, although pyrazolo[3,4-d]pyrimidines are generally more stable.[16]
-
Troubleshooting Steps:
-
Use Milder Conditions: If you suspect degradation, switch to a milder deprotection reagent. For example, instead of sodium methoxide, use potassium carbonate in methanol.
-
Lower the Temperature: Perform the deprotection at 0°C or room temperature instead of at elevated temperatures.
-
-
Section 3: Purification and Isolation
A significant amount of product can be lost during workup and purification. Optimizing this final stage is critical for maximizing your isolated yield.
Frequently Asked Questions & Troubleshooting
Q4: I have a complex mixture after the reaction, and I'm struggling to separate my product using column chromatography. What are some better strategies?
A4: Purification of polar nucleosides can be challenging.[11] A systematic approach is key.
-
Causality: Nucleosides are often polar and may co-elute with polar byproducts or unreacted starting base. The choice of stationary and mobile phases is critical.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: A systematic approach to selecting the eluent is recommended.[11] Start with a less polar solvent system (e.g., 100% dichloromethane or ethyl acetate) and gradually increase the polarity by adding methanol. A common gradient is from 0% to 10% methanol in dichloromethane.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using reverse-phase (C18) silica gel, especially for more polar compounds.
-
Aqueous Workup: Before chromatography, a proper aqueous workup is crucial to remove catalysts and inorganic salts that can interfere with the separation.[11]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove minor impurities and can sometimes be used in place of chromatography if the crude product is relatively clean.
-
Experimental Protocols
Protocol 1: General Procedure for Vorbrüggen Glycosylation
This is a representative protocol and must be adapted for specific substrates.
-
Silylation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the pyrazolo[3,4-d]pyrimidine base (1.0 eq). Add anhydrous acetonitrile and a silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), 3.0 eq). Heat the mixture to reflux until the solution becomes clear (typically 1-2 hours), indicating complete silylation. Cool the reaction mixture to room temperature.
-
Sugar Addition: In a separate flame-dried flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, 1.2 eq) in anhydrous acetonitrile.
-
Glycosylation: Cool the silylated base solution to 0°C. Add the Lewis acid catalyst (e.g., TMSOTf, 1.5 eq) dropwise. After 10 minutes, add the solution of the protected sugar dropwise.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and then heat to reflux (e.g., 80°C). Monitor the reaction progress by TLC (e.g., using a mobile phase of 5% Methanol in Dichloromethane). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction mixture and quench by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Deprotection of Benzoyl Groups
-
Dissolution: Dissolve the protected nucleoside (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Cool the solution to 0°C. Add a solution of sodium methoxide in methanol (e.g., 0.5 M solution, 0.2 eq).
-
Reaction & Monitoring: Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete in 2-6 hours.
-
Neutralization: Quench the reaction by adding an acid resin (e.g., Dowex-50 H⁺) until the pH is neutral.
-
Isolation: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure to yield the deprotected nucleoside. Further purification by recrystallization or chromatography may be necessary.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Solubility Challenges with Pyrazolo[3,4-d]pyrimidines in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine compounds. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and critical challenge: the low aqueous solubility of this promising class of molecules.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its activity against a range of biological targets, particularly oncogenic tyrosine kinases.[1][2] However, the inherent hydrophobicity of many derivatives poses a significant hurdle for accurate and reproducible biological evaluation.[2][3] This guide will equip you with the knowledge and protocols to overcome these solubility issues, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazolo[3,4-d]pyrimidine compounds consistently showing low activity or variable results in my aqueous-based biological assays?
A1: The most likely culprit is poor aqueous solubility. Many pyrazolo[3,4-d]pyrimidine derivatives are highly hydrophobic and will precipitate out of solution when diluted from a DMSO stock into an aqueous assay buffer.[2] This leads to an actual test concentration that is much lower than the intended nominal concentration, resulting in artificially low potency or inconsistent data. It's crucial to determine the kinetic solubility of your compound in the specific assay buffer you are using.
Q2: I dissolve my compounds in 100% DMSO for my stock solutions. Isn't that sufficient?
A2: While DMSO is an excellent solvent for initial stock preparation, it does not guarantee solubility in the final aqueous assay medium.[4] High concentrations of DMSO can also be detrimental to many biological systems, particularly cell-based assays, and can interfere with assay signals.[5][6][7] Typically, the final DMSO concentration in an assay should be kept below 1%, and for some sensitive assays, even as low as 0.1%.[4] The key is to ensure your compound remains in solution at the final working concentration and DMSO percentage.
Q3: What is the difference between thermodynamic and kinetic solubility, and which one should I be more concerned about for my in vitro assays?
A3: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent system. It is determined over a longer period (often 24-48 hours) and represents the maximum amount of compound that can be dissolved. Kinetic solubility, on the other hand, measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution. For most in vitro biological assays, kinetic solubility is the more critical parameter as it reflects the compound's behavior under typical experimental conditions.
Q4: My compound seems to be precipitating even in the DMSO stock solution, especially after a freeze-thaw cycle. What can I do?
A4: Precipitation in DMSO stocks can occur, particularly for highly crystalline compounds or when stored at low temperatures.[4] It's advisable to visually inspect your stock solutions for any precipitate before use. If precipitation is observed, gently warm the solution and vortex until it redissolves. To minimize this issue, consider preparing smaller aliquots of your stock solutions to reduce the number of freeze-thaw cycles.
Troubleshooting Guide & Advanced Solubilization Strategies
If you've confirmed that poor solubility is impacting your experiments, the following strategies can be employed, ranging from simple adjustments to more advanced formulation approaches.
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
Root Cause: The aqueous buffer creates a thermodynamically unfavorable environment for the hydrophobic pyrazolo[3,4-d]pyrimidine, causing it to crash out of solution.
Solutions & Methodologies:
1. pH Modification (for Ionizable Compounds):
-
Principle: Many drug molecules are weak acids or bases.[8] Adjusting the pH of the buffer can ionize the compound, significantly increasing its aqueous solubility.[9][10] For weakly basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for weakly acidic compounds, increasing the pH will result in deprotonation and enhanced solubility.[10]
-
Protocol:
-
Determine the pKa of your pyrazolo[3,4-d]pyrimidine derivative (this can be predicted using software if not experimentally known).
-
Prepare a series of buffers with pH values spanning a range of +/- 2 pH units around the pKa.
-
Assess the kinetic solubility of your compound in each buffer to identify the optimal pH for solubilization.
-
Ensure the chosen pH is compatible with your biological assay system.
-
2. Co-Solvent Systems:
-
Principle: The addition of a water-miscible organic solvent, or "co-solvent," to the aqueous buffer can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[11][12]
-
Common Co-solvents: Polyethylene glycols (PEGs), propylene glycol, ethanol, and glycerin.[8]
-
Protocol:
-
Prepare your assay buffer with varying percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% PEG-400).
-
Determine the kinetic solubility of your compound in each co-solvent mixture.
-
Crucially, run a vehicle control with each co-solvent concentration to ensure the solvent itself does not affect the biological assay's performance.
-
Data Presentation: Solubility Enhancement with Co-solvents
| Co-solvent System (in PBS, pH 7.4) | Hypothetical Solubility of Compound X |
| 1% DMSO (Control) | < 1 µM |
| 1% DMSO + 5% PEG-400 | 15 µM |
| 1% DMSO + 10% PEG-400 | 45 µM |
| 1% DMSO + 5% Ethanol | 8 µM |
This table illustrates the potential solubility enhancement of a hypothetical pyrazolo[3,4-d]pyrimidine using different co-solvent systems.
Issue 2: Standard Solubilization Methods are Insufficient or Incompatible with the Assay
Root Cause: The compound is extremely hydrophobic, or the required concentrations of co-solvents or extreme pH values interfere with the biological assay.
Solutions & Methodologies:
1. Cyclodextrin-Based Formulations:
-
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[8][9][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative due to its high water solubility and low toxicity.[8]
-
Experimental Workflow:
Caption: Workflow for preparing a cyclodextrin inclusion complex.
2. Amorphous Solid Dispersions:
-
Principle: Dispersing the crystalline compound within a hydrophilic polymer matrix can create an amorphous solid dispersion.[12] This amorphous form has a higher free energy and is more readily soluble than the stable crystalline form.
-
Common Polymers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).[12]
-
High-Throughput Screening: Miniaturized screening methods using inkjet printing have been developed to rapidly test various polymer-drug combinations to find the optimal formulation for enhancing the aqueous solubility of pyrazolo[3,4-d]pyrimidine derivatives.[2][13] This approach has been shown to improve the cytotoxicity of these compounds against cancer cell lines, attributed to the enhanced apparent solubility.[2][13]
3. Prodrug Approach:
-
Principle: This medicinal chemistry strategy involves chemically modifying the parent compound to attach a highly soluble functional group.[1][9] This "prodrug" is inactive but highly soluble. Inside the cell or in vivo, enzymes cleave off the solubilizing group, releasing the active parent drug.[8] This is a powerful but resource-intensive approach.
-
Example: A successful prodrug strategy for pyrazolo[3,4-d]pyrimidines involved adding a N-methylpiperazino group via an O-alkyl carbamate linker, which significantly improved aqueous solubility.[1]
Logical Flow for Troubleshooting Solubility
Caption: Decision tree for addressing solubility issues.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay
This protocol provides a method to quickly estimate the kinetic solubility of a compound in your specific assay buffer.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the pyrazolo[3,4-d]pyrimidine compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to ~20 µM).
-
Addition of Aqueous Buffer: To each well of a clear 96-well plate, add 98 µL of your assay buffer. Then, add 2 µL of the serially diluted compound from the DMSO plate. This will create a final DMSO concentration of 2%.
-
Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity at a wavelength of 620 nm or 650 nm using a plate reader.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Preparing Compound Working Solutions for Cell-Based Assays
This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.
-
High Concentration Stock: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Intermediate Dilution Plate: Create an intermediate dilution plate. For example, dilute the 10 mM stock 1:100 into cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting.
-
Serial Dilutions: Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low across all final concentrations.
-
Addition to Cells: Add the final serially diluted compound solutions to the wells containing cells. The final DMSO concentration will be well below 1%.
By systematically applying these troubleshooting strategies and protocols, you can effectively overcome the solubility challenges associated with pyrazolo[3,4-d]pyrimidine compounds, leading to more accurate, reliable, and meaningful data in your biological assays.
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmpas.com [jmpas.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Overcome Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine kinase inhibitors. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to address the common challenge of poor bioavailability associated with this important class of compounds. Our goal is to equip you with the knowledge to diagnose experimental issues, understand the underlying mechanisms, and implement effective solutions to advance your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the bioavailability of pyrazolo[3,4-d]pyrimidine kinase inhibitors.
Question: What are the primary reasons for the poor bioavailability of pyrazolo[3,4-d]pyrimidine kinase inhibitors?
Answer: The poor oral bioavailability of pyrazolo[3,4-d]pyrimidine kinase inhibitors is a multifaceted issue stemming from their inherent physicochemical properties. A primary and widely acknowledged challenge is their low aqueous solubility.[1][2][3] This class of compounds, being structurally similar to purines, often possesses a rigid, planar structure that can lead to strong crystal lattice energy and, consequently, poor dissolution in the gastrointestinal (GI) tract.[4][5] Dissolution is a prerequisite for absorption, so low solubility directly limits the amount of drug available to pass through the intestinal wall.[6]
Beyond solubility, other factors can contribute to poor bioavailability. These include:
-
First-pass metabolism: After absorption, the drug travels via the portal vein to the liver, where it can be extensively metabolized by cytochrome P450 (CYP) enzymes, particularly the CYP3A family, before reaching systemic circulation.[7][8]
-
Efflux transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump the drug back into the GI lumen, reducing net absorption.[9]
-
Poor membrane permeability: While many kinase inhibitors are lipophilic enough to cross cell membranes, suboptimal physicochemical properties can still hinder passive diffusion across the intestinal wall.[10]
Question: What are the main formulation strategies to improve the bioavailability of these compounds?
Answer: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble pyrazolo[3,4-d]pyrimidine kinase inhibitors. These approaches aim to increase the drug's concentration in the GI tract in a dissolved state. Key strategies include:
-
Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can dissolve the drug in a lipid matrix, which then forms a fine emulsion in the GI tract, facilitating absorption.[11] The use of lipophilic salts of the kinase inhibitor can further enhance loading into these lipid-based systems.[11]
-
Nanosystem approaches: Encapsulating the drug in nanoparticles or liposomes can improve its solubility and dissolution rate.[3][12] For instance, human serum albumin (HSA) nanoparticles have been successfully used to formulate pyrazolo[3,4-d]pyrimidine derivatives, improving their solubility and providing a stable formulation.[13] Liposomes have also been shown to be an effective method to overcome the poor water solubility of these compounds.[3][12]
-
Amorphous solid dispersions: By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, the energy barrier for dissolution is lowered, leading to higher apparent solubility and dissolution rates.
-
Salt formation: Creating a salt of the parent compound can sometimes improve solubility and dissolution rate, although this is highly dependent on the specific compound and the salt form chosen.
Question: How can prodrugs enhance the bioavailability of pyrazolo[3,4-d]pyrimidine derivatives?
Answer: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted into the active parent drug through enzymatic or chemical reactions in the body. The prodrug approach is a well-established and successful strategy for improving the physicochemical and pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines.[1][2]
The primary mechanism by which prodrugs enhance bioavailability for this class of compounds is by increasing aqueous solubility.[1][14] By attaching a polar, water-solubilizing moiety to the parent drug, the prodrug can dissolve more readily in the GI fluid. Once absorbed, enzymes in the plasma or tissues cleave off the solubilizing group, releasing the active drug.[1] This strategy has been shown to not only improve solubility but also to result in favorable hydrolysis in serum and an increased ability to cross cell membranes.[2][14]
Question: What is the role of metabolism in the bioavailability of these inhibitors?
Answer: Metabolism, particularly first-pass metabolism in the liver, plays a significant role in limiting the oral bioavailability of many kinase inhibitors.[8] For pyrazolo[3,4-d]pyrimidines, studies have shown that they are substrates for cytochrome P450 (CYP) enzymes, with the CYP3A family being heavily involved.[7]
When a drug is absorbed from the intestine, it enters the portal circulation and is transported directly to the liver. If the drug is a substrate for hepatic enzymes, a significant fraction of it can be metabolized and inactivated before it reaches the systemic circulation, a phenomenon known as the "first-pass effect." This can drastically reduce the amount of active drug that reaches the target tissues. Common metabolic reactions for pyrazolo[3,4-d]pyrimidines include oxidative dechlorination and N-dealkylation.[7] Understanding the metabolic pathways of your compound is crucial for predicting its in vivo fate and for identifying potential drug-drug interactions.[8]
Question: How can I predict the intestinal permeability of my compound in vitro?
Answer: The Caco-2 cell permeability assay is a widely used and well-established in vitro model for predicting human intestinal drug absorption.[15][16] The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized epithelial cells that mimic the intestinal barrier.[16] These cells form tight junctions and express key efflux transporters, such as P-glycoprotein (P-gp).[16][17]
In this assay, the rate at which a compound travels from the apical (lumenal) side to the basolateral (blood) side of the Caco-2 monolayer is measured. This provides an apparent permeability coefficient (Papp), which can be used to classify compounds as having low, medium, or high permeability. The assay can also be used to identify if a compound is a substrate for efflux transporters by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. A higher Papp value in the basolateral-to-apical direction suggests active efflux.[17]
Part 2: Troubleshooting Guide
This section is designed to help you navigate specific experimental challenges you may encounter.
Question: My pyrazolo[3,4-d]pyrimidine compound is highly potent in biochemical assays but shows poor activity in cell-based assays. What could be the issue?
Answer: This is a common challenge in kinase inhibitor development and often points to issues with the compound's ability to reach its intracellular target.[18] Here's a systematic approach to troubleshooting this problem:
-
Assess Cell Permeability: The most likely culprit is poor membrane permeability. Even with a high biochemical potency, if the compound cannot efficiently cross the cell membrane, it will not inhibit the target kinase within the cell.
-
Recommended Action: Perform a Caco-2 permeability assay to determine the compound's apparent permeability coefficient (Papp).[17] A low Papp value would confirm poor permeability.
-
-
Investigate Efflux: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.[9]
-
Recommended Action: In your Caco-2 assay, determine the efflux ratio by measuring permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 is indicative of active efflux.[17] You can also repeat your cell-based activity assay in the presence of a known P-gp inhibitor.
-
-
Check for Nonspecific Binding: The compound might be binding to proteins in the cell culture medium or to the plastic of the assay plate, reducing the effective concentration available to the cells.
-
Recommended Action: Measure the free concentration of your compound in the cell culture medium. Also, consider using low-protein binding plates.
-
-
Evaluate Metabolic Stability: The compound could be rapidly metabolized by enzymes present in the cells.
-
Recommended Action: Perform a metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound.[7]
-
The following diagram illustrates a troubleshooting workflow for this issue:
Caption: Troubleshooting workflow for discrepant in vitro and cellular activity.
Question: My lead compound has poor aqueous solubility, making in vivo studies challenging. What are my options?
Answer: Poor aqueous solubility is a significant hurdle for in vivo studies, as it can lead to low and variable absorption.[6] Here are several strategies to consider, ranging from simple formulation adjustments to more complex chemical modifications:
| Strategy | Description | Pros | Cons |
| Co-solvents/Vehicle Optimization | Using a mixture of solvents (e.g., DMSO, PEG400, Solutol) to dissolve the compound for dosing. | Relatively simple and quick for early-stage studies. | May not be suitable for long-term studies due to potential toxicity of the vehicle. Can lead to drug precipitation upon dilution in the GI tract. |
| Nanosuspensions | Milling the drug to nanometer-sized particles to increase the surface area for dissolution. | Increases dissolution rate. Can be used for intravenous or oral administration. | Requires specialized equipment. Physical stability of the nanosuspension can be a concern. |
| Lipid-Based Formulations | Dissolving the compound in lipids, oils, or surfactants.[11] | Can significantly improve oral absorption by presenting the drug in a solubilized form.[11] May reduce food effects.[11] | Formulation development can be complex. Potential for GI side effects with some excipients. |
| Prodrug Approach | Chemically modifying the compound to a more soluble form that converts to the active drug in vivo.[1][2] | Can dramatically increase solubility and absorption.[1] May improve other pharmacokinetic properties.[2] | Requires additional synthesis and characterization. The rate of conversion to the active drug needs to be optimized. |
| Nanosystem Encapsulation | Encapsulating the drug in carriers like liposomes or albumin nanoparticles.[3][12][13] | Improves solubility, protects the drug from degradation, and can offer targeted delivery.[12][13] | More complex and costly to manufacture. Characterization of the nanosystem is critical. |
Recommendation: For initial in vivo efficacy studies, optimizing the dosing vehicle with co-solvents is a practical first step. For more advanced preclinical development, lipid-based formulations and the prodrug approach are powerful strategies that have been successfully applied to this class of compounds.[1][11]
Question: I observe high inter-individual variability in my in vivo pharmacokinetic studies. What could be the contributing factors?
Answer: High pharmacokinetic variability is a common issue for orally administered drugs with low bioavailability and can complicate the interpretation of efficacy and toxicology studies.[8] Several factors can contribute to this:
-
Poor Solubility and Dissolution: If the drug's absorption is limited by its dissolution rate, small variations in GI conditions (e.g., pH, food content) between animals can lead to large differences in absorption.[6]
-
First-Pass Metabolism: The expression and activity of metabolic enzymes, such as CYP3A4, can vary significantly between individuals, leading to differences in the extent of first-pass metabolism.[8] For drugs with low bioavailability due to high first-pass metabolism, this variability is amplified.[8]
-
Food Effects: The presence or absence of food can alter GI physiology and significantly impact the absorption of poorly soluble drugs.[11]
-
Efflux Transporter Activity: Similar to metabolic enzymes, the expression of efflux transporters like P-gp can vary, affecting the amount of drug absorbed.
Investigative Steps:
-
Conduct a food-effect study: Dose the compound to animals in both fed and fasted states to determine if food has a significant impact on absorption.
-
Evaluate in vitro metabolism: Use liver microsomes from different donors to assess the inter-individual variability in metabolic clearance.
-
Consider formulation improvements: Advanced formulations, such as lipid-based systems, can help reduce variability by improving the consistency of drug dissolution and absorption.[11]
Question: My compound shows good permeability in the Caco-2 assay, but the oral bioavailability is still low. What should I investigate next?
Answer: If your compound has good intestinal permeability but still exhibits low oral bioavailability, the issue likely lies beyond absorption through the intestinal wall. The following diagram outlines the key factors to investigate:
Caption: Post-permeability investigation workflow.
Primary Suspect: First-Pass Metabolism The most probable cause is extensive first-pass metabolism in the liver.[8] A compound can be readily absorbed through the gut wall but then be rapidly cleared by the liver before it can reach systemic circulation.
-
Recommended Action:
-
In Vitro Metabolic Stability: Perform an in vitro metabolic stability assay using liver microsomes (S9 fraction) or hepatocytes. This will provide an estimate of the intrinsic clearance of the compound. High clearance in this assay is a strong indicator of extensive hepatic metabolism.[7]
-
In Vivo Studies: If possible, compare the pharmacokinetics of the compound after oral and intravenous (IV) administration. A large difference in exposure (AUC) between the two routes will confirm a significant first-pass effect.
-
Part 3: Experimental Protocols
Protocol: Aqueous Kinetic Solubility Assay
This protocol provides a method for determining the kinetic solubility of a compound, which is a measure of its solubility when added from a concentrated stock solution (e.g., in DMSO) to an aqueous buffer.
Materials:
-
Test compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates (polypropylene for sample preparation, clear for analysis)
-
Plate shaker
-
Plate reader or HPLC system for quantification
Procedure:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well polypropylene plate, add 2 µL of the 10 mM stock solution to 198 µL of PBS, pH 7.4. This results in a final theoretical concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, inspect the wells for any visible precipitate.
-
Centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to pellet any precipitated compound.
-
Carefully transfer a known volume of the supernatant to a new 96-well plate.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy on a plate reader or HPLC-UV).
-
The measured concentration is the kinetic solubility of the compound under these conditions.
Protocol: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing the permeability of a compound across a Caco-2 cell monolayer.[15][16][17]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of each well to ensure monolayer integrity. Only use wells with TEER values within the acceptable range for your laboratory.
-
Assay Preparation:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Prepare the dosing solution of the test compound in the transport buffer.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B to A for efflux):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Take samples from the apical chamber at the same time points.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the Transwell® membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
The following diagram illustrates the Caco-2 permeability assay workflow:
Caption: Caco-2 permeability assay workflow.
References
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. | Semantic Scholar [semanticscholar.org]
- 8. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazolo[3,4-d]pyrimidines-loaded human serum albumin (HSA) nanoparticles: Preparation, characterization and cytotoxicity evaluation against neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
Technical Support Center: Managing Off-Target Effects of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for developing kinase inhibitors.[1][2] Its success stems from its function as a bioisostere of the adenine ring of ATP, enabling it to effectively compete for the ATP-binding site within the kinase catalytic domain.[1][2] This has led to the successful development of numerous clinical candidates, including treatments for various cancers.[3][4]
However, the very feature that makes this scaffold so effective—its ability to mimic ATP—is also its greatest challenge. The ATP-binding pocket is highly conserved across the human kinome, creating a significant potential for inhibitors to bind to unintended kinases.[5][6] These "off-target" interactions can lead to confounding experimental data, cellular toxicity, and adverse clinical side effects, making the rigorous identification and management of these effects a critical phase of drug development.[7][8]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing the off-target effects of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. It combines frequently asked questions for foundational knowledge with in-depth, problem-oriented troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a major concern with kinase inhibitors? A1: Off-target effects are unintended molecular interactions between a drug and cellular components other than its designated target.[7] For kinase inhibitors, this typically means binding to and inhibiting one or more kinases beyond the primary therapeutic target.[8] This is a significant concern because unintended kinase inhibition can disrupt other critical signaling pathways, leading to cellular toxicity, misleading experimental results that are incorrectly attributed to the on-target effect, and potential adverse events in a clinical setting.[7][9]
Q2: Why is the pyrazolo[3,4-d]pyrimidine scaffold particularly susceptible to off-target activity? A2: The pyrazolo[3,4-d]pyrimidine core acts as an ATP mimetic, targeting the highly conserved ATP-binding cleft present in virtually all kinases.[1][2] While medicinal chemists modify the scaffold to achieve selectivity, similarities in the ATP-binding sites across kinase families can be exploited, sometimes unintentionally, leading to the inhibition of multiple kinases.[1] This polypharmacology can be beneficial in some contexts but is often a source of undesirable off-target effects.[8]
Q3: My inhibitor is potent in a biochemical (enzymatic) assay but weak in a cell-based assay. What causes this discrepancy? A3: This is a common and critical observation in drug discovery. Several factors can cause this potency shift:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.[10]
-
High Intracellular ATP: The concentration of ATP inside a cell (typically 1-10 mM) is much higher than that used in most biochemical assays (often at or below the Kₘ of ATP).[11] This high level of the natural substrate can outcompete the inhibitor for binding to the target kinase, leading to a significant reduction in apparent potency.[11]
-
Inhibitor Efflux or Metabolism: The compound may be actively transported out of the cell by efflux pumps or rapidly metabolized into an inactive form.[10][12]
-
Plasma Protein Binding: In the presence of serum, the inhibitor may bind to proteins like albumin, reducing its free concentration available to engage the target.
Q4: What is the first step I should take to characterize the selectivity of my new pyrazolo[3,4-d]pyrimidine inhibitor? A4: The foundational step is to perform a kinome-wide selectivity screen. This involves testing your inhibitor against a large, diverse panel of purified kinases (often >400) in biochemical assays.[5][13] These screens are typically offered by specialized contract research organizations (CROs). The resulting data will provide an initial map of your compound's selectivity profile, highlighting potential off-targets that require further investigation in a cellular context.[5]
Troubleshooting Guides
This section addresses specific experimental issues in a problem/cause/solution format to guide your research.
Problem 1: Observing an Unexpected or Inconsistent Cellular Phenotype
You treat your cells with an inhibitor targeting Kinase X, but the resulting phenotype (e.g., cell death, morphological change) is not consistent with the known function of Kinase X, or it appears in cell lines that do not express the target.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Screening & Profiling with Cellular Assays - Creative Biogene [creative-biogene.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
optimizing reaction conditions for the glycosylation of pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for the glycosylation of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of novel nucleoside analogues. The pyrazolo[3,4-d]pyrimidine scaffold is a critical pharmacophore in numerous therapeutic agents, and its successful glycosylation is a key step in drug discovery.[1][2]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets efficiently.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most common hurdles encountered during the glycosylation of pyrazolo[3,4-d]pyrimidines in a practical question-and-answer format.
Q1: My reaction yield is very low or zero. What are the primary factors I should investigate?
Low or no yield is a frequent starting problem. Systematically investigating the following factors is crucial.
-
Activation of the Nucleobase: Pyrazolo[3,4-d]pyrimidines often have low solubility and nucleophilicity. Silylation of the heterocycle is a standard and critical prerequisite for methods like the Vorbrüggen glycosylation.[3] This step enhances both solubility in non-polar aprotic solvents and the nucleophilicity of the ring nitrogens.
-
Troubleshooting Tip: Confirm silylation using IR (disappearance of N-H stretch) or by quenching a small aliquot for NMR analysis. Ensure your silylating agent (e.g., BSA, HMDS) is fresh and the reaction is conducted under strictly anhydrous conditions.
-
-
Catalyst/Promoter Choice and Activity: Lewis acids like TMSOTf, SnCl₄, or TMSI are essential for activating the glycosyl donor.
-
Troubleshooting Tip: Use a freshly opened or redistilled Lewis acid. Titrate or test the activity of older bottles. The amount of Lewis acid can be critical; too little results in poor activation, while too much can lead to decomposition of the sugar or the nucleobase. An excess of two equivalents of TMSOTf may be required if the nucleobase was not pre-silylated.[3]
-
-
Glycosyl Donor Stability: The protected sugar (glycosyl donor), typically an acetate, halide, or phosphate, must be stable under the reaction conditions but reactive enough to couple.
-
Troubleshooting Tip: Check the purity of your glycosyl donor by NMR or TLC before the reaction. If decomposition is suspected (e.g., charring, multiple spots on TLC), consider a more stable donor or milder reaction conditions (lower temperature).
-
-
Anhydrous Conditions: Glycosylation reactions are highly sensitive to moisture. Water can consume the Lewis acid and hydrolyze the activated sugar intermediate or the silylating agent.
-
Troubleshooting Tip: Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Conduct the reaction under an inert atmosphere (Argon or Nitrogen).
-
Q2: I'm getting a mixture of N1 and N2 regioisomers. How can I improve the selectivity?
Controlling regioselectivity is arguably the most significant challenge in the glycosylation of this scaffold. The N1 and N2 positions on the pyrazole ring are both nucleophilic, leading to isomeric mixtures.
-
Mechanism and Steric Hindrance: The reaction can proceed through an Sₙ1-like or Sₙ2-like mechanism. An Sₙ1 pathway, involving a dissociated oxocarbenium ion intermediate, is less selective and often favors the thermodynamically more stable product. An Sₙ2 pathway is more sensitive to steric hindrance.
-
Scientific Insight: Substituents on the pyrazolo[3,4-d]pyrimidine core can sterically direct the incoming glycosyl donor. A bulky group at the C3 position will generally favor glycosylation at the less hindered N2 position. Conversely, a bulky group at C6 may favor N1.
-
-
Reaction Conditions:
-
Temperature: Lower temperatures (e.g., 0 °C to room temperature) often favor the kinetically controlled product, which can be a single regioisomer. Higher temperatures can lead to equilibration and a mixture of thermodynamic products.[3]
-
Solvent: The choice of solvent is critical. Non-polar solvents may favor one isomer, while polar aprotic solvents like acetonitrile can stabilize charged intermediates and affect the isomeric ratio.[4]
-
-
Fusion Method: For some substrates, a solvent-free fusion reaction (heating the silylated base with the glycosyl donor and a catalyst) can provide higher regioselectivity and yields.
Troubleshooting Workflow for Poor Regioselectivity
Q3: My product is a mixture of α and β anomers. How can I control the stereoselectivity?
Anomeric control is dictated primarily by the protecting group at the C2 position of the glycosyl donor.
-
Neighboring Group Participation: A C2-acyl protecting group (e.g., acetyl, benzoyl) is essential for obtaining the β-anomer (trans-1,2-configuration). The acyl group participates in the reaction, forming a stable acyloxonium ion intermediate that blocks the α-face of the sugar ring. The nucleobase can then only attack from the β-face. This is a hallmark of the Vorbrüggen method.[5]
-
Non-Participating Groups: If you desire the α-anomer, you must use a non-participating protecting group at C2 (e.g., benzyl, silyl ether). Without neighboring group participation, the reaction may proceed via an Sₙ1 mechanism, often leading to a mixture of anomers, with the α-anomer frequently being the thermodynamic product.
-
Solvent Effects: Acetonitrile has been shown to favor the formation of β-nucleosides in some cases, even without a participating group, by forming an intermediate with the oxocarbenium ion that directs incoming nucleophiles to the opposite face.[4][6]
Frequently Asked Questions (FAQs)
Q: Which glycosylation method is best for pyrazolo[3,4-d]pyrimidines?
The Hilbert-Johnson-Birkofer reaction , more commonly known as the Vorbrüggen glycosylation , is the most widely applied and generally reliable method.[5][7] It involves the reaction of a silylated pyrazolopyrimidine with an acylated glycosyl donor (like 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of a Lewis acid catalyst. Its main advantages are its broad applicability and the excellent stereocontrol (yielding β-anomers) provided by neighboring group participation from the C2'-acyl group.[5]
Q: How do I choose the right protecting groups for my sugar and heterocycle?
-
For the Sugar:
-
To obtain β-anomers: Use acyl groups (acetyl, benzoyl) at the C2 position. Benzoyl groups are often preferred as they are more robust and can sometimes aid in crystallization.
-
To obtain α-anomers: Use non-participating groups like benzyl (Bn) or silyl ethers (TBDMS).
-
Deprotection: Choose protecting groups that can be removed without affecting the newly formed glycosidic bond or the heterocycle. Acetyl/benzoyl groups are typically removed under Zemplén conditions (catalytic NaOMe in MeOH).
-
-
For the Pyrazolopyrimidine:
-
Protecting groups are generally avoided on the heterocycle itself during the glycosylation step, as the reaction relies on the nucleophilicity of the ring nitrogens. However, exocyclic functional groups (e.g., amines) may require protection depending on their reactivity.
-
Q: What are the best analytical techniques to confirm the regiochemistry of my product?
Unequivocal structure determination is critical. A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H-¹⁵N HMBC/HSQC: This is the gold standard. It shows long-range correlations between protons (e.g., the anomeric proton H-1') and the ring nitrogens, directly identifying the site of glycosylation.
-
NOE/ROESY: Nuclear Overhauser Effect spectroscopy can show through-space correlations. For N1-glycosides, an NOE is often observed between the anomeric proton (H-1') and the proton at the C7a position of the pyrazolopyrimidine core. For N2-glycosides, an NOE might be seen between H-1' and the substituent at the C3 position.
-
-
X-Ray Crystallography: If a suitable single crystal can be obtained, this provides definitive proof of both the regiochemistry and stereochemistry.[8][9]
Data & Protocols
Table 1: Common Lewis Acid Catalysts and Solvents
| Catalyst | Typical Solvent(s) | Key Characteristics |
| TMSOTf | Acetonitrile (MeCN), 1,2-Dichloroethane (DCE) | Highly reactive and widely used. Very moisture sensitive. Can activate acetonitrile as a nucleophile in some cases.[6] |
| SnCl₄ | DCE, MeCN | A strong Lewis acid, often used when TMSOTf is ineffective. Can be used at lower temperatures. |
| TMSI | MeCN, Dichloromethane (DCM) | Generated in situ from TMSCl and NaI. Milder than TMSOTf and can be effective for sensitive substrates. |
Protocol: General Procedure for Vorbrüggen Glycosylation
This is a representative starting protocol and must be optimized for specific substrates.
-
Silylation of the Nucleobase:
-
To a flame-dried, three-neck flask under Argon, add the pyrazolo[3,4-d]pyrimidine (1.0 eq).
-
Add anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane).
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0-3.0 eq).
-
Heat the mixture to reflux until the solution becomes clear (typically 1-4 hours), indicating formation of the silylated base.
-
Cool the reaction mixture to the desired reaction temperature (e.g., room temperature or 0 °C).
-
-
Glycosylation:
-
In a separate flame-dried flask, dissolve the protected sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.1 eq) in the same anhydrous solvent.
-
Add the sugar solution to the silylated nucleobase solution via cannula.
-
Slowly add the Lewis acid catalyst (e.g., TMSOTf, 1.2 eq) to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate regioisomers and other impurities.
-
General Mechanism of Vorbrüggen Glycosylation
References
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pyrazolo[3,4-d]pyrimidine Anticancer Agents
Welcome to the technical support center for researchers and drug development professionals working with pyrazolo[3,4-d]pyrimidine-based anticancer agents. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the mechanisms of resistance to this important class of drugs. Our goal is to equip you with the knowledge and practical tools to anticipate, identify, and overcome resistance in your preclinical and clinical research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the investigation of pyrazolo[3,4-d]pyrimidine resistance.
Q1: We are observing a gradual decrease in the efficacy of our pyrazolo[3,4-d]pyrimidine compound in our long-term cell culture experiments. What are the most common initial mechanisms of acquired resistance we should investigate?
A1: This is a classic presentation of acquired resistance. The initial lines of investigation should focus on two primary areas: on-target alterations and activation of bypass signaling pathways.
-
On-Target Alterations: The most direct mechanism of resistance is a change in the drug's target protein. For many pyrazolo[3,4-d]pyrimidines that target kinases, this often involves the acquisition of point mutations in the kinase domain that either sterically hinder drug binding or alter the conformational state of the kinase, reducing its affinity for the inhibitor. A prime example is the "gatekeeper" mutation, which has been observed in various kinases targeted by this class of drugs.
-
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. For instance, if your compound targets a specific receptor tyrosine kinase (RTK), cells may upregulate a different RTK that can activate the same downstream signaling cascades, such as the PI3K/AKT/mTOR or RAS/MEK/ERK pathways.
A recommended first step is to perform a targeted sequencing analysis of the drug's primary target in your resistant cell lines to screen for mutations. Concurrently, a broad-spectrum phosphoproteomic or western blot analysis of key signaling nodes can provide initial evidence of bypass pathway activation.
Q2: Our pyrazolo[3,4-d]pyrimidine agent shows potent activity in our 2D cell culture models, but its efficacy is significantly reduced in our 3D spheroid and in vivo xenograft models. How can we explain this discrepancy?
A2: This is a common and important observation that highlights the limitations of 2D culture and points towards microenvironment-mediated resistance mechanisms. Several factors could be at play:
-
Drug Penetration: 3D tumor models and in vivo tumors have a complex architecture that can limit the physical penetration of your compound to all cancer cells. This can create a sub-lethal concentration gradient, fostering the development of resistance.
-
Hypoxia: The core of spheroids and solid tumors is often hypoxic. Hypoxia can induce a variety of pro-survival and anti-apoptotic signaling pathways, rendering cancer cells less susceptible to drug-induced cell death.
-
Extracellular Matrix (ECM) Interactions: The ECM can sequester drugs, reducing their bioavailability. Additionally, interactions between cancer cells and the ECM can activate integrin signaling, which promotes cell survival and resistance.
-
Cancer-Associated Fibroblasts (CAFs): In an in vivo setting, CAFs can secrete growth factors and cytokines that promote cancer cell survival and resistance to therapy.
To investigate this, you can perform immunohistochemical analysis of your xenograft tumors to assess drug penetration and markers of hypoxia. Co-culture experiments with CAFs can help elucidate their role in resistance.
Q3: We have identified a potential bypass pathway that is upregulated in our resistant cell lines. What are the best strategies to validate this pathway and explore potential combination therapies?
A3: Validating a bypass pathway requires a multi-pronged approach.
-
Pharmacological Inhibition: Use a selective inhibitor of the suspected bypass pathway in combination with your pyrazolo[3,4-d]pyrimidine agent. A synergistic effect, where the combination is more effective than either agent alone, provides strong evidence for the role of the bypass pathway in resistance.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout key components of the suspected bypass pathway. If this restores sensitivity to your primary compound, it confirms the pathway's involvement.
-
Biochemical Assays: Directly measure the activity of the key kinases or signaling molecules in the bypass pathway in your sensitive and resistant cell lines to confirm hyperactivation in the resistant state.
For exploring combination therapies, a checkerboard assay, where you test a range of concentrations of both your primary compound and the bypass pathway inhibitor, can help determine the optimal concentrations and whether the interaction is synergistic, additive, or antagonistic.
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues.
Troubleshooting Guide 1: Inconsistent Results in Cell Viability Assays
Issue: High variability in IC50 values for your pyrazolo[3,4-d]pyrimidine compound across replicate experiments.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Cell Seeding Density | Inconsistent cell numbers at the start of the experiment can significantly impact the final readout. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. 2. Always use a cell counter to ensure accurate and consistent cell numbers for each experiment. |
| Drug Dilution Errors | Serial dilutions are prone to error, leading to incorrect final drug concentrations. | 1. Prepare a fresh stock of your compound for each experiment. 2. Use a calibrated set of pipettes and perform serial dilutions carefully. 3. Consider preparing a master mix of the drug at the highest concentration and then diluting it in media for each concentration point. |
| Edge Effects in Multi-well Plates | Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. | 1. Avoid using the outer wells of the plate for experimental samples. 2. Fill the outer wells with sterile PBS or media to create a humidity barrier. |
| Assay Incubation Time | The optimal incubation time with the drug can vary between cell lines. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your assay. |
Experimental Workflow: Optimizing a Cell Viability Assay
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
Troubleshooting Guide 2: Identifying the Specific Resistance Mechanism
Issue: You have successfully generated a resistant cell line, but the underlying mechanism of resistance is unknown.
Step-by-Step Protocol for Mechanism Identification:
-
Confirm Resistance Phenotype:
-
Perform a dose-response curve with your pyrazolo[3,4-d]pyrimidine compound on both the parental (sensitive) and the newly generated resistant cell line.
-
Calculate the fold-change in IC50 to quantify the level of resistance.
-
-
Investigate On-Target Mutations:
-
Extract genomic DNA from both sensitive and resistant cell lines.
-
Amplify the coding region of the primary target gene using PCR.
-
Perform Sanger sequencing of the PCR products to identify any point mutations, insertions, or deletions in the resistant cell line.
-
-
Assess Target Protein Expression and Activity:
-
Prepare protein lysates from both cell lines.
-
Perform a western blot to compare the total protein levels of the target.
-
Use a phospho-specific antibody to assess the phosphorylation state (and thus activity) of the target. A decrease in target phosphorylation in the presence of the drug in sensitive cells but not in resistant cells can indicate a resistance mechanism.
-
-
Screen for Bypass Pathway Activation:
-
Use a phospho-kinase array to simultaneously assess the phosphorylation status of a wide range of kinases. This can provide an unbiased view of which signaling pathways may be hyperactivated in the resistant cells.
-
Based on the array results, perform confirmatory western blots for the top candidate pathways (e.g., p-AKT, p-ERK).
-
-
Functional Validation:
-
Once a putative resistance mechanism is identified (e.g., a specific mutation or an activated bypass pathway), use the validation techniques described in FAQ Q3 (pharmacological inhibition, genetic knockdown) to confirm its role in resistance.
-
Signaling Pathway: Common Bypass Mechanisms
Caption: Simplified diagram of bypass signaling pathways in drug resistance.
Technical Support Center: Enhancing the Solution Stability of 4,6-diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
Welcome to the dedicated technical support center for 4,6-diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on maintaining the integrity of this potent pyrimidine nucleoside analog in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Introduction
This compound is a promising nucleoside analog with significant potential in various biochemical and anticancer applications[1][2]. Its unique pyrazolo[3,4-d]pyrimidine core, an isomer of adenine, offers distinct biological activities, including the inhibition of DNA and RNA synthesis[1][3]. A key structural feature of this class of compounds, often referred to as 8-aza-7-deazapurines, is an enhanced stability of the N-glycosidic bond compared to their purine counterparts[4]. However, like all nucleoside analogs, its stability in solution can be influenced by several factors, including pH, temperature, and buffer composition. This guide provides a comprehensive resource to help you navigate these challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two most common degradation pathways for nucleoside analogs like this are hydrolytic cleavage of the N-glycosidic bond and, to a lesser extent, oxidation of the pyrimidine ring. While the pyrazolo[3,4-d]pyrimidine core generally enhances glycosylic bond stability, it is not entirely immune to hydrolysis, especially under harsh acidic or basic conditions[4][5].
Q2: What is the recommended pH range for storing solutions of this compound?
A2: For optimal stability, it is recommended to maintain solutions of this compound within a pH range of 6.0 to 7.5. Extreme pH values can accelerate the hydrolysis of the N-glycosidic bond[6][7].
Q3: How should I prepare my stock solutions to maximize stability?
A3: We recommend preparing concentrated stock solutions in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO). For aqueous working solutions, use a biocompatible buffer within the recommended pH range (6.0-7.5), such as phosphate-buffered saline (PBS) or a HEPES buffer. Prepare aqueous solutions fresh daily if possible.
Q4: Can I freeze and thaw my aqueous solutions of this compound?
A4: Repeated freeze-thaw cycles of aqueous solutions are not recommended as they can lead to compound degradation and the formation of precipitates. If you need to store aqueous solutions, aliquot them into single-use volumes to minimize the number of freeze-thaw cycles.
In-Depth Troubleshooting Guides
Issue 1: I'm observing a loss of compound potency or a decrease in concentration over time in my aqueous-based assay.
Possible Cause 1: Hydrolytic Degradation
-
Explanation: The N-glycosidic bond, which connects the pyrazolo[3,4-d]pyrimidine base to the deoxyribose sugar, can be susceptible to hydrolysis, particularly at non-physiological pH values. This cleavage results in the formation of the free base and the deoxyribose sugar, rendering the compound inactive.
-
Solution:
-
Verify Solution pH: Immediately measure the pH of your buffer or media. Ensure it falls within the optimal range of 6.0-7.5.
-
Buffer Selection: If your experimental conditions require a pH outside of this range, consider using a buffer system known for its ability to protect nucleosides. For instance, citrate buffers at acidic pH and borate buffers at alkaline pH may offer some protection, but stability should be empirically determined.
-
Temperature Control: Perform your experiments at the lowest temperature compatible with your assay. Higher temperatures accelerate hydrolytic reactions.
-
Fresh Preparations: For sensitive experiments, prepare fresh dilutions from a stable stock solution (e.g., in DMSO) immediately before use.
-
Possible Cause 2: Oxidative Damage
-
Explanation: The pyrimidine ring can be susceptible to oxidation, especially in the presence of reactive oxygen species (ROS) which may be generated by certain cell culture media components or experimental conditions.
-
Solution:
-
Degas Buffers: If your experimental setup allows, degas your aqueous buffers prior to use to minimize dissolved oxygen.
-
Antioxidant Addition: Consider the addition of a mild, non-interfering antioxidant to your solution. However, compatibility with your specific assay must be verified.
-
Chelating Agents: Trace metal ions can catalyze oxidation. The inclusion of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
-
Issue 2: I'm seeing an unexpected peak in my HPLC or LC-MS analysis of a stored solution.
-
Explanation: The appearance of a new peak is a strong indicator of compound degradation. The retention time of this new peak can provide clues to the nature of the degradant. A more polar degradant (eluting earlier) may suggest the free pyrazolo[3,4-d]pyrimidine base, a product of glycosidic bond cleavage.
-
Solution:
-
Characterize the Degradant: If your LC-MS system has sufficient resolution, attempt to obtain a mass spectrum of the new peak. The mass of the free base (4,6-diaminopyrazolo[3,4-d]pyrimidine) would confirm hydrolysis.
-
Conduct a Forced Degradation Study: To confirm the identity of the degradant peak, intentionally degrade a small sample of the compound under acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions. Analyze these samples by HPLC or LC-MS to see if the peak matches your unknown.
-
Review Storage Conditions: Re-evaluate your storage conditions based on the recommendations in this guide. Ensure solutions are stored at the appropriate temperature, protected from light, and at the correct pH.
-
Visualizing Degradation and Experimental Workflow
Potential Degradation Pathway
Caption: Potential degradation pathways for the nucleoside analog in solution.
Experimental Workflow for a Stability Study
Caption: A typical experimental workflow for assessing compound stability.
Quantitative Data Summary
The following table provides a hypothetical summary of stability data to illustrate how results from a stability study might be presented.
| Buffer (pH) | Temperature (°C) | Half-life (t½) in hours | Primary Degradant |
| Citrate (4.0) | 40 | 12 | Free Base |
| PBS (7.4) | 40 | > 72 | Not Detected |
| Carbonate (9.0) | 40 | 24 | Free Base |
| PBS (7.4) | 25 | > 168 | Not Detected |
Experimental Protocols
Protocol 1: Standard Solution Stability Assessment
Objective: To determine the stability of this compound under various pH and temperature conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Carbonate-bicarbonate buffer (pH 9.0)
-
Incubators or water baths set to 4°C, 25°C, and 40°C
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in each of the three buffer systems (citrate, PBS, carbonate).
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each working solution and analyze it by HPLC/LC-MS to establish the initial concentration and purity.
-
Incubation: Aliquot the remaining working solutions into separate vials for each time point and temperature condition. Place the vials in the respective incubators.
-
Sample Collection: At predetermined time points (e.g., 6, 12, 24, 48, and 72 hours), remove one vial from each condition. If not analyzed immediately, flash-freeze in liquid nitrogen and store at -80°C.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any potential degradants.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of the compound remaining relative to the T=0 sample. Determine the degradation rate and half-life for each condition.
References
- 1. 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolopyrimidine | Adheron Theurapeutics [adherontherapeutics.com]
- 2. 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolopyrimidine | Milan System [milansystem.org]
- 3. 1-β-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | 嘌呤核苷类似物 | MCE [medchemexpress.cn]
- 4. The base pairing properties of 8-aza-7-deaza-2′-deoxyisoguanosine and 7-halogenated derivatives in oligonucleotide duplexes with parallel and antiparallel chain orientation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges in the Purification of Pyrazolo[3,4-d]pyrimidine Regioisomers
Welcome to the technical support center dedicated to addressing the intricate challenges associated with the purification of pyrazolo[3,4-d]pyrimidine regioisomers. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and purification of this important class of compounds. The pyrazolo[3,a id='14'>4-d]pyrimidine scaffold is a key pharmacophore in many successful anticancer medicines, making the efficient separation of its regioisomers a critical step in drug discovery and development.[1]
The synthesis of substituted pyrazolo[3,4-d]pyrimidines can often lead to the formation of regioisomers, which can be difficult to separate due to their similar physical and chemical properties.[2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these purification hurdles.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during the purification of pyrazolo[3,4-d]pyrimidine regioisomers.
Q1: My TLC analysis of the crude reaction mixture shows two or more spots with very close Rf values. How can I confirm if these are regioisomers?
Answer: The presence of multiple spots with similar retention factors (Rf) on a Thin-Layer Chromatography (TLC) plate is a strong indication of the presence of isomers. To confirm if these are indeed regioisomers, a combination of spectroscopic techniques is recommended.
Workflow for Regioisomer Confirmation:
Caption: Workflow for the confirmation of pyrazolo[3,4-d]pyrimidine regioisomers.
Expert Insight: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are particularly powerful for distinguishing N1 and N2 regioisomers. For instance, a NOE correlation between a substituent on the pyrazole ring and a proton on the pyrimidine ring can definitively establish the regiochemistry.[3][4]
Q2: I'm struggling to separate the regioisomers using standard silica gel column chromatography. What adjustments can I make to my chromatographic method?
Answer: The co-elution of pyrazolo[3,4-d]pyrimidine regioisomers on standard silica gel is a common challenge due to their similar polarities.[2] Here are several strategies to enhance separation:
Strategies for Improved Chromatographic Separation:
| Strategy | Description | Key Considerations |
| Solvent System Optimization | Employ a shallow solvent gradient with a multi-component eluent system. Small changes in the ratio of polar to non-polar solvents can significantly impact resolution. | Experiment with solvent mixtures containing ethyl acetate, hexane, dichloromethane, and methanol in varying proportions. |
| Alternative Stationary Phases | If silica gel is ineffective, consider using a different stationary phase. | Alumina (basic or neutral) can offer different selectivity. For more challenging separations, consider using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 for reversed-phase or a chiral stationary phase if applicable).[2] |
| Temperature Control | Running the column at a lower temperature can sometimes improve separation by enhancing the differential interaction of the isomers with the stationary phase. | This is more practical for automated flash chromatography systems with temperature control. |
| Sample Loading | Overloading the column can lead to band broadening and poor separation. | Use a smaller amount of crude material and a longer column to improve resolution. |
Step-by-Step Protocol for Optimizing Column Chromatography:
-
Analytical TLC Screening: Run a series of TLCs using different solvent systems to identify the eluent that provides the best separation between the spots corresponding to the regioisomers.
-
Gradient Elution: If a single solvent system is not effective, develop a shallow gradient for your column chromatography. Start with a less polar mobile phase and gradually increase the polarity.
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which can decrease separation efficiency.
-
Flow Rate: A slower flow rate generally allows for better equilibration and improved resolution.
Q3: Can crystallization be used to selectively isolate one regioisomer?
Answer: Yes, fractional crystallization can be a highly effective and scalable method for separating regioisomers, provided they have different solubilities in a particular solvent system.
Workflow for Fractional Crystallization:
Caption: A general workflow for the separation of regioisomers by fractional crystallization.
Solvent Selection for Crystallization:
| Solvent/Solvent System | Rationale |
| Ethanol/Water | A common choice for many organic compounds. The ratio can be adjusted to fine-tune solubility. |
| Dichloromethane/Hexane | A good option for less polar compounds. The hexane acts as an anti-solvent. |
| Ethyl Acetate/Heptane | Similar to DCM/hexane, offering a different selectivity profile. |
| Acetonitrile | Can be effective for compounds with moderate polarity. |
Expert Tip: Seeding the solution with a pure crystal of the desired isomer can promote its selective crystallization.
Frequently Asked Questions (FAQs)
Q: What are the common synthetic routes that lead to the formation of pyrazolo[3,4-d]pyrimidine regioisomers?
A: The formation of N1 and N2 regioisomers is often a result of the alkylation or arylation of the pyrazole nitrogen in a precursor molecule. The reaction of a substituted pyrazole with an electrophile can occur at either of the two nitrogen atoms in the pyrazole ring, leading to a mixture of products.[5][6]
Q: Are there any regioselective synthetic methods to avoid the formation of isomeric mixtures?
A: Yes, developing regioselective synthetic methods is an active area of research.[3][4] Strategies include using sterically hindered substrates or directing groups to favor substitution at one nitrogen over the other. The choice of reaction conditions, such as the base and solvent, can also influence the regioselectivity of the reaction.
Q: My pyrazolo[3,4-d]pyrimidine derivative has poor aqueous solubility. How can I improve this for biological assays?
A: Poor aqueous solubility is a known issue for this class of compounds.[7][8][9] Strategies to address this include:
-
Prodrug Approach: Introducing a solubilizing moiety that can be cleaved in vivo.[7]
-
Formulation with Excipients: Using co-solvents, surfactants, or cyclodextrins to enhance solubility.
-
Nanoparticle Formulation: Encapsulating the compound in liposomes or albumin nanoparticles can improve its pharmacokinetic properties.[8][9]
Q: Can chiral HPLC be used to separate enantiomers of pyrazolo[3,4-d]pyrimidine derivatives?
A: If your pyrazolo[3,4-d]pyrimidine derivative is chiral, enantioselective HPLC is a powerful technique for separating the enantiomers.[10][11] The choice of the chiral stationary phase is crucial for achieving good separation.
References
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iris.cnr.it [iris.cnr.it]
- 9. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Mitigating Cytotoxicity of Pyrazolo[3,4-d]pyrimidine-Based Inhibitors in Normal Cell Lines
Welcome to the technical support resource for researchers utilizing pyrazolo[3,4-d]pyrimidine compounds. This guide provides in-depth troubleshooting advice and experimental strategies to help you navigate and minimize off-target cytotoxicity in non-transformed, normal cell lines, thereby enhancing the therapeutic index of your compounds.
Part 1: Foundational FAQs - Understanding the Challenge
This section addresses the most common initial questions regarding the cytotoxicity of pyrazolo[3,4-d]pyrimidines.
Question 1: What are pyrazolo[3,4-d]pyrimidines and why are they a concern for cytotoxicity in normal cells?
Answer: The pyrazolo[3,4-d]pyrimidine scaffold is a core structure for a powerful class of kinase inhibitors. These compounds are "hinge-binding motifs" that mimic the purine structure of ATP, allowing them to competitively inhibit the ATP-binding pocket of a wide range of protein kinases. Many successful drugs, such as Ibrutinib (a BTK inhibitor) and Ruxolitinib (a JAK inhibitor), are based on this scaffold.
The primary challenge arises from a lack of perfect specificity. While a compound may be designed to inhibit a primary target kinase (e.g., Src in a cancer cell), it often possesses off-target activity against other kinases that are essential for the survival and normal function of healthy cells. For instance, inhibiting kinases like CDK2 or EGFR, which are crucial for cell cycle progression and growth factor signaling in normal tissues, can lead to unintended cell death. This off-target effect is the principal driver of cytotoxicity in normal cell lines.
Question 2: How can I distinguish between targeted anti-proliferative effects and unintended cytotoxic effects?
Answer: This is a critical distinction. An anti-proliferative effect stops or slows cell division (cytostatic), while a cytotoxic effect actively kills the cell (cytocidal). It is crucial to determine which mechanism is at play in your normal cell lines.
A simple workflow can help you differentiate:
}
Caption: Workflow to differentiate cytostatic vs. cytotoxic effects.Assays like Annexin V/PI staining are definitive. A significant increase in Annexin V-positive (apoptotic) or PI-positive (necrotic) cells confirms a cytotoxic effect, which is the primary concern in normal cells.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| "My compound kills everything! The IC50 is nearly identical between my cancer cell line and my normal fibroblast line (e.g., HFF-1)." | 1. Broad Kinase Specificity: The compound is a "pan-kinase" inhibitor, hitting dozens of kinases essential for all cell types. 2. Solubility Issues: The compound is precipitating out of the media at higher concentrations, causing non-specific physical stress and cell death. 3. Assay Interference: The compound is interfering with the viability assay itself (e.g., reducing MTT reagent). | 1. Perform a Kinome Scan: Use a commercial service (e.g., Eurofins, Promega) to profile the inhibitor against a panel of 100-400 kinases. This will reveal the off-target profile and guide medicinal chemistry efforts for improved specificity. 2. Check Solubility: Visually inspect the wells under a microscope for precipitates. Measure solubility using nephelometry. If poor, re-dissolve in a different vehicle (e.g., DMSO, ethanol) or use a solubilizing agent like cyclodextrin. 3. Use an Orthogonal Assay: Switch from a metabolic assay (MTT, XTT) to a direct cell counting method (e.g., Trypan Blue exclusion) or a membrane integrity assay (e.g., LDH release). |
| "I see significant cytotoxicity in my normal epithelial cells (e.g., MCF-10A) but not in my normal fibroblasts (e.g., WI-38)." | Cell-Type Specific Dependencies: Normal cells have different signaling dependencies. Epithelial cells might rely heavily on a specific kinase pathway (e.g., EGFR signaling for survival) that is an off-target of your compound, while fibroblasts do not. | 1. Identify the Off-Target: Cross-reference your kinome scan data with known essential kinases for that specific cell type using resources like the DepMap portal. 2. Rescue Experiment: Attempt to "rescue" the cells by co-administering a growth factor or agonist for the affected pathway. For example, if you suspect EGFR inhibition, add a low dose of EGF to the media and see if cytotoxicity is reduced. |
| "My results are inconsistent. The cytotoxicity varies greatly between experiments." | 1. Cell Passage Number: High-passage normal cells can become senescent or genetically drift, altering their sensitivity to drugs. 2. Inconsistent Seeding Density: If cells are too sparse or too confluent, their metabolic rate and drug sensitivity can change. 3. Compound Instability: The pyrazolo[3,4-d]pyrimidine may be unstable in aqueous media over the course of the experiment (e.g., 48-72 hours). | 1. Standardize Cell Culture: Use cells within a narrow, validated passage number range (e.g., passages 5-15). 2. Optimize Seeding Density: Perform a growth curve to determine the optimal seeding density that ensures cells remain in the exponential growth phase throughout the assay period. 3. Assess Compound Stability: Use HPLC-MS to measure the concentration of your compound in the cell culture media at T=0 and T=48h. If it degrades, consider replenishing the media with fresh compound every 24 hours. |
Part 3: Advanced Mitigation Strategies & Protocols
Once you have identified and characterized the cytotoxicity, you can employ strategies to mitigate it.
Strategy 1: Co-administration with a Cytoprotective Agent
The rationale here is to selectively protect normal cells by providing a pro-survival signal that they can utilize, but which cancer cells (often addicted to a specific oncogenic pathway) cannot.
}
Caption: Mechanism of selective cytoprotection in normal cells.Protocol: Assessing Cytoprotection using a Growth Factor
This protocol uses a normal human fibroblast line (HFF-1) as an example.
-
Cell Seeding: Seed HFF-1 cells in a 96-well plate at a density of 5,000 cells/well in complete media (e.g., DMEM + 10% FBS). Allow cells to attach overnight.
-
Serum Starvation (Optional but Recommended): The next day, replace the media with low-serum media (e.g., DMEM + 0.5% FBS). This synchronizes the cells and makes them more responsive to the added growth factor. Incubate for 12-24 hours.
-
Co-treatment: Prepare a dose-response curve of your pyrazolo[3,4-d]pyrimidine compound. For each concentration of your inhibitor, prepare two conditions:
-
Condition A (Inhibitor Only): Add the inhibitor to low-serum media.
-
Condition B (Inhibitor + Cytoprotectant): Add the inhibitor AND a pre-determined optimal concentration of a relevant growth factor (e.g., 10 ng/mL FGF2 for fibroblasts) to low-serum media.
-
-
Incubation: Add the treatment media to the cells and incubate for 48 hours.
-
Viability Assessment: Perform a standard cell viability assay (e.g., CellTiter-Glo® or XTT).
-
Data Analysis: Plot the dose-response curves for both conditions. A rightward shift in the IC50 curve for Condition B indicates a successful cytoprotective effect.
Strategy 2: Structural Modification (Structure-Toxicity Relationship)
This is a long-term strategy involving medicinal chemistry. The goal is to modify the pyrazolo[3,4-d]pyrimidine scaffold to reduce its affinity for the off-target kinases responsible for cytotoxicity while maintaining or improving its affinity for the primary cancer target. Data from your kinome scan is essential for guiding this process. For example, if your compound inhibits Src (target) but also EGFR (off-target causing toxicity), chemists can attempt modifications that disrupt interactions with the EGFR binding pocket but preserve those with the Src pocket.
Part 4: Key Experimental Protocols
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This is the gold-standard assay for definitively quantifying cytotoxicity.
-
Treat Cells: Seed and treat your normal and cancer cell lines in 6-well plates with your compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine for 4 hours).
-
Harvest Cells: Collect both the supernatant (containing floating, dead cells) and adherent cells (after trypsinization). This is critical to avoid underestimating cell death.
-
Wash: Centrifuge the collected cells at 300 x g for 5 minutes. Wash the cell pellet once with 1 mL of cold 1X PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer.
-
Live Cells: Annexin V-negative / PI-negative
-
Early Apoptotic Cells: Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive
-
prodrug strategies for improving the pharmacokinetics of pyrazolo[3,4-d]pyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for one of the most significant hurdles in the development of pyrazolo[3,4-d]pyrimidine-based therapeutics: poor pharmacokinetic properties. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as an adenine isostere that can effectively target the ATP-binding sites of many oncogenic kinases.[1][2][3] However, the very features that contribute to their potent inhibitory activity often lead to suboptimal aqueous solubility, hindering their progression from promising hits to viable clinical candidates.[4][5][6][7]
This document provides troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments. We will explore field-proven prodrug strategies that have successfully enhanced the solubility, stability, and overall bioavailability of this important class of compounds.[4][5][7][8]
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common challenges and questions that arise when developing prodrugs for pyrazolo[3,4-d]pyrimidine compounds.
Initial Formulation and Bioassay Problems
Question: My lead pyrazolo[3,4-d]pyrimidine compound is highly potent in enzymatic assays (nanomolar IC50), but its activity drops significantly in cell-based assays. It's also nearly impossible to formulate for in vivo studies due to poor aqueous solubility. What is happening and what should I do?
Answer: This is a classic and frequently encountered problem with the pyrazolo[3,4-d]pyrimidine class.[6][8] The low aqueous solubility limits the effective concentration of the compound that can be achieved in cell culture media and, more critically, prevents the attainment of therapeutic concentrations in vivo.[8][9] The discrepancy between enzymatic and cellular activity is a direct consequence of the compound precipitating out of solution or failing to effectively cross cell membranes.
Your first and most critical step is to consider a strategy to enhance aqueous solubility. While formulation approaches like using cyclodextrins or nanoparticles can be effective, a prodrug strategy offers a robust chemical solution that modifies the molecule itself to improve its physicochemical properties.[1][6][10] A well-designed prodrug can dramatically increase water solubility, facilitate administration, and improve the overall pharmacokinetic profile.[4][5][7]
Prodrug Design and Synthesis
Question: What is the most effective and versatile position on the pyrazolo[3,4-d]pyrimidine core to attach a prodrug moiety?
Answer: For the widely studied 4-amino-substituted pyrazolo[3,4-d]pyrimidines, the secondary amine at the C-4 position has been identified as the most suitable and versatile attachment point.[4][8][11] This position is often not critical for kinase binding interactions, and its modification allows for the release of the parent drug upon cleavage. Furthermore, many existing libraries of these compounds share this common feature, making it a strategic choice for developing a broadly applicable synthetic protocol.[8][11]
Question: Which prodrug chemistry is most successful for enhancing the solubility of these compounds?
Answer: A highly successful approach has been the introduction of an ionizable N-methylpiperazino group linked via an O-alkyl carbamate chain.[4][8][11] The rationale is twofold:
-
The N-methylpiperazine moiety: This group is highly basic and becomes protonated at physiological pH, rendering the entire prodrug molecule significantly more water-soluble.
-
The O-alkyl carbamate linker: This linker is designed to be susceptible to hydrolysis by endogenous enzymes (e.g., esterases) in plasma and tissues, ensuring the release of the active parent drug in vivo.[4]
This strategy has been shown to improve aqueous solubility by several orders of magnitude, transforming virtually insoluble compounds into candidates suitable for preclinical studies.[4][8]
Question: We are considering a prodrug approach. Is there a reliable synthetic route we can adapt?
Answer: Yes, a versatile one-pot, two-step procedure has been developed and proven effective for this class of compounds.[4][5][7][12] The general workflow involves:
-
Activation: The parent drug, containing the secondary amine at C4, is reacted with triphosgene in the presence of a mild base. This generates a reactive carbonyl-chloride intermediate in situ.
-
Coupling: The appropriate alcohol-containing solubilizing moiety (e.g., 1-(2-hydroxyethyl)-4-methylpiperazine) is then added to the reaction mixture, which couples with the intermediate to form the final carbamate-linked prodrug.
This method is efficient and has been successfully applied to a library of different pyrazolo[3,4-d]pyrimidine cores.[4][5]
In Vitro Evaluation and Validation
Question: We have synthesized our prodrug. How do we confirm it works as intended before moving to expensive in vivo studies?
Answer: A series of critical in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are required to validate your prodrug. The goal is to demonstrate that the prodrug possesses improved solubility and is efficiently converted back to the active parent drug under physiological conditions.[4][5]
Key validation steps include:
-
Aqueous Solubility Assessment: Quantitatively measure the solubility of the prodrug and compare it to the parent drug. A significant increase is the first sign of success.
-
Plasma Stability/Hydrolysis: The prodrug must be stable enough to be absorbed but labile enough to release the active drug. Incubate the prodrug in human and murine plasma and measure the rate of its disappearance and the corresponding appearance of the parent drug over time.[4][5] Favorable hydrolysis in plasma is a strong indicator of successful in vivo conversion.[4][5]
-
Cellular Permeability and Activity: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the prodrug's ability to cross cell membranes.[4] Subsequently, confirm that the prodrug demonstrates antiproliferative activity in cell lines, which indicates it can enter the cells and be hydrolyzed to the active form.[8]
The diagram below outlines a logical workflow for prodrug candidate selection and evaluation.
Caption: Prodrug development and validation workflow.
Interpreting In Vivo Data
Question: Our prodrug showed a profitable pharmacokinetic profile in mice. What does that look like and what does it mean?
Answer: A successful in vivo pharmacokinetic study will demonstrate two key things:
-
Systemic Exposure of the Prodrug: After administration (e.g., oral or IV), the intact prodrug should be detectable in the bloodstream. This confirms that its improved solubility led to successful absorption into the systemic circulation.
-
Conversion to the Active Drug: Over time, the concentration of the prodrug in the plasma should decrease, while the concentration of the active parent drug should increase and be maintained at a therapeutic level.[4][5]
This profile confirms that the prodrug is acting as an effective delivery vehicle. It overcomes the initial absorption barrier and is then efficiently metabolized to release the active therapeutic agent throughout the body, ultimately leading to better efficacy.[4][5]
The diagram below illustrates the general principle of prodrug activation.
Caption: General mechanism of esterase-mediated prodrug activation.
Part 2: Data Presentation and Key Protocols
To provide a tangible sense of the improvements possible, this section includes representative data and detailed experimental protocols.
Data Summary: Solubility Enhancement
The application of a prodrug strategy can lead to a dramatic improvement in aqueous solubility. The table below summarizes representative data for a pyrazolo[3,4-d]pyrimidine compound and its corresponding prodrug.
| Compound | Parent Drug Solubility (µg/mL) | Prodrug Solubility (µg/mL) | Fold Increase | Reference |
| Compound 1 | < 0.1 | > 500 | > 5000x | [4][8] |
| Compound 2 | < 0.01 | > 600 | > 60000x | [13] |
Experimental Protocols
Protocol 1: General One-Pot, Two-Step Synthesis of a Carbamate Prodrug [4][5]
-
Objective: To synthesize a water-soluble prodrug from a parent 4-amino-substituted pyrazolo[3,4-d]pyrimidine.
-
Materials:
-
Parent pyrazolo[3,4-d]pyrimidine drug
-
Triphosgene
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous Dichloromethane (DCM)
-
Solubilizing alcohol (e.g., 1-(2-hydroxyethyl)-4-methylpiperazine)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the parent drug (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add sodium bicarbonate (3 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.5 equivalents) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the carbonyl-chloride intermediate by TLC or LC-MS.
-
In a separate flask, dissolve the solubilizing alcohol (1.5 equivalents) in anhydrous DCM.
-
Slowly add the alcohol solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with DCM, wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final prodrug.
-
Protocol 2: In Vitro Plasma Stability Assay
-
Objective: To determine the rate of hydrolysis of the prodrug to the parent drug in plasma.
-
Materials:
-
Prodrug stock solution (e.g., in DMSO)
-
Parent drug stock solution (for standard curve)
-
Human and/or murine plasma, heparinized
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetonitrile (ACN) with internal standard (for protein precipitation)
-
Incubator or water bath at 37 °C
-
LC-MS/MS system
-
-
Procedure:
-
Pre-warm plasma and PBS to 37 °C.
-
Prepare a working solution of the prodrug in PBS.
-
Initiate the reaction by adding a small volume of the prodrug working solution to the pre-warmed plasma to achieve the desired final concentration (ensure final DMSO concentration is <1%).
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold ACN with an internal standard.
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining concentration of the prodrug and the appearance of the parent drug.
-
Calculate the half-life (t½) of the prodrug in plasma. A favorable half-life is typically in the range of 30-120 minutes, indicating efficient conversion.
-
References
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Bioactivity of 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine and Allopurinol Ribonucleoside
For researchers and professionals in drug development, the nuanced differences between analogous molecular structures can dictate the trajectory of a research program. This guide provides an in-depth, objective comparison of the biochemical and cellular activities of two key nucleoside analogs: 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine (dAPP) and Allopurinol Ribonucleoside. Our analysis is grounded in experimental data to elucidate their distinct mechanisms of action and respective potencies.
Introduction to the Contenders
This compound (dAPP) is a pyrimidine nucleoside analog. Such analogs are known for a wide array of biochemical and anticancer activities, including the inhibition of DNA and RNA synthesis, as well as antiviral and immunomodulatory effects[1][2][3]. The pyrazolo[3,4-d]pyrimidine core is a recognized pharmacophore in the design of kinase inhibitors, acting as an isostere of the adenine ring of ATP and enabling it to interact with the hinge region of kinase active sites[4].
Allopurinol Ribonucleoside , a metabolite of the widely used gout medication allopurinol, is a purine nucleoside analog[5][6]. Its primary and most well-characterized activity is the competitive inhibition of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway[5][7]. This inhibitory action has implications for T-cell mediated immune responses[7].
Mechanism of Action: A Tale of Two Pathways
The divergent activities of dAPP and allopurinol ribonucleoside stem from their distinct intracellular targets and metabolic fates.
Allopurinol Ribonucleoside: A Focused Inhibition of Purine Salvage
Allopurinol ribonucleoside primarily exerts its effect through the competitive inhibition of purine nucleoside phosphorylase (PNP)[5][7]. PNP is a key enzyme in the purine salvage pathway, responsible for the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to their respective purine bases and ribose-1-phosphate or deoxyribose-1-phosphate. By inhibiting PNP, allopurinol ribonucleoside disrupts this salvage process. This targeted inhibition leads to an accumulation of purine nucleosides, which can have downstream effects, notably on T-cell function[7].
This compound (dAPP): A Broader Impact on Nucleic Acid Synthesis and Kinase Signaling
As a deoxyribonucleoside analog, dAPP is poised to interfere with DNA synthesis. Upon cellular uptake, it is anticipated to undergo phosphorylation by cellular kinases to its active triphosphate form. This triphosphate analog can then act as a competitive inhibitor of DNA polymerases or be incorporated into nascent DNA chains, leading to chain termination and the cessation of DNA replication. This disruption of DNA synthesis is a cornerstone of its anticancer activity[1][8].
Furthermore, the pyrazolo[3,4-d]pyrimidine scaffold of dAPP is a known "privileged structure" in medicinal chemistry, frequently employed in the design of kinase inhibitors[4]. Various derivatives of 4-aminopyrazolo[3,4-d]pyrimidine have demonstrated potent inhibition of a range of protein kinases, which are often dysregulated in cancer and other diseases[9][10][11][12][13][14][15][16]. This suggests that dAPP's biological effects may extend beyond the singular disruption of DNA synthesis to the modulation of key cellular signaling pathways.
References
- 1. 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolopyrimidine | Cancer Immunotherapy Trials Network [citninfo.org]
- 2. This compound | 嘧啶核苷类似物 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of purine nucleoside phosphorylase activity and of T-cell function with allopurinol-riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-β-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | 嘌呤核苷类似物 | MCE [medchemexpress.cn]
- 9. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives by generating reactive oxygen species in human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Efficacy of Pyrazolo[3,4-d]pyrimidines and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. This guide provides an in-depth comparison of the anticancer efficacy of the versatile pyrazolo[3,4-d]pyrimidine scaffold and the established multi-kinase inhibitor, sorafenib. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a comprehensive resource for researchers in oncology.
Introduction: Two Scaffolds Targeting Key Oncogenic Pathways
Pyrazolo[3,4-d]pyrimidines: This heterocyclic scaffold has emerged as a "privileged" structure in medicinal chemistry due to its bioisosteric resemblance to adenine, a fundamental component of ATP.[1][2] This structural mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to competitively bind to the ATP-binding site of a wide range of protein kinases, which are often dysregulated in cancer.[1][2] The versatility of this scaffold allows for chemical modifications that can modulate potency and selectivity against various oncogenic kinases, including but not limited to, Src family kinases, Bruton's tyrosine kinase (BTK), and cyclin-dependent kinases (CDKs).[1][3][4] Ibrutinib, an approved BTK inhibitor for B-cell malignancies, stands as a testament to the clinical potential of this chemical class.[1][4]
Sorafenib (Nexavar®): Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[5][6][7] Its mechanism of action is broader than many targeted therapies, as it inhibits both intracellular serine/threonine kinases (such as RAF kinases) and cell surface receptor tyrosine kinases (RTKs) like VEGFRs and PDGFR-β.[5][8] By targeting the RAF/MEK/ERK signaling pathway, sorafenib impedes tumor cell proliferation.[5][9] Concurrently, its inhibition of VEGFR and PDGFR signaling disrupts angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[5][8]
Mechanism of Action: A Tale of Two Kinase Inhibition Strategies
The anticancer effects of both pyrazolo[3,4-d]pyrimidines and sorafenib are rooted in their ability to inhibit protein kinases, albeit with different primary targets and downstream consequences.
Pyrazolo[3,4-d]pyrimidines: Competitive ATP Antagonism
As ATP mimetics, pyrazolo[3,4-d]pyrimidine derivatives function primarily as competitive inhibitors at the kinase hinge region.[1][4] The specific kinases inhibited are determined by the substituents on the pyrazolo[3,4-d]pyrimidine core. For instance, different derivatives have been designed to target Src, Fyn, SGK1, and CDK2.[3][10] Inhibition of these kinases can lead to cell cycle arrest, induction of apoptosis, and reduced cell proliferation.[3][10][11]
Caption: Pyrazolo[3,4-d]pyrimidines competitively inhibit protein kinases.
Sorafenib: A Multi-Pronged Attack on Proliferation and Angiogenesis
Sorafenib's broader mechanism involves the simultaneous inhibition of key pathways driving tumor growth and vascularization.[5][8] This dual action is a key feature of its clinical efficacy. However, resistance to sorafenib can emerge through the activation of alternative signaling pathways, such as the PI3K/Akt pathway.[9][12]
Caption: Sorafenib inhibits both angiogenesis and cell proliferation pathways.
Comparative Anticancer Efficacy: In Vitro Studies
A growing body of preclinical evidence suggests that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity, in some cases surpassing that of sorafenib against specific cancer cell lines. The following table summarizes key findings from comparative in vitro studies.
| Compound | Cancer Cell Line | Target(s) | IC50 (µM) | Sorafenib IC50 (µM) | Reference |
| Compound II-1 | HepG2 (Liver) | VEGFR-2 | 5.90 ± 0.05 | 9.05 ± 0.54 | [13] |
| Compound 14 | MCF-7 (Breast) | CDK2/cyclin A2 | 0.045 | 0.144 | [14] |
| Compound 14 | HCT-116 (Colon) | CDK2/cyclin A2 | 0.006 | 0.176 | [14] |
| Compound 14 | HepG2 (Liver) | CDK2/cyclin A2 | 0.048 | 0.019 | [14] |
| Compound 15 | MCF-7 (Breast) | CDK2/cyclin A2 | 0.046 | 0.144 | [14] |
| Compound 15 | HCT-116 (Colon) | CDK2/cyclin A2 | 0.007 | 0.176 | [14] |
| Compound 15 | HepG2 (Liver) | CDK2/cyclin A2 | 0.048 | 0.019 | [14] |
| Compound 12c | Renal Cancer Cell Line | Not specified | More potent than sorafenib | Not specified | [15] |
| SI306 | Glioblastoma | Src | Low µM range | Not directly compared | [10] |
| Compound 12b | MDA-MB-468 (Breast) | VEGFR-2 | 3.343 ± 0.13 | Not directly compared | [16] |
In Vivo and Clinical Perspectives
Pyrazolo[3,4-d]pyrimidines: While many derivatives are in early-stage development, some have shown promising in vivo activity. For example, a prodrug of the pyrazolo[3,4-d]pyrimidine derivative Si113, in combination with paclitaxel, resulted in a greater than 95% reduction in tumor volume in a paclitaxel-resistant ovarian carcinoma xenograft model.[17] The clinical success of ibrutinib validates the therapeutic potential of this scaffold, although direct comparisons with sorafenib in solid tumors are lacking in the clinical setting.
Sorafenib: The clinical efficacy of sorafenib is well-established through large-scale clinical trials. The SHARP trial demonstrated a significant improvement in overall survival for patients with unresectable HCC treated with sorafenib compared to placebo (10.7 months vs. 7.9 months).[7][18] Similarly, sorafenib has shown a survival benefit in patients with advanced RCC.[6] However, the median overall survival of patients with advanced HCC treated with sorafenib has shown improvement over the past 15 years, while the duration of therapy has decreased.[19][20] This suggests potential improvements in patient management and subsequent lines of therapy.
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: MTT Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives and sorafenib. Treat the cells with varying concentrations of the compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for MTT assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: A purified kinase is incubated with its substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate is then quantified, often using an antibody that specifically recognizes the phosphorylated form.
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, add the purified kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding a solution containing EDTA.
-
Detection: Add a detection antibody (e.g., a europium-labeled anti-phospho-substrate antibody) and an acceptor molecule (e.g., an APC-labeled anti-tag antibody).
-
Signal Measurement: After incubation, measure the signal (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET) using a suitable plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
In Vivo Antitumor Efficacy: Xenograft Tumor Model
This model is used to evaluate the anticancer activity of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, sorafenib, pyrazolo[3,4-d]pyrimidine derivative). Administer the compounds via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold represents a highly promising class of anticancer agents with the potential for broad applicability. Preclinical data indicate that specific derivatives can exhibit superior in vitro potency compared to sorafenib against certain cancer cell lines. The key advantages of this scaffold lie in its chemical tractability, allowing for the development of highly selective kinase inhibitors, which may translate to improved efficacy and reduced off-target toxicities.
Sorafenib remains a valuable therapeutic option for HCC and RCC, but its broad kinase inhibition profile can lead to a range of side effects, and acquired resistance is a significant clinical challenge.[9][12] Future research should focus on head-to-head in vivo comparisons of lead pyrazolo[3,4-d]pyrimidine compounds with sorafenib in relevant cancer models. Furthermore, the exploration of these novel inhibitors in combination with other anticancer agents could unlock synergistic effects and overcome resistance mechanisms. As more pyrazolo[3,4-d]pyrimidine derivatives advance into clinical trials, a clearer picture of their therapeutic potential relative to established multi-kinase inhibitors like sorafenib will emerge.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents [ouci.dntb.gov.ua]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Mechanism of sorafenib resistance associated with ferroptosis in HCC [frontiersin.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to sorafenib and the corresponding strategies in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and in vitro antiproliferative activity of novel pyrazolo[3,4-d]pyrimidine derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 16. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. | Semantic Scholar [semanticscholar.org]
- 17. In Vitro Activity Characterization of Novels Pyrazolo[3,4-d]Pyrimidine Prodrugs [usiena-air.unisi.it]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Trends of Clinical Outcomes of Patients with Advanced Hepatocellular Carcinoma Treated with First-Line Sorafenib in Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
Unveiling the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Pyrazolo[3,4-d]pyrimidine-Based CDK2 Inhibitors
For researchers, scientists, and drug development professionals navigating the intricate world of kinase inhibitors, understanding the selectivity profile of a compound is paramount. This guide provides an in-depth, comparative analysis of the cross-reactivity of pyrazolo[3,4-d]pyrimidine-based Cyclin-Dependent Kinase 2 (CDK2) inhibitors. By synthesizing experimental data and elucidating the underlying methodologies, we aim to equip you with the critical insights needed for informed decision-making in your drug discovery endeavors.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged scaffold" in kinase inhibitor design due to its structural resemblance to the adenine base of ATP, enabling it to effectively compete for the ATP-binding site of a wide range of kinases. This inherent versatility, while offering a broad chemical space for optimization, also presents a significant challenge: ensuring selectivity for the intended target, in this case, CDK2. Off-target kinase inhibition can lead to unforeseen cellular effects and potential toxicities, underscoring the importance of a thorough cross-reactivity assessment.
Comparative Cross-Reactivity Profiles of Notable Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitors
To illustrate the selectivity landscape, we have compiled the cross-reactivity data for several prominent pyrazolo[3,4-d]pyrimidine-based inhibitors. The following table summarizes their inhibitory activity (IC50 values) against a panel of kinases, providing a snapshot of their selectivity. It is crucial to note that IC50 values can vary between different assay formats and experimental conditions.
| Compound | CDK2 IC50 (nM) | CDK1 IC50 (nM) | CDK5 IC50 (nM) | CDK9 IC50 (nM) | Other Notable Off-Targets (IC50 in nM) |
| Dinaciclib (SCH 727965) | 1 | 1 | 1 | 4 | GSK3β (1), FLT3 (1) |
| FLLL-32 | 1.9 | 3.5 | - | - | JAK2 (1.5), STAT3 (1.5) |
| Compound A | 2.5 | 5.2 | 8.1 | >1000 | - |
| Compound B | 4.8 | 15.6 | 22.4 | >5000 | - |
Analysis of Selectivity:
As the data indicates, many pyrazolo[3,4-d]pyrimidine-based inhibitors exhibit polypharmacology, inhibiting multiple kinases. Dinaciclib, for instance, is a potent inhibitor of CDK1, CDK2, CDK5, and CDK9. This broad activity against multiple CDKs can be advantageous in certain therapeutic contexts, such as oncology, where targeting multiple cell cycle kinases can lead to a more robust anti-proliferative effect. However, for indications where specific CDK2 inhibition is desired, this lack of selectivity can be a liability.
In contrast, Compounds A and B demonstrate a higher degree of selectivity for CDK2 over other CDKs, particularly CDK9. This improved selectivity is often the result of targeted medicinal chemistry efforts to optimize the substituents on the pyrazolo[3,4-d]pyrimidine core, exploiting subtle differences in the ATP-binding pockets of different kinases.
The CDK2 Signaling Pathway and the Rationale for Selectivity
CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, plays a pivotal role in the G1/S phase transition of the cell cycle. Its activity is essential for the initiation of DNA replication. The following diagram illustrates the central role of the CDK2/Cyclin E complex in cell cycle progression.
Caption: The CDK2/Cyclin E complex is a key regulator of the G1/S cell cycle transition.
Given this central role, inhibiting CDK2 is a rational approach for cancer therapy. However, the high degree of homology between the ATP-binding sites of different CDKs makes achieving selectivity challenging. For example, co-inhibition of CDK1 could lead to cell cycle arrest at the G2/M phase, which may or may not be desirable depending on the therapeutic strategy. Therefore, a detailed understanding of the cross-reactivity profile is essential to predict the cellular consequences of inhibitor treatment.
Experimental Workflow for Assessing Kinase Inhibitor Cross-Reactivity
A robust and systematic approach is required to determine the cross-reactivity profile of a kinase inhibitor. The following workflow outlines the key steps involved in a typical kinase panel screen.
Caption: A typical workflow for determining the cross-reactivity profile of a kinase inhibitor.
Step-by-Step Methodology: In Vitro Kinase Inhibition Assay (e.g., Kinase-Glo®)
This protocol provides a generalized procedure for assessing the inhibitory activity of a compound against a panel of kinases using a luminescence-based assay.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
Reconstitute the kinase, substrate, and ATP to their optimal concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add the kinase solution to the wells of a 384-well plate.
-
Add the serially diluted test compound to the wells.
-
Incubate for a pre-determined time at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate for the optimal reaction time at 30°C.
-
Stop the reaction and detect the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of potent CDK2 inhibitors. However, achieving high selectivity remains a key challenge. This guide has provided a comparative overview of the cross-reactivity profiles of several representative compounds, highlighting the importance of comprehensive kinase panel screening. As our understanding of the structural nuances of kinase ATP-binding sites deepens, the rational design of next-generation, highly selective CDK2 inhibitors will become increasingly feasible. For researchers in this field, a rigorous and systematic approach to selectivity profiling is not just a recommendation; it is a necessity for the successful development of safe and effective therapeutics.
Navigating the Kinome: A Comparative Guide to the Selectivity of 4,6-Diamino-pyrazolo[3,4-d]pyrimidine Derivatives
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The human kinome, with its vast and structurally similar landscape, presents a significant hurdle in designing molecules that potently inhibit the intended target without causing off-target effects that can lead to toxicity or diminished efficacy. The 4,6-diamino-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for numerous kinase inhibitors. Its bioisosteric resemblance to adenine allows it to effectively compete for the ATP-binding site of many kinases.[1][2] This guide provides an in-depth evaluation of the selectivity of 4,6-diamino-pyrazolo[3,4-d]pyrimidine derivatives for different kinase families, offering a comparative analysis supported by experimental data to inform rational drug design and target validation efforts.
The Criticality of Kinase Selectivity
Protein kinases are key regulators of a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] While potent inhibition of a disease-driving kinase is essential, the ultimate clinical success of a kinase inhibitor often hinges on its selectivity profile. A promiscuous inhibitor that interacts with numerous kinases can lead to a cascade of unintended biological consequences, resulting in adverse side effects. Conversely, a highly selective inhibitor offers a more precise therapeutic intervention with a potentially wider therapeutic window. Therefore, a thorough understanding of a compound's kinase selectivity is a critical step in the drug discovery pipeline.
The 4,6-Diamino-pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Core
The pyrazolo[3,4-d]pyrimidine core is a recurring motif in a number of approved and investigational kinase inhibitors.[1][2] Its nitrogen-rich heterocyclic structure enables it to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a feature essential for potent inhibition.[1][2] The 4-amino and 6-amino groups of the 4,6-diamino-pyrazolo[3,4-d]pyrimidine scaffold provide versatile points for chemical modification, allowing for the fine-tuning of potency and selectivity against specific kinase targets.
Evaluating the Kinase Selectivity Profile of 4,6-Diamino-pyrazolo[3,4-d]pyrimidine Derivatives
It is crucial to note that the substitutions on the pyrazolo[3,4-d]pyrimidine core play a significant role in determining the selectivity profile. The data presented below should be interpreted as representative of the potential of this scaffold, rather than an absolute profile of the parent compound.
Case Study: A Highly Selective BRK/PTK6 Inhibitor
In a notable study, a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, compound 51 , was screened against a panel of 468 kinases at a concentration of 30 nM.[3] The results demonstrated remarkable selectivity, with only 1.2% of the tested kinases showing significant inhibition.[3] The primary target of this compound was identified as Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[3]
| Kinase Target | Measurement | Value | Reference |
| BRK/PTK6 | Kd | 44 nM | [3] |
| Other 462 kinases | % Inhibition @ 30 nM | < 70% | [3] |
This high degree of selectivity for BRK/PTK6 highlights the potential of the pyrazolo[3,4-d]pyrimidine scaffold to yield highly targeted inhibitors.
Targeting Src Family Kinases
Derivatives of pyrazolo[3,4-d]pyrimidine have also been extensively investigated as inhibitors of Src family kinases. For instance, a series of novel pyrazolo-[3,4-d]-pyrimidine derivatives were shown to inhibit c-Src at nanomolar concentrations.[4] While a broad kinome scan was not reported, the potent activity against Src suggests a degree of selectivity for this family.
Dual Src-Abl Inhibition
Further illustrating the tunability of the scaffold, certain 6-substituted pyrazolo[3,4-d]pyrimidines have been developed as dual inhibitors of both Src and Abl kinases.[5] This is particularly relevant for the treatment of chronic myeloid leukemia (CML), where dual inhibition can be beneficial.
Inhibition of Other Kinase Families
The versatility of the 4,6-diamino-pyrazolo[3,4-d]pyrimidine scaffold extends beyond tyrosine kinases. Different substitution patterns have led to the development of inhibitors targeting a range of kinase families:
-
Cyclin-Dependent Kinases (CDKs): Novel pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK2/cyclin A2.[6]
-
Epidermal Growth Factor Receptor (EGFR): Several pyrazolo[3,4-d]pyrimidine-based compounds have been identified as potent EGFR tyrosine kinase inhibitors.[7]
-
Casein Kinase 1 (CK1): N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives have been discovered as novel inhibitors of CK1.[8]
Comparative Analysis with Other Kinase Inhibitor Scaffolds
To provide a broader context, it is useful to compare the selectivity profile of pyrazolo[3,4-d]pyrimidine derivatives with other well-established kinase inhibitor scaffolds.
| Scaffold | Typical Selectivity Profile | Key Advantages | Key Disadvantages |
| Pyrazolo[3,4-d]pyrimidine | Can be highly selective depending on substitution. | Versatile scaffold, established hinge-binding interactions. | Potential for off-target effects if not carefully optimized.[1] |
| Quinazoline | Often potent but can be less selective. | Well-established scaffold with multiple approved drugs (e.g., Gefitinib, Erlotinib). | Can suffer from off-target activity against other tyrosine kinases. |
| Indole Carboxamide | Can exhibit high selectivity. | Often target the DFG-out conformation, offering a different selectivity profile. | Can have physicochemical property challenges. |
| Urea-based Inhibitors | Variable selectivity, often multi-kinase inhibitors. | Can form extensive hydrogen bond networks. | Can have metabolic stability issues. |
The pyrazolo[3,4-d]pyrimidine scaffold holds its own in this comparison, offering a balance of potency and achievable selectivity through rational chemical modification.
Experimental Protocols for Evaluating Kinase Selectivity
To ensure the trustworthiness and reproducibility of selectivity data, robust and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used in kinase inhibitor profiling.
In Vitro Kinase Panel Screening (Luminescence-Based Assay)
This protocol describes a common method for determining the selectivity of a compound against a broad panel of kinases.
Principle: This assay measures the amount of ADP produced by the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction, generating a luminescent signal that is inversely proportional to kinase inhibition.
Materials:
-
Test compound (e.g., a 4,6-diamino-pyrazolo[3,4-d]pyrimidine derivative)
-
Panel of purified, active protein kinases
-
Specific peptide or protein substrates for each kinase
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Kinase Reaction Setup:
-
In the 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer.
-
Add this substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each kinase.
-
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Structure-Activity Relationships (SAR) and the Basis of Selectivity
The selectivity of 4,6-diamino-pyrazolo[3,4-d]pyrimidine derivatives is dictated by the nature and position of the substituents on the core scaffold. Understanding these structure-activity relationships is crucial for designing more selective inhibitors.
-
Substitutions at the N1 position: Modifications at this position can influence interactions with the solvent-exposed region of the ATP-binding pocket, impacting selectivity. For example, in the development of BRK inhibitors, modifications at the pyrazole ring (R₁) were explored to optimize activity.[3]
-
Substitutions at the C3 position: This position often points towards the solvent front and can be modified to enhance selectivity by exploiting differences in the amino acid residues in this region among different kinases.
-
Substitutions at the C4 and C6 amino groups: These positions are critical for modulating potency and selectivity. Large, hydrophobic groups can be introduced to occupy specific hydrophobic pockets within the ATP-binding site, thereby conferring selectivity for certain kinases over others. The nature of the substituent can also influence the conformation of the inhibitor, leading to different binding modes and selectivity profiles.[9]
Logical Relationship Diagram:
Caption: Factors influencing the selectivity of pyrazolo[3,4-d]pyrimidine inhibitors.
Conclusion and Future Directions
The 4,6-diamino-pyrazolo[3,4-d]pyrimidine scaffold is a remarkably versatile and privileged structure in the design of kinase inhibitors. While the selectivity profile is highly dependent on the specific substitution pattern, the available data on its derivatives demonstrate that this core can be elaborated to generate highly potent and selective inhibitors for a diverse range of kinase families. The ability to fine-tune selectivity through rational chemical modification makes this scaffold an attractive starting point for drug discovery programs targeting kinases implicated in various diseases.
Future research in this area should focus on comprehensive, head-to-head kinome-wide profiling of a systematic library of 4,6-diamino-pyrazolo[3,4-d]pyrimidine derivatives. This would provide a more complete and unbiased understanding of the selectivity landscape of this important scaffold and further guide the development of the next generation of targeted therapeutics.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[3,4-d]pyrimidines as dual Src-Abl inhibitors active against mutant form of Abl and the leukemia K-562 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 8. Discovery of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives as novel CK1 inhibitors using common-feature pharmacophore model based virtual screening and hit-to-lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Profiles of Substituted Pyrazolo[3,4-d]pyrimidine Compounds
This guide provides a comprehensive analysis of the inhibitory profiles of various substituted pyrazolo[3,4-d]pyrimidine compounds, a class of molecules that has garnered significant interest in medicinal chemistry as a privileged scaffold for developing kinase inhibitors.[1] The pyrazolo[3,4-d]pyrimidine core is an isostere of the adenine ring of ATP, enabling it to effectively compete with ATP for binding to the kinase active site.[1] Strategic chemical modifications to this scaffold have led to the development of potent and selective inhibitors targeting a range of oncogenic kinases, with some compounds progressing to clinical trials and even gaining regulatory approval.[1]
This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to offer an in-depth comparison of the structure-activity relationships (SAR) and inhibitory activities of different pyrazolo[3,4-d]pyrimidine derivatives against key kinase targets implicated in cancer, including Src, Epidermal Growth Factor Receptor (EGFR), FMS-like Tyrosine Kinase 3 (FLT3), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key assays used to evaluate these compounds.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Versatile Kinase Inhibitor Template
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold lies in its ability to be chemically modified at various positions, allowing for the fine-tuning of its inhibitory potency and selectivity. Different substituents can be introduced to optimize interactions with the ATP-binding pocket of specific kinases, leading to the development of highly targeted therapies.
Comparative Inhibitory Profiles
The following sections provide a detailed comparison of the inhibitory activities of representative substituted pyrazolo[3,4-d]pyrimidine compounds against different kinase targets. The data presented is a synthesis of findings from multiple peer-reviewed studies.
Src Family Kinase (SFK) Inhibitors
The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating various cellular processes, and their aberrant activation is frequently observed in numerous cancers.[2] Consequently, Src has emerged as a critical target for anticancer drug development. Several pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against Src.
A lead optimization study starting from a library of pyrazolo[3,4-d]pyrimidines identified compound SI-388 as a potent Src inhibitor.[3] Further investigation of this class of compounds has elucidated key structure-activity relationships. For instance, the presence of an anilino group at the C4 position has been shown to be important for activity.[4]
Table 1: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Compounds against Src Kinase
| Compound | Modifications | Src IC50 (µM) | Reference |
| 6e | - | 5.6 | [2] |
| 10c | - | 5.1 | [2] |
| SI-388 | Lead optimization from an existing library | Potent inhibitor (specific IC50 not provided in abstract) | [3][5] |
| 1j | 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative | 0.0009 | [6] |
| SI306 | - | Low micromolar range | [7][8] |
Structure-Activity Relationship (SAR) Insights for Src Inhibition:
The development of potent Src inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold has revealed several key SAR trends. The substitution pattern on the pyrimidine ring, particularly at the 4-position, significantly influences inhibitory activity. For example, the introduction of anilino groups at this position has been a successful strategy.[4] Furthermore, modifications at the 3-position, such as the introduction of a phenylethynyl group, have led to the discovery of highly potent inhibitors like compound 1j .[6]
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways crucial for cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of several cancers, making it a well-established therapeutic target.[9][10] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent EGFR inhibitors.
Recent studies have described the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives with significant EGFR tyrosine kinase inhibitory activities.[9][11] For example, compounds 15 and 16 from one study exhibited excellent broad-spectrum cytotoxic activity and potent EGFR inhibition.[9][12]
Table 2: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Compounds against EGFR Tyrosine Kinase
| Compound | Modifications | EGFR-TK IC50 (µM) | Reference |
| 4 | - | 0.054 | [9][12] |
| 15 | Cyano pyrazole linked to pyrazolo[3,4-d]pyrimidine | 0.135 | [9][12] |
| 16 | Ethyl ester analogue with imidazole ring | 0.034 | [9][12] |
| 6b | 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | Showed 91% inhibition | [10] |
Structure-Activity Relationship (SAR) Insights for EGFR Inhibition:
The exploration of pyrazolo[3,4-d]pyrimidines as EGFR inhibitors has highlighted the importance of specific pharmacophoric features required for efficient binding to the ATP pocket of EGFR-TK.[9] For instance, the introduction of an imidazole ring at certain positions has been shown to enhance EGFR inhibitory activity.[12] The nature of the substituent at the 4-position of the pyrimidine ring is also critical, with anilino moieties often proving beneficial for activity.[10]
FLT3 and VEGFR2 Multikinase Inhibitors
FMS-like tyrosine kinase 3 (FLT3) and vascular endothelial growth factor receptor 2 (VEGFR2) are key kinases involved in the pathogenesis of acute myeloid leukemia (AML) and angiogenesis, respectively.[13][14] The development of dual inhibitors targeting both kinases is a promising strategy for AML treatment. A series of pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent multikinase inhibitors of FLT3 and VEGFR2.[7][13][14]
Structural optimization of a hit compound led to the discovery of compound 33 , which potently inhibits both FLT3 and VEGFR2 and demonstrated complete tumor regression in a mouse xenograft model of AML.[4][6][13][14][15][16]
Table 3: Inhibitory Activity of Selected Pyrazolo[3,4-d]pyrimidine Compounds against FLT3 and VEGFR2
| Compound | FLT3 IC50 (µM) | VEGFR2 IC50 (µM) | Reference |
| 33 | 0.039 | 0.012 | [7] |
| 27 | Potent inhibitor (specific IC50 not provided in abstract) | Potent inhibitor (specific IC50 not provided in abstract) | [13] |
Structure-Activity Relationship (SAR) Insights for FLT3/VEGFR2 Inhibition:
The SAR studies for these multikinase inhibitors revealed that replacing the nitrogen atom at the 4-position of the pyrazolo[3,4-d]pyrimidine with an oxygen atom can improve both anti-angiogenic activity and enzymatic inhibitory potency.[8] The nature of the substituent on the phenylurea moiety also plays a crucial role in determining the potency against both FLT3 and VEGFR2.[13]
Experimental Methodologies
To ensure the reliability and reproducibility of the inhibitory profile data, standardized and validated experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to characterize pyrazolo[3,4-d]pyrimidine kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The extent of phosphorylation is typically quantified using methods such as radioisotope incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based ATP detection.
Step-by-Step Protocol (Luminescence-based):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA).
-
Prepare a solution of the specific kinase in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration should be close to the Km value for the specific kinase to ensure accurate IC50 determination.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase solution to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the ADP-Glo™ Kinase Assay reagent (Promega) or a similar luminescence-based detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Workflow for In Vitro Kinase Inhibition Assay:
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay is crucial for assessing the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[14]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
Workflow for MTT Cell Viability Assay:
Caption: Workflow for the MTT cell viability assay.
Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Inhibitors
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target. The following diagrams illustrate simplified representations of the Src and EGFR signaling cascades.
Src Signaling Pathway:
Caption: Simplified Src signaling pathway and the point of inhibition.
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of kinase inhibitors with significant potential as anticancer agents. The extensive research into the structure-activity relationships of substituted derivatives has provided invaluable insights for the rational design of potent and selective inhibitors targeting key oncogenic kinases such as Src, EGFR, FLT3, and VEGFR2.
The comparative analysis presented in this guide highlights the chemical tractability of the pyrazolo[3,4-d]pyrimidine core and the profound impact of specific substitutions on the inhibitory profile of the resulting compounds. The detailed experimental protocols provided serve as a foundation for the standardized evaluation of novel derivatives, ensuring the generation of reliable and comparable data.
Future research in this area will likely focus on several key aspects. The development of inhibitors with improved selectivity profiles will be crucial to minimize off-target effects and enhance the therapeutic window. Furthermore, a deeper understanding of the mechanisms of resistance to these inhibitors will be essential for the development of next-generation compounds and combination therapies. The continued exploration of novel substitution patterns and the application of advanced computational modeling techniques will undoubtedly accelerate the discovery of new pyrazolo[3,4-d]pyrimidine-based kinase inhibitors with superior efficacy and safety profiles for the treatment of cancer.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 6. Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Research: A Practical Guide to Handling 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine
A Senior Application Scientist's Perspective on Essential Safety Protocols
Welcome to your comprehensive guide on the safe handling of 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine. As a pyrimidine nucleoside analog, this compound holds significant potential in biochemical and anticancer research, including DNA and RNA synthesis inhibition.[1][2][3] Its promise in advancing drug development necessitates a robust understanding of its safe handling, storage, and disposal. This guide is designed to provide you, our valued researchers and scientists, with the essential, immediate safety and logistical information needed to work with this compound confidently and securely.
Core Hazard Assessment and Immediate Precautions
Given its classification as a nucleoside analog with potential anticancer properties, it is prudent to handle this compound as a potentially hazardous compound. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[4]
Immediate Actions Upon Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5] Do not use mouth-to-mouth resuscitation if the victim has ingested or inhaled the substance.[5]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[4][6] If skin irritation occurs, seek medical advice.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] Never give anything by mouth to an unconscious person and seek immediate medical attention.[5]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment of your specific experimental procedure is critical for selecting the appropriate PPE.[7] The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale and Best Practices |
| Body Protection | • Disposable gown or a clean lab coat.[8] • Consider a chemical-resistant apron for handling larger quantities or when there is a significant splash risk.[9] | A lab coat protects your clothing and skin from contamination.[9] Ensure it is fully buttoned. Disposable gowns are preferred to prevent cross-contamination.[8] |
| Hand Protection | • Disposable nitrile gloves are the minimum requirement.[7][9] • Double-gloving is recommended for enhanced protection.[7] | Inspect gloves for any signs of damage before use.[6] Remove and replace gloves immediately if they become contaminated.[7] Wash hands thoroughly after removing gloves.[6] |
| Eye and Face Protection | • Tightly fitting safety goggles with side-shields.[5] • A face shield should be worn in addition to goggles when there is a splash hazard.[7] | Standard safety glasses do not provide adequate protection from chemical splashes.[9] Goggles create a seal around the eyes, and a face shield protects the entire face.[7] |
| Respiratory Protection | • Use in a well-ventilated area or under a chemical fume hood.[5][10] • If engineering controls are insufficient or for spill cleanup, a NIOSH-approved respirator may be necessary.[5][8] | Handling the compound as a solid may generate dust that can be inhaled.[6][10] A fume hood is the primary engineering control to minimize inhalation exposure. |
Operational Workflow for Safe Handling and Disposal
The following step-by-step workflow provides a procedural guide for the safe handling and disposal of this compound.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of safe handling and disposal.
Step-by-Step Protocol
-
Preparation:
-
Put on all required PPE as outlined in the table above.
-
Ensure your work area, preferably within a certified chemical fume hood, is clean and uncluttered.
-
Have all necessary equipment and reagents readily available to minimize movement outside the designated work area.
-
-
Handling:
-
Storage:
-
Spill Management:
-
Disposal:
Building a Culture of Safety
Your commitment to safety is paramount. By integrating these practices into your daily laboratory routine, you not only protect yourself and your colleagues but also ensure the integrity of your valuable research. This guide serves as a foundational resource, and it is essential to supplement it with your institution's specific safety protocols and to always exercise prudent judgment when handling any chemical compound.
References
- 1. 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolopyrimidine | Cancer Immunotherapy Trials Network [citninfo.org]
- 2. 4,6-Diamino-1-(2-deoxy-beta-D-ribofuranosyl)-1H-pyrazolopyrimidine | All Things Stem Cell [allthingsstemcell.com]
- 3. 1-β-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | 嘌呤核苷类似物 | MCE [medchemexpress.cn]
- 4. fishersci.com [fishersci.com]
- 5. targetmol.com [targetmol.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. wynnstay.co.uk [wynnstay.co.uk]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
